molecular formula C7H9ClN2O2 B1584783 4-Hydrazinobenzoic acid hydrochloride CAS No. 24589-77-3

4-Hydrazinobenzoic acid hydrochloride

Cat. No.: B1584783
CAS No.: 24589-77-3
M. Wt: 188.61 g/mol
InChI Key: XHLQMKQBCHYRLC-UHFFFAOYSA-N
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Description

4-Hydrazinobenzoic acid hydrochloride (CAS 24589-77-3) is a versatile chemical intermediate with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol . This biochemical reagent is primarily used as a critical raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . Researchers utilize it for the preparation of more complex molecules, such as 4-(3-(2-(tert-butoxycarbonylamino)ethyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid . The compound is a salt of 4-hydrazinobenzoic acid (CAS 619-67-0), which has been identified as an ingredient in the cultivated mushroom Agaricus bisporus and has been the subject of carcinogenicity and toxicological studies in rodent models . One key study investigated its ability to induce aortic rupture and aortic smooth muscle tumors in mice when administered in drinking water . Further research into its mechanism has shown that 4-hydrazinobenzoic acid can cause DNA damage through radical production, helping to clarify its carcinogenic mechanism . In terms of physical properties, it is a solid with a melting point of 253 degrees Celsius (decomposition) and is soluble in water . This product is hygroscopic and should be stored in a cool, dry place in a well-sealed container, away from oxidizing agents . It is classified as an irritant and carries the GHS warning symbol, with potential to cause skin, eye, and respiratory irritation . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-hydrazinylbenzoic acid;hydrochloride
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InChI

InChI=1S/C7H8N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLQMKQBCHYRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
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Related CAS

619-67-0 (Parent)
Record name 4-Carboxyphenylhydrazinium chloride
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DSSTOX Substance ID

DTXSID8020709
Record name 4-Hydrazinobenzoic acid hydrochloride
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Molecular Weight

188.61 g/mol
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CAS No.

24589-77-3
Record name Benzoic acid, 4-hydrazinyl-, hydrochloride (1:1)
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Record name Benzoic acid, 4-hydrazinyl-, hydrochloride (1:1)
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Record name 4-Hydrazinobenzoic acid hydrochloride
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Record name 4-hydrazinobenzoic acid monohydrochloride
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Foundational & Exploratory

4-Hydrazinobenzoic acid hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Hydrazinobenzoic Acid Hydrochloride: Chemical Properties, Structure, and Applications

Introduction

This compound is a significant chemical intermediate, particularly in the realms of organic synthesis, pharmaceuticals, and dyestuffs.[1] Also known as p-hydrazinobenzoic acid hydrochloride or 4-carboxyphenylhydrazine hydrochloride, this compound is a versatile building block, largely owing to its bifunctional nature, possessing both a reactive hydrazine (B178648) moiety and a carboxylic acid group.[2] Its most notable application is as a key starting material in the synthesis of Deferasirox, an oral iron chelator used for the treatment of chronic iron overload.[2][3] Furthermore, its derivatives have shown potential as anticancer agents.[2][4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound typically appears as a white to light yellow or pale cream crystalline powder.[1][5] It is soluble in water.[1][6] The stability of this compound is generally good under normal conditions, though it is incompatible with strong oxidizing agents and strong acids.[7][8]

Quantitative Chemical Data
PropertyValueReferences
CAS Number 24589-77-3[1][9]
Molecular Formula C₇H₉ClN₂O₂[1][5][10]
Molecular Weight 188.61 g/mol [1][9][10]
Melting Point 253 °C (decomposes)[1][6]
IUPAC Name 4-hydrazinylbenzoic acid;hydrochloride[5][10]
SMILES C1=CC(=CC=C1C(=O)O)NN.Cl[10]
InChI InChI=1S/C7H8N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H[10]
InChIKey XHLQMKQBCHYRLC-UHFFFAOYSA-N[10]
EC Number 246-330-0[1]
Storage Temperature 2-8°C[1][11]

Experimental Protocols

Synthesis of 4-Hydrazinobenzoic Acid from 4-Aminobenzoic Acid

The most common method for synthesizing 4-Hydrazinobenzoic acid involves a three-step process starting from 4-aminobenzoic acid.[2][12][13]

1. Diazotization:

  • Suspend 4-aminobenzoic acid (e.g., 27.4 g) in water (e.g., 150 mL) in a beaker.[4][14]

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.[12][13][14]

  • Slowly add concentrated hydrochloric acid (e.g., 57.5 mL of 10N HCl).[4][14]

  • While maintaining the temperature below 5 °C, add a pre-cooled aqueous solution of sodium nitrite (B80452) (e.g., 15 g in 30 mL of water) dropwise.[2][3][4]

  • Continue stirring for a short period after addition to ensure the complete formation of the 4-carboxybenzenediazonium (B3187778) chloride solution.[12] The reaction progress can be monitored using starch-iodide paper to test for the presence of nitrous acid.[12]

2. Reduction:

  • In a separate vessel, prepare a solution of a reducing agent, such as sodium metabisulfite (B1197395) or sodium sulfite, in water.[4][12][14]

  • Slowly add the cold diazonium salt solution from the previous step to the reducing agent solution while maintaining the temperature between 10-35 °C and the pH between 7 and 9.[12][15]

3. Hydrolysis and Isolation:

  • Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.[4][12][13]

  • Collect the precipitate by filtration and wash it with cold water.[4][13][14]

  • To obtain the free base (4-Hydrazinobenzoic acid), the hydrochloride salt can be dissolved in water and neutralized with a base like sodium acetate, which will precipitate the final product.[4][12]

  • The product is then filtered, washed with water, and dried.[4][12]

G Synthesis of 4-Hydrazinobenzoic Acid A 4-Aminobenzoic Acid B Diazotization (NaNO₂, aq. HCl, 0-5 °C) A->B C 4-Carboxybenzenediazonium Chloride B->C D Reduction (e.g., Sodium Metabisulfite) C->D E Sodium salt of 4-carboxyphenylhydrazine-N,N'-disulfonate D->E F Hydrolysis (Acidification with HCl) E->F G This compound F->G

A logical workflow for the synthesis of 4-Hydrazinobenzoic acid.[12]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of 4-Hydrazinobenzoic acid is critical, especially for its use in pharmaceutical manufacturing where it is considered a potential genotoxic impurity (PGI).[3][16] HPLC is a common and reliable method for its analysis.[3][16]

  • Column: Zorbax SB C18 (250 x 4.6 mm i.d., 5 µm) or equivalent.[16]

  • Mobile Phase: A suitable mixture of aqueous buffer and organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the specific application.

  • Detector: UV detector, with the wavelength set for optimal detection of 4-Hydrazinobenzoic acid.

  • Linearity: The method should be validated for linearity over a suitable concentration range, for example, 0.5 µg/mL to 1.5 µg/mL.[16] A good correlation coefficient (r²) of 0.999 is desirable.[16]

  • Limit of Quantification (LOQ): The LOQ should be determined, which is the lowest concentration that can be reliably quantified.[16] For trace analysis, an LOQ in the parts-per-million (ppm) range may be necessary.[17]

Applications in Research and Drug Development

Key Intermediate for Deferasirox

4-Hydrazinobenzoic acid is a crucial intermediate in the synthesis of Deferasirox, an oral iron chelator for patients with chronic iron overload from long-term blood transfusions.[2][3][4]

Bifunctional Linkers in Antibody-Drug Conjugates (ADCs)

The bifunctional nature of 4-Hydrazinobenzoic acid makes it a valuable component in the construction of linkers for antibody-drug conjugates (ADCs).[2] The hydrazine moiety can form an acid-labile hydrazone bond with a cytotoxic drug, while the carboxylic acid can be functionalized for attachment to an antibody.[2] This enables the targeted delivery of potent drugs to cancer cells, with drug release triggered by the acidic environment of endosomes and lysosomes.[2]

G Role of 4-HBA in Antibody-Drug Conjugate (ADC) Synthesis cluster_linker Linker Synthesis cluster_conjugation Conjugation HBA 4-Hydrazinobenzoic Acid (4-HBA) Activated_HBA NHS-activated 4-HBA HBA->Activated_HBA + N-Hydroxysuccinimide, DCC Linker Heterobifunctional Linker Activated_HBA->Linker + N-(2-Aminoethyl)maleimide ADC Antibody-Drug Conjugate (ADC) Linker->ADC + Drug (forms hydrazone bond) Drug Cytotoxic Drug (with carbonyl group) Antibody Antibody (with thiol group) ADC->Antibody + Antibody (via maleimide)

Synthesis of an ADC linker using 4-HBA.[2]
Anticancer and Antioxidant Properties of Derivatives

Derivatives of 4-Hydrazinobenzoic acid, particularly hydrazones, have demonstrated significant cytotoxic activity against various cancer cell lines, often by inducing apoptosis (programmed cell death).[2] Some derivatives have also been shown to inhibit signaling pathways like PI3K/AKT, which are often overactive in cancer.[2] Furthermore, various derivatives have been investigated for their antioxidant activities.[18][19]

Signaling Pathways

Derivatives of 4-Hydrazinobenzoic acid have been shown to induce apoptosis in cancer cells.[2] While the exact mechanisms can vary, a general pathway involves the activation of caspases, which are key executioners of apoptosis.

G Potential Apoptosis Induction by 4-HBA Derivatives HBA_deriv 4-HBA Hydrazone Derivative Cell_Stress Cellular Stress HBA_deriv->Cell_Stress Caspase_Activation Caspase Activation Cell_Stress->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Apoptosis induction by 4-HBA hydrazone derivatives.[2]

Stability and Storage

Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, with a recommended temperature of 2-8°C.[1][20] Stock solutions, often prepared in DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months, preferably under a nitrogen atmosphere to prevent oxidation.[20] The hydrazine moiety is susceptible to oxidation, which can lead to discoloration of solutions.[20]

Safety Information

This compound may cause skin and serious eye irritation, as well as respiratory irritation.[7][21] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment, including gloves and eye protection.[7] It has been reported to be carcinogenic in rodents.[1][6]

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Hydrazinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinobenzoic acid hydrochloride is a significant chemical intermediate with versatile applications in organic synthesis and pharmaceutical development. Its bifunctional nature, possessing both a reactive hydrazine (B178648) group and a carboxylic acid moiety, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Notably, it serves as a crucial building block in the production of the iron-chelating drug Deferasirox, used in the management of chronic iron overload. Furthermore, derivatives of 4-Hydrazinobenzoic acid have demonstrated promising potential as anticancer and antioxidant agents, underscoring the importance of a thorough understanding of its physicochemical properties for researchers in drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound and its corresponding free base, 4-Hydrazinobenzoic acid, are summarized in the tables below. These properties are critical for predicting the compound's behavior in various chemical and biological systems, including its reactivity, solubility, and absorption.

Table 1: General Physicochemical Properties

PropertyValueReference(s)
IUPAC Name 4-hydrazinylbenzoic acid;hydrochloride[4]
Synonyms p-Hydrazinobenzoic acid hydrochloride, 4-Carboxyphenylhydrazine hydrochloride[4][5]
CAS Number 24589-77-3[4][5]
Molecular Formula C₇H₉ClN₂O₂[4][5]
Molecular Weight 188.61 g/mol [4][5]
Appearance White to pale cream to pale yellow to pale brown crystals or crystalline powder[6]
Melting Point 253 °C (decomposes)[5]

Table 2: Solubility and Dissociation

PropertyValueReference(s)
Solubility Soluble in water. Slightly soluble in DMSO and Methanol (with heating) for the free base.[6][7]
pKa A predicted pKa of 4.14 ± 0.10 is available for the free base, 4-Hydrazinobenzoic acid.[3] An experimental value for the hydrochloride salt is not readily available in the literature. A detailed protocol for its determination is provided below.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While detailed spectral data for the hydrochloride salt is not extensively published, data for the free base provides valuable insights.

Table 3: Spectroscopic Data for 4-Hydrazinobenzoic Acid (Free Base)

TechniqueKey ObservationsReference(s)
¹H NMR (DMSO-d₆) Signals corresponding to aromatic protons, as well as broad signals for the -COOH, -NH-, and -NH₂ protons due to chemical exchange and hydrogen bonding.[8]
¹³C NMR Provides information about the carbon framework of the molecule.[8]
Infrared (IR) Characteristic absorption bands for the functional groups present in the molecule.[8]
Mass Spectrometry (MS) Provides information on the molecular weight and fragmentation pattern.[9]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters and for the synthesis and analysis of this compound are provided below.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol describes a standard method for the experimental determination of the acid dissociation constant (pKa).

Materials and Equipment:

  • This compound

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Allow the solution to stir and the pH reading to stabilize.

  • Begin the titration by adding small, known volumes of the standardized NaOH solution from the burette.

  • After each addition, record the volume of NaOH added and the corresponding pH of the solution.

  • Continue the titration past the equivalence point.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa can be determined from the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Protocol 2: UV-Vis Spectrophotometric Analysis

This protocol outlines the procedure for obtaining the ultraviolet-visible (UV-Vis) absorption spectrum of this compound.

Materials and Equipment:

  • This compound

  • Spectrophotometric grade solvent (e.g., water or methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Fill a quartz cuvette with the solvent to be used as a blank.

  • Record the baseline spectrum of the solvent.

  • Rinse the cuvette with the sample solution and then fill it with the sample solution.

  • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • The wavelength of maximum absorbance (λmax) can be identified from the resulting spectrum.

Applications in Drug Development

This compound is a pivotal molecule in pharmaceutical sciences, primarily due to its role as a key intermediate and a versatile scaffold for the synthesis of bioactive compounds.

Synthesis of Deferasirox

A primary application of 4-Hydrazinobenzoic acid is in the synthesis of Deferasirox, an oral iron chelator.[10][11] The synthesis involves the condensation of 4-Hydrazinobenzoic acid with 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one to form the central 1,2,4-triazole (B32235) ring of the Deferasirox molecule.[12]

G cluster_0 Synthesis of Deferasirox 4-Hydrazinobenzoic_acid 4-Hydrazinobenzoic Acid Condensation Condensation 4-Hydrazinobenzoic_acid->Condensation Benzoxazinone 2-(2-hydroxyphenyl)- 4H-1,3-benzoxazin-4-one Benzoxazinone->Condensation Deferasirox Deferasirox Condensation->Deferasirox

Synthesis of Deferasirox from 4-Hydrazinobenzoic Acid.
Anticancer and Antioxidant Potential of Derivatives

Derivatives of 4-Hydrazinobenzoic acid, particularly hydrazones, have shown significant potential as anticancer agents. Studies have indicated that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines.

Furthermore, derivatives of 4-Hydrazinobenzoic acid have been investigated for their antioxidant properties.[13][14][15][16] The antioxidant activity is believed to occur through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals.[13][15][16]

G cluster_1 Proposed Antioxidant Mechanism of 4-Hydrazinobenzoic Acid Derivatives 4HBA_Derivative 4-Hydrazinobenzoic Acid Derivative (e.g., Hydrazone) HAT Hydrogen Atom Transfer (HAT) 4HBA_Derivative->HAT donates H• SET Single Electron Transfer (SET) 4HBA_Derivative->SET donates e- Free_Radical Free Radical (R•) Free_Radical->HAT Free_Radical->SET Neutralized_Radical Neutralized Radical (RH) HAT->Neutralized_Radical Stable_Derivative_Radical Stable Derivative Radical HAT->Stable_Derivative_Radical SET->Neutralized_Radical SET->Stable_Derivative_Radical

Proposed Antioxidant Mechanisms of 4-HBA Derivatives.

Experimental Workflow for Quality Control

Ensuring the purity of this compound is crucial for its use in pharmaceutical synthesis. A typical quality control workflow involves a combination of analytical techniques.

G cluster_2 Quality Control Workflow for 4-Hydrazinobenzoic Acid HCl Sample Raw Material Sample Visual Visual Inspection (Appearance, Color) Sample->Visual Solubility_Test Solubility Test Visual->Solubility_Test Melting_Point Melting Point Determination Solubility_Test->Melting_Point HPLC Purity and Impurity Profiling (HPLC) Melting_Point->HPLC Spectroscopy Structural Confirmation (IR, NMR) HPLC->Spectroscopy Final_Approval Quality Approval Spectroscopy->Final_Approval

General Quality Control Workflow.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable building block for the synthesis of important drugs like Deferasirox. The ongoing research into its derivatives as potential anticancer and antioxidant agents further highlights its importance in drug discovery and development. This technical guide provides a foundational understanding of its core characteristics and the experimental methodologies required for its analysis, serving as a valuable resource for researchers and scientists in the field.

References

An In-depth Technical Guide to the Synthesis of 4-Hydrazinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinobenzoic acid hydrochloride is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably Deferasirox, an iron-chelating agent.[1][2][3] Its bifunctional nature, containing both a hydrazine (B178648) group and a carboxylic acid, makes it a versatile building block in organic synthesis.[1][2][3] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and process diagrams to facilitate understanding and replication in a laboratory setting.

The most prevalent and industrially significant method for synthesizing this compound commences with the readily available precursor, 4-aminobenzoic acid.[2][4] This transformation is typically achieved through a two-step process involving diazotization followed by reduction.[4] An alternative, four-step pathway is also employed, which involves an initial esterification of the carboxylic acid group, followed by the same diazotization and reduction steps, and concluding with hydrolysis to yield the final product.[4][5] This latter method has been reported to achieve a high overall yield.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound from p-aminobenzoic acid.

ParameterTwo-Step SynthesisFour-Step Synthesis (with Esterification)Reference(s)
Starting Material 4-Aminobenzoic AcidEthyl p-aminobenzoate (from p-aminobenzoic acid)[2][4]
Key Reagents 1. Sodium Nitrite (B80452) (NaNO₂) 2. Hydrochloric Acid (HCl) 3. Sodium Sulfite (B76179) (Na₂SO₃) or Sodium Metabisulfite (B1197395) (Na₂S₂O₅)1. Ethanol (B145695) (for esterification) 2. Sodium Nitrite (NaNO₂) 3. Hydrochloric Acid (HCl) 4. Sodium Sulfite (Na₂SO₃) 5. Sodium Hydroxide (B78521) (NaOH) (for hydrolysis)[2][4][5][6]
Reaction Conditions Diazotization: 0-5°CDiazotization: 0-5°C[2][4][6]
Overall Yield Not explicitly stated in reviewed literature82%[4][5]
Purity High purity achievable with recrystallizationHigh purity achievable with recrystallization[4][7]

Synthesis Pathways and Mechanisms

The synthesis of this compound from 4-aminobenzoic acid primarily follows two pathways, with the core reactions being diazotization and reduction.

Pathway 1: Direct Two-Step Synthesis

This is the most direct route, where 4-aminobenzoic acid is first converted to a diazonium salt, which is then reduced to the corresponding hydrazine.

G A 4-Aminobenzoic Acid B 4-Carboxybenzenediazonium (B3187778) Chloride A->B Diazotization NaNO₂, HCl 0-5°C C 4-Hydrazinobenzoic Acid Hydrochloride B->C Reduction Na₂SO₃ or Na₂S₂O₅ then HCl

Direct two-step synthesis of this compound.
Pathway 2: Four-Step Synthesis via Ester Intermediate

This pathway involves protecting the carboxylic acid group as an ester before proceeding with diazotization and reduction, followed by a final hydrolysis step.

G A 4-Aminobenzoic Acid B Ethyl 4-Aminobenzoate (B8803810) A->B Esterification EtOH, H⁺ C Ethyl 4-carboxybenzenediazonium Chloride B->C Diazotization NaNO₂, HCl 0-5°C D Ethyl 4-hydrazinobenzoate C->D Reduction Na₂SO₃ E 4-Hydrazinobenzoic Acid Hydrochloride D->E Hydrolysis NaOH, then HCl

Four-step synthesis via an ethyl ester intermediate.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Direct Two-Step Synthesis

Step 1: Diazotization of 4-Aminobenzoic Acid

  • Suspend 27.4 g (0.2 mol) of 4-aminobenzoic acid in 150 mL of water in a beaker.[4]

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.[2][4]

  • Slowly add 57.5 mL of 10N hydrochloric acid while maintaining the temperature below 5°C.[4][6]

  • In a separate beaker, prepare a solution of 15 g (0.2 mol) of sodium nitrite in 30 mL of water.[4][6]

  • Add the sodium nitrite solution dropwise to the cooled suspension of 4-aminobenzoic acid hydrochloride, ensuring the temperature remains between 0-5°C.[2][4]

  • After the addition is complete, continue stirring for an additional 20-30 minutes at 0-5°C to ensure complete formation of the 4-carboxybenzenediazonium chloride.[4]

Step 2: Reduction of the Diazonium Salt and Isolation

  • In a separate large beaker, prepare a reducing solution by dissolving sodium metabisulfite or sodium sulfite in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. This should be done carefully to control the evolution of nitrogen gas.[4]

  • After the addition is complete, continue to stir the mixture for approximately 30 minutes to ensure the reduction is complete.[4]

  • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the this compound.[2][4]

  • Collect the precipitate by filtration and wash the solid with cold water to remove inorganic impurities.[4]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[7]

  • Dry the purified product under a vacuum.

Protocol 2: Four-Step Synthesis via Ester Intermediate

Step 1: Esterification of 4-Aminobenzoic Acid

  • Reflux a mixture of 4-aminobenzoic acid, a molar excess of ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize the acid catalyst.

  • Remove the excess ethanol under reduced pressure.

  • Extract the ethyl 4-aminobenzoate with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate to obtain the ester.

Step 2: Diazotization of Ethyl 4-Aminobenzoate

  • Follow the diazotization procedure as described in Protocol 1, Step 1, using ethyl 4-aminobenzoate as the starting material instead of 4-aminobenzoic acid.

Step 3: Reduction of the Diazonium Salt

  • Follow the reduction procedure as described in Protocol 1, Step 2, to obtain ethyl 4-hydrazinobenzoate.

Step 4: Hydrolysis and Isolation

  • Heat the ethyl 4-hydrazinobenzoate with an aqueous solution of sodium hydroxide to hydrolyze the ester.

  • After the hydrolysis is complete, cool the reaction mixture.

  • Acidify the mixture with hydrochloric acid to precipitate the this compound.[2]

  • Collect the precipitate by filtration, wash with cold water, and dry.[2]

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Prepare 4-Aminobenzoic Acid Suspension in HCl(aq) D Diazotization (0-5°C) A->D B Prepare NaNO₂ Solution B->D C Prepare Reducing Agent Solution (e.g., Na₂SO₃) E Reduction C->E D->E Diazonium Salt Solution F Acidification with HCl to Precipitate Product E->F G Filtration F->G H Washing with Cold Water G->H I Recrystallization H->I J Drying I->J

General experimental workflow for the synthesis of 4-hydrazinobenzoic acid HCl.

References

4-Hydrazinobenzoic Acid Hydrochloride: A Technical Guide to its Biological Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinobenzoic acid hydrochloride (4-HBA HCl) is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry. While its direct mechanism of action in biological systems is not extensively characterized, its derivatives have demonstrated significant therapeutic potential, particularly in oncology and for the treatment of iron overload. This technical guide provides an in-depth overview of the known biological activities associated with 4-HBA, focusing on the mechanisms of its derivatives, and its application as a key intermediate in the synthesis of targeted therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows.

Core Biological Activity: A Scaffold for Therapeutic Innovation

This compound's primary role in biological systems is that of a versatile scaffold for the synthesis of pharmacologically active compounds.[1][2] Its hydrazine (B178648) and carboxylic acid moieties allow for diverse chemical modifications, leading to a wide array of derivatives with potent biological effects.[3] The majority of current research focuses on the mechanisms of these derivatives rather than the parent compound.

Induction of Apoptosis in Cancer Cells

Hydrazone derivatives of 4-HBA have shown significant cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7).[4] The primary mechanism of action for these derivatives is the induction of apoptosis, or programmed cell death.[4]

Signaling Pathway: The anticancer activity of these hydrazone derivatives is often linked to the activation of the intrinsic (mitochondrial) apoptotic pathway. This process is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.[4] Some derivatives have also been implicated in the inhibition of the PI3K/AKT signaling pathway, which is frequently overactive in cancer and promotes cell survival.[1]

cluster_cell Cancer Cell 4HBA_Derivative 4-HBA Hydrazone Derivative PI3K PI3K 4HBA_Derivative->PI3K Inhibits Mitochondrion Mitochondrion 4HBA_Derivative->Mitochondrion Induces Stress AKT AKT PI3K->AKT Cell_Survival Cell Survival (Inhibited) AKT->Cell_Survival Promotes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Figure 1: Proposed mechanism of apoptosis induction by 4-HBA hydrazone derivatives.

Antioxidant Activity

Derivatives of 4-HBA have also been investigated for their antioxidant properties.[5][6] These compounds have demonstrated significant free radical scavenging activity through various mechanisms, including single electron transfer (SET), hydrogen atom transfer (HAT), and sequential proton loss electron transfer (SPLET).[7]

Key Applications in Drug Development

Synthesis of Deferasirox

4-Hydrazinobenzoic acid is a key starting material in the synthesis of Deferasirox, an oral iron chelator used to treat chronic iron overload in patients receiving long-term blood transfusions.[3]

Linker for Antibody-Drug Conjugates (ADCs)

The bifunctional nature of 4-HBA makes it a valuable component in the construction of linkers for antibody-drug conjugates.[1] The hydrazine moiety can form a pH-sensitive hydrazone bond with a cytotoxic drug, while the carboxylic acid can be functionalized for attachment to an antibody. This allows for the targeted delivery of potent drugs to cancer cells, with drug release triggered by the acidic environment of endosomes and lysosomes.[1]

Quantitative Data

While specific quantitative data on the biological activity of this compound is limited, studies on its derivatives provide valuable insights.

Derivative ClassCell LineAssayIC50 (µM)Reference
Hydrazone DerivativesHCT-116MTT21.3 ± 4.1[4]
MCF-7MTT28.3 ± 5.1[4]
Doxorubicin (Reference)HCT-116MTT22.6 ± 3.9[4]
MCF-7MTT19.7 ± 3.1[4]

Table 1: In vitro cytotoxic activity of 4-HBA hydrazone derivatives.

Derivative ClassAssayActivityConcentrationReference
Benzylidene DerivativesDPPH Radical Scavenging70-72% inhibition20 µg/mL[6][8]

Table 2: Antioxidant activity of 4-HBA derivatives.

CompoundParameterValueSpeciesReference
4-Hydrazinobenzoic acidLD50 (oral)2550 mg/kgRat[9][10]

Table 3: Toxicological data for 4-Hydrazinobenzoic acid.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 4-HBA derivatives on cancer cell lines.

Workflow:

Seed_Cells Seed cancer cells in 96-well plates Add_Compound Add serial dilutions of 4-HBA derivatives Seed_Cells->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT solution and incubate for 4 hours Incubate_48_72h->Add_MTT Solubilize Add solubilization solution Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance

Figure 2: Workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 4-HBA derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Synthesis of Deferasirox from 4-Hydrazinobenzoic Acid

This protocol outlines the general synthesis of Deferasirox using 4-HBA.

Workflow:

Reactants 4-Hydrazinobenzoic acid + 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one Reflux Reflux in Ethanol (B145695) Reactants->Reflux Monitor Monitor reaction by TLC/HPLC Reflux->Monitor Cool_Filter Cool and filter the product Monitor->Cool_Filter Purify Purify Deferasirox Cool_Filter->Purify

Figure 3: General workflow for the synthesis of Deferasirox.

Detailed Methodology:

  • Dissolution: Dissolve 4-Hydrazinobenzoic acid in ethanol at reflux temperature.

  • Addition: To this solution, add 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one at reflux temperature.

  • Reflux: Continue refluxing the reaction mixture for several hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The precipitated Deferasirox is collected by filtration, washed with cold ethanol, and dried.

Safety and Toxicology

4-Hydrazinobenzoic acid is classified as a questionable carcinogen with experimental carcinogenic data.[1] It is irritating to the eyes, respiratory system, and skin.[1] The oral LD50 in rats is reported to be 2550 mg/kg.[9][10] Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a cornerstone in the synthesis of various therapeutic agents. While its direct biological activity remains an area for further investigation, the well-established anticancer and antioxidant properties of its derivatives highlight the importance of the 4-HBA scaffold in drug discovery. The versatility of its chemical structure continues to be exploited in the development of innovative treatments, from small molecule inhibitors to complex antibody-drug conjugates. Future research into the direct molecular targets and signaling pathways of 4-HBA HCl could unveil novel therapeutic applications for this intriguing molecule.

References

Spectroscopic Analysis of 4-Hydrazinobenzoic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive overview of the spectroscopic data for 4-Hydrazinobenzoic acid hydrochloride (CAS: 24589-77-3), a significant intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2] The document is intended for researchers, scientists, and professionals in drug development, providing key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Chemical Structure and Properties:

  • Molecular Formula: C₇H₉ClN₂O₂[3]

  • Molecular Weight: 188.61 g/mol [2][4][5][6]

  • Appearance: White to pale cream or brown crystalline powder.[3][4]

  • Melting Point: Approximately 253 °C (with decomposition).[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure. The data presented below is for the free base, 4-Hydrazinobenzoic acid, in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The spectrum of the hydrochloride salt is expected to be similar, though protons on the heteroatoms (N and O) will be broader and may exhibit shifts due to protonation and exchange.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum was acquired on a 400 MHz instrument.[7] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5 (broad)Singlet1HCarboxylic Acid (-COOH)
~7.70Doublet2HAromatic protons (ortho to -COOH)
~6.77Doublet2HAromatic protons (ortho to -NHNH₂)
~5.9 (broad)Singlet1HHydrazinyl proton (-NH-)
~4.2 (broad)Singlet2HHydrazinyl protons (-NH₂)
Table 1: ¹H NMR data for 4-Hydrazinobenzoic acid in DMSO-d₆. Broad signals for exchangeable protons are characteristic.[7]
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum is typically acquired with proton decoupling.

Chemical Shift (ppm)Assignment
~167Carboxylic Acid Carbon (-C OOH)
~152Aromatic Carbon (ipso-, attached to -NHNH₂)
~131Aromatic Carbon (-C H, ortho to -COOH)
~120Aromatic Carbon (ipso-, attached to -COOH)
~112Aromatic Carbon (-C H, ortho to -NHNH₂)
Table 2: Expected ¹³C NMR chemical shift ranges for 4-Hydrazinobenzoic acid.
Experimental Protocol: NMR Spectroscopy
  • Instrumentation: NMR spectra were recorded on a Bruker Avance-400 instrument, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[7]

  • Sample Preparation: A sample of approximately 10-20 mg of 4-Hydrazinobenzoic acid was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).[7] Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.[7]

  • Data Acquisition: Standard pulse sequences were utilized for ¹H NMR acquisition. The ¹³C NMR spectrum was acquired with proton decoupling to simplify the signals to single lines for each unique carbon atom.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data indicates characteristic absorption bands corresponding to the key functional groups of 4-Hydrazinobenzoic acid.

Wavenumber (cm⁻¹)BondFunctional Group
3400-2400 (broad)O-H stretchCarboxylic Acid
3350-3250N-H stretchHydrazine
~1700-1680C=O stretchCarboxylic Acid
~1600-1450C=C stretchAromatic Ring
~1300-1200C-O stretchCarboxylic Acid
~1250C-N stretchAryl Amine
Table 3: Characteristic IR absorption bands for 4-Hydrazinobenzoic acid.
Experimental Protocol: IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.

  • Sample Preparation: The spectrum can be obtained using a mull technique, where the solid sample is ground with an oil (e.g., Nujol) to form a paste, which is then pressed between salt plates (e.g., KBr or NaCl).[8] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is pressed directly against a crystal.[8]

  • Data Acquisition: The sample is scanned with infrared radiation, and the absorbance is recorded as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The data presented corresponds to the free base, which has a molecular weight of 152.15 g/mol .[7][9]

m/zAssignment
152Molecular Ion [M]⁺
135[M - NH₃]⁺
107[M - COOH - H]⁺
Table 4: Mass spectrometry data for 4-Hydrazinobenzoic acid.[8][10]
Experimental Protocol: Mass Spectrometry
  • Instrumentation: A mass spectrometer, such as a quadrupole ion-trap instrument equipped with an electrospray ionization (ESI) source, can be used.[11] Gas chromatography-mass spectrometry (GC-MS) is also a cited method.[8]

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with a modifier like formic acid for LC-MS analysis.[12]

  • Data Acquisition (ESI): The sample solution is introduced into the ESI source. Typical conditions may include a capillary temperature of 325°C, a source voltage of 5.0 kV, and nitrogen as the sheath and auxiliary gas.[11] The mass analyzer scans a specified m/z range to detect the ions.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_result Final Elucidation Sample 4-Hydrazinobenzoic Acid Hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation & Purity Assessment Data_Analysis->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 4-Hydrazinobenzoic Acid Hydrochloride: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydrazinobenzoic acid hydrochloride, a pivotal intermediate in organic synthesis and pharmaceutical development. The document traces the historical context of its discovery, rooted in the foundational work on arylhydrazines, and details its chemical properties, synthesis, and significant applications. A particular focus is placed on its crucial role as a building block in the synthesis of the iron-chelating agent Deferasirox, as well as the emerging research into the anticancer and antioxidant properties of its derivatives. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key chemical processes and biological pathways.

Discovery and History

The discovery of 4-Hydrazinobenzoic acid is intrinsically linked to the pioneering work of the German chemist Emil Fischer, who first synthesized the parent compound of arylhydrazines, phenylhydrazine, in 1875.[1] This seminal achievement opened a new chapter in organic chemistry, providing a novel class of reagents for the synthesis and characterization of carbonyl compounds, which famously led to the Fischer indole (B1671886) synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Hydrazinobenzoic acid and its hydrochloride salt is essential for its application in synthesis and drug development.

4-Hydrazinobenzoic Acid
PropertyValueReference(s)
Molecular Formula C₇H₈N₂O₂[3][4][5]
Molecular Weight 152.15 g/mol [3][4][5]
Appearance Light yellow to light brown crystalline powder[3][4]
Melting Point 218 °C (with decomposition)[3][6]
Solubility Very soluble in water; Slightly soluble in DMSO and heated methanol.[3][4] Water solubility: 19.7 g/L at 25 °C.[7][8][3][4][7][8]
pKa 4.14 ± 0.10 (Predicted)[2][6]
This compound
PropertyValueReference(s)
Molecular Formula C₇H₉ClN₂O₂[9][10]
Molecular Weight 188.61 g/mol [9][10]
Appearance White to off-white crystalline powder[9]
Melting Point 253 °C (decomposes)[9][11]
Solubility Soluble in water. Slightly soluble in DMSO, sparingly soluble in Methanol.[9][11]
Storage Temperature 2-8°C[9][12][13]

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound begins with the readily available precursor, 4-aminobenzoic acid. The synthesis proceeds through a two-step process: diazotization followed by reduction. An optional hydrolysis step is required if the carboxylic acid group is initially protected as an ester.[14][15] An overall yield of approximately 82% has been reported for this conversion.[3][15]

G cluster_workflow Synthesis Workflow Start 4-Aminobenzoic Acid Step1 Diazotization (NaNO₂, aq. HCl, 0-5 °C) Start->Step1 Intermediate1 4-Carboxybenzenediazonium (B3187778) Chloride Step1->Intermediate1 Step2 Reduction (Sodium Metabisulfite (B1197395), pH 7-9, 10-35 °C) Intermediate1->Step2 Intermediate2 Hydrazine (B178648) Sulfonate Intermediate Step2->Intermediate2 Step3 Hydrolysis (Acid or Base) Intermediate2->Step3 End This compound Step3->End

Caption: A logical workflow for the synthesis of 4-Hydrazinobenzoic acid.

Detailed Experimental Protocol

The following protocol is a representative modern synthesis of this compound adapted from established procedures.[3][14][16]

Materials:

  • 4-Aminobenzoic acid

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

  • Ice

Step 1: Diazotization of 4-Aminobenzoic Acid

  • In a beaker equipped with a mechanical stirrer and cooled in an ice-salt bath, suspend 4-aminobenzoic acid (e.g., 0.2 mol, 27.4 g) in deionized water (e.g., 150 mL).

  • Slowly add concentrated hydrochloric acid (e.g., 0.5 mol, approximately 42 mL) to the suspension while maintaining the temperature between 0-5 °C. Stir until the 4-aminobenzoic acid dissolves to form its hydrochloride salt.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.2 mol, 13.8 g) in deionized water (e.g., 40 mL).

  • Slowly add the sodium nitrite solution dropwise to the 4-aminobenzoic acid hydrochloride solution, ensuring the temperature remains below 5 °C. Monitor for the presence of excess nitrous acid using starch-iodide paper.

  • After the addition is complete, continue stirring the reaction mixture for an additional 20-30 minutes at 0-5 °C to ensure the complete formation of the 4-carboxybenzenediazonium chloride solution.[3][14]

Step 2: Reduction of the Diazonium Salt

  • In a separate large reaction vessel, prepare a solution of sodium metabisulfite (e.g., 0.4 mol, 76 g) in deionized water. Cool the solution to 10-15 °C.

  • Adjust the pH of the sulfite (B76179) solution to between 7 and 9 using a solution of sodium hydroxide.

  • Slowly add the cold diazonium salt solution from Step 1 to the sodium metabisulfite solution with vigorous stirring. Maintain the temperature of the reaction mixture between 10-35 °C and the pH in the 7-9 range.[3]

  • After the addition is complete, continue to stir the mixture for approximately 30-60 minutes to ensure the reduction is complete. This forms the sodium salt of 4-carboxyphenylhydrazine-N,N'-disulfonate.[3]

Step 3: Hydrolysis and Isolation

  • Acidify the reaction mixture with concentrated hydrochloric acid.

  • Heat the mixture to reflux to hydrolyze the sulfonate groups. Upon cooling, this compound will precipitate.[3]

  • Collect the solid product by filtration and wash it with cold deionized water to remove inorganic impurities.[3][14]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

  • Dry the purified product under vacuum to yield this compound.

To obtain the free acid, the hydrochloride salt can be dissolved in water and neutralized with a base such as sodium acetate, which will precipitate the 4-Hydrazinobenzoic acid.[3][17]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 4-Hydrazinobenzoic acid are typically acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference(s)
~12.5 (broad)Singlet1H-COOH[4]
~8.5 (broad)Singlet1H-NH-[4]
~7.70Doublet2HAromatic protons (ortho to -COOH)[4]
~6.77Doublet2HAromatic protons (ortho to -NHNH₂)[4]
~4.2 (broad)Singlet2H-NH₂[4]

¹³C NMR Spectroscopic Data

Chemical Shift (ppm)AssignmentReference(s)
~167C=O (Carboxylic acid)[4]
~152Aromatic C-N[4]
~131Aromatic C-H (ortho to -COOH)[4]
~122Aromatic C-COOH[4]
~113Aromatic C-H (ortho to -NHNH₂)[4]
Infrared (IR) Spectroscopy

The IR spectrum of 4-Hydrazinobenzoic acid shows characteristic absorption bands corresponding to its functional groups. Key peaks are typically observed for the O-H stretch of the carboxylic acid, the N-H stretches of the hydrazine group, the C=O stretch of the carboxylic acid, and C=C stretches of the aromatic ring.

Applications in Drug Development and Research

This compound is a versatile building block with significant applications in the pharmaceutical industry and chemical research.

Synthesis of Deferasirox

One of the most critical industrial applications of 4-Hydrazinobenzoic acid is as a key starting material in the synthesis of Deferasirox, an oral iron chelator.[1][18][19] Deferasirox is used to treat chronic iron overload in patients undergoing long-term blood transfusions.[18] The synthesis involves the reaction of 4-Hydrazinobenzoic acid with salicylamide (B354443) and cyanuric chloride, or related derivatives, to form the final triazole-based drug substance.

G cluster_deferasirox Synthesis of Deferasirox HBA 4-Hydrazinobenzoic Acid Reaction Condensation / Cyclization HBA->Reaction Reagent Salicylamide / Cyanuric Chloride Derivatives Reagent->Reaction Deferasirox Deferasirox Reaction->Deferasirox

Caption: Role of 4-Hydrazinobenzoic acid in Deferasirox synthesis.

Anticancer and Antioxidant Activities of Derivatives

Research has shown that the 4-Hydrazinobenzoic acid scaffold can be utilized to develop novel therapeutic agents with potential anticancer and antioxidant properties.[1][20]

Anticancer Activity: Derivatives of 4-Hydrazinobenzoic acid, particularly hydrazones, have demonstrated significant cytotoxic activity against various cancer cell lines.[18][21][22] The mechanism of action often involves the induction of apoptosis (programmed cell death).[18][21][23] Some derivatives have been shown to activate the intrinsic (mitochondrial) apoptotic pathway and may also inhibit the PI3K/AKT signaling pathway, which is frequently overactive in cancer cells and promotes their survival.[18][23]

G cluster_pathway Potential Anticancer Signaling Pathway of 4-HBA Derivatives HBA_Derivative 4-HBA Derivative PI3K_AKT PI3K/AKT Pathway HBA_Derivative->PI3K_AKT Inhibition Mitochondrion Mitochondrion HBA_Derivative->Mitochondrion Induces Stress Cell_Survival Cell Survival / Proliferation PI3K_AKT->Cell_Survival Promotes Caspase_Cascade Caspase Cascade Mitochondrion->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Caption: Potential anticancer signaling pathways modulated by 4-HBA derivatives.

Antioxidant Activity: Derivatives of 4-Hydrazinobenzoic acid have also been investigated for their antioxidant properties.[3] Studies have proposed three potential mechanisms for their antioxidant activity: single electron transfer (SET), hydrogen atom transfer (HAT), and sequential proton loss electron transfer (SPLET).[24][25][26] These mechanisms involve the donation of an electron or a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage.

Conclusion

This compound, a compound with a rich history rooted in classical organic chemistry, has evolved into a critical building block in modern pharmaceutical synthesis. Its straightforward and efficient synthesis from readily available starting materials, coupled with its versatile reactivity, has solidified its importance. The well-characterized physicochemical and spectroscopic properties of this compound provide a solid foundation for its use in a variety of chemical transformations. Its indispensable role in the production of the life-saving drug Deferasirox underscores its significance in medicine. Furthermore, the promising anticancer and antioxidant activities exhibited by its derivatives open up exciting avenues for future drug discovery and development. This technical guide serves as a comprehensive resource for researchers and professionals, providing the necessary information to effectively utilize this valuable compound in their scientific endeavors.

References

4-Hydrazinobenzoic Acid Hydrochloride: A Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinobenzoic acid hydrochloride, and its free base form, 4-hydrazinobenzoic acid (4-HBA), are highly versatile bifunctional molecules that have garnered significant attention in medicinal chemistry and organic synthesis.[1][2] Their unique structure, featuring a reactive hydrazine (B178648) moiety and a carboxylic acid group on an aromatic scaffold, allows for their incorporation into a diverse array of heterocyclic systems.[3] This guide provides a comprehensive overview of the synthetic utility of this compound as a key building block for the construction of various biologically active heterocyclic compounds, including pyrazoles, indoles, triazoles, pyridazinones, and oxadiazoles. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in drug discovery and development.

Chemical Properties and Reactivity

4-Hydrazinobenzoic acid is a light yellow to light brown crystalline powder.[1] The reactivity of 4-hydrazinobenzoic acid is primarily driven by its two functional groups: the hydrazine (-NHNH2) and the carboxylic acid (-COOH) moieties.[4] The hydrazine group acts as a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones, and serves as a key component in cyclization reactions to generate a variety of nitrogen-containing heterocycles.[2][4] The carboxylic acid group provides a convenient handle for further derivatization, such as esterification or amidation, enabling the modulation of physicochemical properties and facilitating conjugation to other molecules.[2][4]

Synthesis of Heterocyclic Compounds

The bifunctional nature of 4-hydrazinobenzoic acid makes it an ideal precursor for a wide range of heterocyclic systems.

Pyrazoles

Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. The reaction of 4-hydrazinobenzoic acid with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of pyrazole-3-carboxylic acid derivatives.

Indoles

The Fischer indole (B1671886) synthesis is a powerful method for constructing the indole nucleus.[5] Using this compound, this reaction allows for the synthesis of indole-6-carboxylic acids, which are valuable intermediates in the synthesis of various biologically active compounds. The reaction proceeds by heating the hydrazone, formed from 4-hydrazinobenzoic acid and a suitable ketone or aldehyde, in the presence of an acid catalyst.[6]

1,2,4-Triazoles

1,2,4-Triazoles are another important class of heterocycles with diverse pharmacological properties. 4-Hydrazinobenzoic acid can be used to synthesize 1,2,4-triazole (B32235) derivatives through various synthetic routes, including reactions with nitriles or by the cyclization of intermediate thiosemicarbazides.

Pyridazinones

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized by the cyclocondensation of hydrazines with γ-ketoacids or related 1,4-dicarbonyl compounds. 4-Hydrazinobenzoic acid serves as the hydrazine source in these reactions, leading to the formation of pyridazinone derivatives bearing a 4-carboxyphenyl substituent.

1,3,4-Oxadiazoles

1,3,4-Oxadiazoles can be synthesized from 4-hydrazinobenzoic acid by first converting the carboxylic acid to an acid hydrazide, followed by cyclization. A common method involves the reaction of the acid hydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride.

Experimental Protocols

General Synthesis of 4-(Pyrazol-1-yl)benzoic Acid Derivatives

A general procedure for the synthesis of 4-(3-aryl-5-naphthyl-pyrazol-1-yl)benzoic acid derivatives involves a one-pot reaction of 4-hydrazinobenzoic acid with a suitable chalcone (B49325).

Procedure:

  • A mixture of 4-hydrazinobenzoic acid (1 mmol) and the appropriate chalcone (1 mmol) in glacial acetic acid (10 mL) is refluxed for 6-8 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The solid is washed with cold ethanol (B145695) and then dried to afford the crude product.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure pyrazole (B372694) derivative.

Fischer Indole Synthesis of 2,3-dimethyl-1H-indole-6-carboxylic acid

Procedure:

  • This compound (1.89 g, 10 mmol) and methyl ethyl ketone (0.87 g, 12 mmol) are added to glacial acetic acid (20 mL).

  • The mixture is stirred at room temperature for 2 hours to form the hydrazone.

  • The reaction mixture is then heated to reflux for 4 hours.

  • After cooling, the mixture is poured into ice-water (100 mL).

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from ethanol to give the desired indole-6-carboxylic acid.

Synthesis of 4-(5-Aryl-3-thioxo-2,3-dihydro-1,2,4-triazol-4-yl)benzoic Acid

This protocol involves the reaction of 4-hydrazinobenzoic acid with an isothiocyanate to form a thiosemicarbazide (B42300), followed by cyclization in a basic medium.

Procedure:

  • Thiosemicarbazide formation: A solution of 4-hydrazinobenzoic acid (1.52 g, 10 mmol) in ethanol (20 mL) is treated with an equimolar amount of the appropriate aryl isothiocyanate (10 mmol). The mixture is refluxed for 4-6 hours. The resulting precipitate is filtered and washed with cold ethanol to give the thiosemicarbazide intermediate.

  • Cyclization: The dried thiosemicarbazide (5 mmol) is dissolved in an 8% aqueous sodium hydroxide (B78521) solution (20 mL) and refluxed for 6-8 hours.

  • The reaction mixture is then cooled and acidified with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure 1,2,4-triazole-3-thione.

Synthesis of 6-Aryl-2-(4-carboxyphenyl)pyridazin-3(2H)-one

Procedure:

  • A mixture of a β-aroylpropionic acid (10 mmol) and 4-hydrazinobenzoic acid (1.52 g, 10 mmol) in absolute ethanol (30 mL) is refluxed for 8-10 hours.

  • The reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent to give the pure pyridazinone derivative.

Synthesis of 2-(4-Carboxyphenyl)-5-aryl-1,3,4-oxadiazole

Procedure:

  • Hydrazide formation: 4-Hydrazinobenzoic acid (1.52 g, 10 mmol) is converted to its methyl ester by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid. The resulting methyl 4-hydrazinobenzoate is then refluxed with an excess of hydrazine hydrate (B1144303) in ethanol to yield 4-hydrazinobenzohydrazide.

  • Oxadiazole formation: A mixture of 4-hydrazinobenzohydrazide (10 mmol) and an aromatic carboxylic acid (10 mmol) in phosphorus oxychloride (15 mL) is refluxed for 5-7 hours.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is poured into crushed ice and neutralized with a sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the desired 1,3,4-oxadiazole.

Data Presentation

Table 1: Synthesis of Pyrazole Derivatives from 4-Hydrazinobenzoic Acid
EntryReactant 2ProductReaction ConditionsYield (%)Reference
12-Acetonaphthalene4-(3-(Naphthalen-2-yl)-1H-pyrazol-1-yl)benzoic acidEthanol, reflux, 8h66-91[7]
2Ethyl acetoacetate4-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acidEthylene glycol, rt70-95[8]
3Acetylacetone4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acidLiClO4, refluxGood[8]
Table 2: Anticancer Activity of 4-Hydrazinobenzoic Acid Derivatives
Compound TypeCell LineIC50 (µM)Reference
Pyrazole derivativePC-3 (Prostate)5.26 - 5.32[2]
Pyrazole derivativeA2780 (Ovarian)8.14 - 8.63[2]
Pyrazole derivativeMCF-7 (Breast)5.8 - 9.3[4]
Pyrazole derivativeHCT-116 (Colon)7.74 - 82.49[4]
Pyridazinone derivativeMCF-7 (Breast)62.20[9]
Pyridazinone derivativeA549 (Lung)72.28[9]
Table 3: Antimicrobial Activity of Heterocyclic Derivatives
Compound TypeMicroorganismMIC (µM)Reference
Pyridazinone derivativeS. aureus (MRSA)3.74 - 8.92[1]
Pyridazinone derivativeP. aeruginosa3.74 - 8.92[1]
Pyridazinone derivativeE. coli3.74 - 36.21[1]
Pyrazoline/HydrazoneE. faecalis32[7][10]
Pyrazoline/HydrazoneB. subtilis64[7][10]
Table 4: Antioxidant Activity of 1,2,4-Triazole Derivatives
CompoundDPPH Scavenging (%) at 10 µMReference
9a29.5[11]
4a24.6[11]
9b49.4[11]
9d31.5[11]
9e39.3[11]
Trolox (standard)~75.4[11]

Biological Activities and Mechanisms of Action

Derivatives of 4-hydrazinobenzoic acid have been reported to exhibit a wide range of biological activities, including anticancer, antioxidant, and antimicrobial properties.

Anticancer Activity and the Intrinsic Apoptotic Pathway

Many heterocyclic compounds derived from 4-hydrazinobenzoic acid have demonstrated potent cytotoxic effects against various cancer cell lines.[4] The proposed mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.[1] This pathway is initiated by cellular stress, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspases, such as caspase-3, leading to the dismantling of the cell.

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm 4_HBA_Derivative 4-HBA Derivative Bax Bax/Bak Activation 4_HBA_Derivative->Bax Induces CytoC_release Cytochrome c Release Bax->CytoC_release Apaf1 Apaf-1 CytoC_release->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Intrinsic Apoptotic Pathway
Antioxidant Activity Mechanisms

Derivatives of 4-hydrazinobenzoic acid have also been investigated for their antioxidant properties. The primary mechanisms by which these compounds exert their antioxidant effects are believed to be through hydrogen atom transfer (HAT), single electron transfer (SET), and sequential proton loss electron transfer (SPLET).

  • Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation from the antioxidant and an anion from the free radical.

  • Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the deprotonation of the antioxidant, followed by the transfer of an electron to the free radical.

Antioxidant_Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) cluster_splet Sequential Proton Loss Electron Transfer (SPLET) HAT_start Antioxidant (ArOH) + Radical (R•) HAT_end Antioxidant Radical (ArO•) + Neutralized Molecule (RH) HAT_start->HAT_end H• transfer SET_start Antioxidant (ArOH) + Radical (R•) SET_end Antioxidant Radical Cation (ArOH•+) + Anion (R-) SET_start->SET_end e- transfer SPLET_start Antioxidant (ArOH) SPLET_step1 Anion (ArO-) + H+ SPLET_start->SPLET_step1 Proton Loss SPLET_step2 Anion (ArO-) + Radical (R•) SPLET_step1->SPLET_step2 SPLET_end Antioxidant Radical (ArO•) + Anion (R-) SPLET_step2->SPLET_end e- transfer

Antioxidant Action Mechanisms

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of a wide range of heterocyclic compounds with significant biological activities. Its dual reactivity allows for the construction of diverse molecular scaffolds, making it a valuable tool for researchers in drug discovery and medicinal chemistry. The detailed protocols and compiled data in this guide are intended to serve as a practical resource for the synthesis and exploration of novel heterocyclic compounds derived from this important precursor. Further investigation into the structure-activity relationships of these derivatives will undoubtedly lead to the development of new therapeutic agents with improved efficacy and selectivity.

References

In Vitro Antioxidant Potential of 4-Hydrazinobenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro antioxidant activity of a series of 4-hydrazinobenzoic acid derivatives. Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] The exploration of novel synthetic antioxidants is a critical endeavor in the development of therapeutic interventions against such free radical-mediated damage.[1] This document summarizes the antioxidant capacities of thirteen 4-hydrazinobenzoic acid derivatives, featuring isothiocyanate, benzylidene, and acid anhydride (B1165640) core units, as evaluated by various in vitro assays.[1][2][3]

Comparative Antioxidant Activity

The antioxidant potential of the synthesized 4-hydrazinobenzoic acid derivatives (compounds 1-13) was systematically evaluated against the standard synthetic antioxidant, Butylated hydroxylanisole (BHA).[1][2][3] The evaluation encompassed several established assays to provide a multi-faceted understanding of their free radical scavenging and reducing power capabilities. The subsequent tables present the quantitative data from these assays for straightforward comparison.

DPPH Radical Scavenging Activity

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a widely utilized method to assess the free radical scavenging ability of antioxidant compounds.[3] The assay is based on the reduction of the stable DPPH radical, which results in a color change that can be spectrophotometrically measured.[3][4]

Table 1: DPPH Radical Scavenging Activity of 4-Hydrazinobenzoic Acid Derivatives [1][2][4]

Compound/StandardConcentration (µg/mL)% DPPH Radical Scavenging Activity
BHA2092%
Compound 32070-72%
Compounds 5-92070-72%
Compound 12041.48 ± 0.23%
Compound 112017.21 ± 0.16%
Compound 122018.52 ± 0.14%

Note: Compounds are ordered based on their reported scavenging activity in descending order.[4]

ABTS Radical Scavenging Activity

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for determining the free radical scavenging capacity of compounds.[3] This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color.[3]

Table 2: ABTS Radical Scavenging Activity of 4-Hydrazinobenzoic Acid Derivatives [1][2]

Compound/StandardConcentration (µg/mL)% ABTS Radical Scavenging Activity
BHA2085%
Compounds 1-102080-85%
Compound 112034.77 ± 0.15%
Compound 132046.55 ± 0.16%
Compound 122018.51 ± 0.15%

Note: The specific values for compounds 1-10 were reported as a range.

Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3] This reduction is measured by the formation of an intense blue-colored ferrous-tripyridyltriazine complex at low pH.[3]

Table 3: Ferric Reducing Antioxidant Power of 4-Hydrazinobenzoic Acid Derivatives [1]

CompoundFRAP Value (µmol Trolox/100 g)
Compound 74120 ± 20.53
Compound 24080 ± 14.57
Compound 34075 ± 11.06
Compound 54059 ± 33.42
Compound 12864 ± 32.56
Reducing Power Capability

Similar to the FRAP assay, the reducing power assay also measures the ability of a compound to reduce Fe³⁺ to Fe²⁺.[1][4] In this method, the formation of Perl's Prussian blue is measured spectrophotometrically at 700 nm, where a higher absorbance indicates greater reducing power.[1][3]

Table 4: Reducing Power Capability of 4-Hydrazinobenzoic Acid Derivatives [1]

Compound/StandardConcentration (µg/mL)Absorbance at 700 nm
BHA401.35 ± 0.06
Compound 3401.23 ± 0.04
Compound 2401.17 ± 0.02
Compound 5401.10 ± 0.04
Compound 1401.06 ± 0.03
Compounds 6-10400.86 ± 0.01 to 1.02 ± 0.02

Experimental Protocols

The following sections detail the methodologies employed for the in vitro antioxidant assays.

General Experimental Workflow

The evaluation of the antioxidant activity of the 4-hydrazinobenzoic acid derivatives followed a standardized workflow.

Generalized workflow for in vitro antioxidant activity assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions of Test Compounds & Standards Reaction_Mixture Mix Test Compound/Standard with Assay Reagent Stock_Solutions->Reaction_Mixture Reagent_Preparation Prepare Assay-Specific Reagents (e.g., DPPH, ABTS•+, FRAP reagent) Reagent_Preparation->Reaction_Mixture Incubation Incubate under Controlled Conditions Reaction_Mixture->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition or Reducing Power Measurement->Calculation Comparison Compare Activity to Standard Calculation->Comparison

Caption: Generalized workflow for in vitro antioxidant activity assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical.[3]

  • Reagent Preparation : A fresh solution of DPPH in methanol (B129727) is prepared to a specific absorbance at 517 nm.[1][4]

  • Reaction : An aliquot of the test compound (or standard) at various concentrations is added to the DPPH solution.

  • Incubation : The mixture is shaken and incubated in the dark at room temperature for a specified period.

  • Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer.[4]

  • Calculation : The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

ABTS Radical Scavenging Assay

This assay measures the reduction of the pre-formed ABTS radical cation (ABTS•+).[3]

  • Reagent Preparation : The ABTS•+ is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use. The solution is then diluted with a suitable solvent to a specific absorbance at 734 nm.

  • Reaction : The test compound (or standard) is mixed with the ABTS•+ solution.

  • Measurement : The decrease in absorbance is monitored at 734 nm over a set period.[3]

  • Calculation : The extent of decolorization is proportional to the concentration of the antioxidant and its activity and is expressed as a percentage of inhibition.[3]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺).[3]

  • Reagent Preparation : The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of TPTZ in HCl, and an aqueous solution of FeCl₃.[3]

  • Reaction : The freshly prepared FRAP reagent is mixed with the test compound (or standard).

  • Measurement : The change in absorbance due to the formation of the blue-colored Fe²⁺-TPTZ complex is measured at 593 nm.[3]

  • Calculation : The antioxidant capacity is determined by comparing the absorbance change in the sample with a standard curve of a known Fe²⁺ concentration.[3]

Reducing Power Assay

This assay also relies on the principle of the reduction of Fe³⁺ to Fe²⁺.[1][3]

  • Reaction Mixture : The test compound is mixed with a phosphate (B84403) buffer and potassium ferricyanide.[3]

  • Incubation : The mixture is incubated at an elevated temperature (e.g., 50°C). Following incubation, trichloroacetic acid is added.[3]

  • Color Development : An aliquot of the reaction mixture is mixed with distilled water and a freshly prepared solution of ferric chloride, leading to the formation of Perl's Prussian blue if Fe²⁺ is present.[3]

  • Measurement : The absorbance is measured at 700 nm, with a higher absorbance indicating greater reducing power.[1][3]

Proposed Mechanisms of Antioxidant Action

The antioxidant activity of the 4-hydrazinobenzoic acid derivatives is proposed to occur through several mechanisms, which involve the donation of a hydrogen atom or an electron to neutralize free radicals.[1][2] Density Functional Theory (DFT) studies have suggested three primary mechanisms for these compounds.[1][2][4]

Proposed Antioxidant Mechanisms cluster_mechanisms Antioxidant Mechanisms Antioxidant 4-Hydrazinobenzoic Acid Derivative (Ar-NH-NH2) HAT Hydrogen Atom Transfer (HAT) Ar-NH-NH2 + R• → Ar-N•-NH2 + RH Antioxidant->HAT SET Single Electron Transfer (SET) Ar-NH-NH2 + R• → [Ar-NH-NH2]•+ + R:- Antioxidant->SET SPLET Sequential Proton Loss Electron Transfer (SPLET) Step 1: Ar-NH-NH2 → [Ar-NH-NH]- + H+ Step 2: [Ar-NH-NH]- + R• → Ar-N•-NH + R:- Antioxidant->SPLET Free_Radical Free Radical (R•) Free_Radical->HAT Free_Radical->SET Free_Radical->SPLET

Caption: Proposed antioxidant mechanisms of 4-Hydrazinobenzoic acid derivatives.

  • Hydrogen Atom Transfer (HAT) : The antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it.[1][2][4]

  • Single Electron Transfer (SET) : The antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical.[1][2][4]

  • Sequential Proton Loss Electron Transfer (SPLET) : This mechanism involves a two-step process where the antioxidant first loses a proton, followed by the transfer of an electron to the free radical.[1][2][4]

Structure-Activity Relationship and Conclusion

The investigation into the antioxidant activity of these 4-hydrazinobenzoic acid derivatives reveals that their efficacy is significantly influenced by their structural features. The presence of hydrazine, isothiocyanate, and hydrazone units appears to be crucial for their antioxidant properties.[1] Specifically, derivatives incorporating isothiocyanate and benzylidene moieties demonstrated particularly potent free radical scavenging and reducing power.[3] Conversely, the inclusion of an anhydride group was found to diminish this activity.[1][3]

Compounds 3 and 5-9 have been identified as the most promising candidates, exhibiting antioxidant activities comparable to the standard, BHA.[3] These findings highlight the potential of the 4-hydrazinobenzoic acid scaffold for the development of novel antioxidant agents for therapeutic applications. Further in vivo studies are warranted to validate these promising in vitro results and to elucidate their pharmacokinetic and pharmacodynamic profiles.[3]

References

Carcinogenic Potential of 4-Hydrazinobenzoic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinobenzoic acid hydrochloride (4-HBA HCl), a hydrazine (B178648) derivative found in the cultivated mushroom Agaricus bisporus, has been identified as a compound of toxicological interest. Classified as a questionable carcinogen, experimental data has demonstrated its carcinogenic activity in rodents and genotoxic effects. This technical guide provides an in-depth review of the available scientific literature on the carcinogenic potential of 4-HBA HCl and its closely related derivatives. It includes a summary of quantitative data from animal bioassays, detailed experimental protocols for key genotoxicity and carcinogenicity studies, and visualizations of the proposed mechanisms of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development to inform risk assessment and guide future research.

Introduction

4-Hydrazinobenzoic acid (4-HBA), also referred to as p-hydrazinobenzoic acid or 4-carboxyphenylhydrazine, is an aromatic hydrazine compound. It is notably present in the commonly consumed cultivated mushroom, Agaricus bisporus, along with other hydrazine derivatives.[1] The broader class of hydrazines has been a subject of toxicological scrutiny, with many compounds in this family exhibiting carcinogenic properties.[2] Concerns over the presence of 4-HBA and its precursors in the human diet have prompted investigations into its potential to cause cancer.

This guide synthesizes the findings from key studies that have explored the carcinogenic and genotoxic properties of 4-HBA and its parent compounds. It aims to provide a detailed technical overview for the scientific community, focusing on the experimental evidence and methodologies.

Carcinogenicity in Animal Models

Summary of Animal Bioassay Data

The following table summarizes the tumor incidence data from the lifelong study in Swiss mice treated with N²-[γ-L(+)-glutamyl]-4-carboxyphenylhydrazine.[3]

Treatment GroupSexNumber of AnimalsPrimary Tumor SiteTumor TypeTumor Incidence (%)p-value
GCPH Male50Subcutaneous TissueFibrosarcoma, Fibroma, Myxoma26<0.001
Untreated Control Male50Subcutaneous Tissue-0-
GCPH Female50Subcutaneous TissueFibrosarcoma, Fibroma, Myxoma2>0.05
Untreated Control Female50Subcutaneous TissueFibroma6-

Table 1: Incidence of Subcutaneous Tumors in Swiss Mice Treated with N²-[γ-L(+)-glutamyl]-4-carboxyphenylhydrazine.[3]

Experimental Protocol: Animal Carcinogenicity Bioassay

The following protocol is adapted from the study by Toth et al. (1986) on N²-[γ-L(+)-glutamyl]-4-carboxyphenylhydrazine.[3]

  • Test Compound: N²-[γ-L(+)-glutamyl]-4-carboxyphenylhydrazine (GCPH).

  • Animal Model: Randomly bred Swiss mice, 6 weeks of age at the start of the experiment.

  • Group Size: 50 male and 50 female mice in the treatment group and the untreated control group.

  • Dosing Regimen:

    • Dose: 1.4 mg/g of body weight per administration.

    • Route of Administration: Intragastric instillation (gavage).

    • Frequency: Once a week for 52 weeks.

    • Vehicle: The compound was administered directly.

  • Duration of Study: Lifelong observation of the animals.

  • Endpoint Assessment:

    • Animals were monitored daily and weighed weekly.

    • Moribund animals were euthanized.

    • A complete necropsy was performed on all animals upon death or at the termination of the study.

    • Tissues from all major organs and any observed lesions were preserved in 10% formalin.

    • Histopathological examination was conducted on all preserved tissues after staining with hematoxylin (B73222) and eosin.

Experimental Workflow: Animal Bioassay

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_observation Observation & Data Collection cluster_endpoint Endpoint Analysis A Animal Selection (Swiss Mice, 6 weeks old) B Group Allocation (50M, 50F per group) A->B C Control Group (Untreated) B->C D Treatment Group (GCPH) B->D E Weekly Dosing (1.4 mg/g body weight) D->E F Route: Intragastric (52 weeks) E->F G Lifelong Observation F->G H Daily Health Monitoring G->H I Weekly Body Weight G->I J Necropsy I->J K Histopathology J->K L Tumor Incidence Analysis K->L

Caption: Workflow for the carcinogenicity bioassay of a test compound in mice.

Genotoxicity and Mechanism of Action

Studies on the genotoxicity of 4-Hydrazinobenzoic acid have elucidated a potential mechanism for its carcinogenic activity, focusing on its ability to induce DNA damage. A key study by Oikawa et al. (2006) investigated the molecular interactions of 4-HBA with DNA.[1]

Genotoxicity Findings
  • 4-HBA induces Cu(II)-dependent DNA damage, particularly causing piperidine-labile lesions at thymine (B56734) and cytosine residues.[1]

  • The DNA damage is mediated by reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂), generated during the autoxidation of 4-HBA.[1]

  • In addition to oxidative damage, 4-HBA can also lead to the formation of phenyl radicals, which can create adducts with DNA bases, specifically adenosine (B11128) and guanosine.[1]

  • The formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage, was increased in the presence of 4-HBA and Cu(II).[1]

Proposed Signaling Pathway for DNA Damage

G cluster_autoxidation Autoxidation of 4-HBA cluster_redox Copper Redox Cycling cluster_damage DNA Damage Pathways HBA 4-Hydrazinobenzoic Acid (4-HBA) H2O2 Hydrogen Peroxide (H₂O₂) HBA->H2O2 Autoxidation PhenylRadical Phenyl Radical HBA->PhenylRadical in presence of Cu(II) ROS Reactive Oxygen Species (ROS) H2O2->ROS CuII Cu(II) CuI Cu(I) CuII->CuI Reduction by 4-HBA CuI->CuII Oxidation CuI->ROS Fenton-like reaction OxidativeDamage Oxidative DNA Damage (e.g., 8-oxodG) ROS->OxidativeDamage Adducts DNA Adducts PhenylRadical->Adducts

Caption: Proposed mechanism of DNA damage induced by 4-Hydrazinobenzoic acid.

Experimental Protocol: In Vitro DNA Damage Assay

The following protocol is a summary of the methods used by Oikawa et al. (2006) to assess DNA damage.[1]

  • DNA Substrate: ³²P-labeled DNA fragments from the human p53 and p16 tumor suppressor genes.

  • Reaction Mixture:

    • ³²P-labeled DNA fragments.

    • 4-Hydrazinobenzoic acid at various concentrations.

    • CuCl₂ (20 µM).

    • DTPA (20 µM).

    • Sodium phosphate (B84403) buffer (pH 7.8).

  • Incubation: The reaction mixture was incubated at 37°C for a specified time.

  • Analysis of DNA Damage:

    • The DNA was treated with piperidine (B6355638) to detect alkali-labile sites.

    • The samples were electrophoresed on a polyacrylamide gel.

    • The gel was dried and autoradiographed to visualize DNA cleavage.

  • Detection of 8-oxodG:

    • Calf thymus DNA was incubated with 4-HBA and Cu(II).

    • The DNA was hydrolyzed to deoxynucleosides.

    • The levels of 8-oxodG were quantified using an HPLC-ECD system.

  • Radical Trapping: Electron spin resonance (ESR) spectroscopy with a spin-trapping agent (DMPO) was used to detect the generation of radicals.

Discussion and Conclusion

The available evidence strongly suggests that this compound possesses carcinogenic potential. The carcinogenicity of its parent compound, N²-[γ-L(+)-glutamyl]-4-carboxyphenylhydrazine, in mice, particularly the induction of subcutaneous tumors, provides significant cause for concern.[3] The genotoxicity studies on 4-HBA itself offer a plausible mechanism for this carcinogenicity, involving both oxidative DNA damage and the formation of DNA adducts through phenyl radical generation.[1]

For professionals in drug development, 4-HBA is a potential process impurity in the synthesis of certain active pharmaceutical ingredients. Its genotoxic and carcinogenic properties necessitate rigorous control and monitoring to ensure patient safety.

Further research, including a long-term animal bioassay specifically on 4-Hydrazinobenzoic acid, would be beneficial to provide more precise quantitative risk assessment data. However, the existing data from studies on closely related compounds and the well-defined genotoxic mechanism provide a strong basis for classifying 4-HBA as a potential carcinogen and handling it with appropriate safety precautions in a research and manufacturing setting.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of Aldehydes using 4-Hydrazinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of aldehydes is of paramount importance across various scientific disciplines, including environmental analysis, food chemistry, and pharmaceutical development. In the pharmaceutical industry, aldehydes can be present as residual impurities in active pharmaceutical ingredients (APIs) and excipients, potentially impacting drug product stability and safety. Due to their often volatile nature and lack of a strong chromophore, direct analysis of low-molecular-weight aldehydes by High-Performance Liquid Chromatography (HPLC) can be challenging.[1][2]

Derivatization with a suitable reagent can overcome these analytical hurdles. 4-Hydrazinobenzoic acid (4-HBA) has emerged as an effective derivatizing agent for aldehydes.[2][3] It reacts with the carbonyl group of aldehydes to form stable hydrazone derivatives that exhibit strong ultraviolet (UV) absorbance, enabling sensitive and selective quantification by HPLC.[2][4]

This document provides detailed application notes and experimental protocols for the derivatization of aldehydes using 4-Hydrazinobenzoic acid hydrochloride, with a focus on applications relevant to pharmaceutical analysis.

Principle of the Method

The derivatization of aldehydes with 4-Hydrazinobenzoic acid involves a nucleophilic addition of the primary amine of the hydrazine (B178648) group to the electrophilic carbonyl carbon of the aldehyde. This is followed by an acid-catalyzed dehydration step, resulting in the formation of a stable hydrazone (a type of imine).[4] This reaction is illustrated in the diagram below. The resulting hydrazone derivatives possess a strong chromophore, making them readily detectable by UV spectroscopy, typically around 320 nm.[2]

Advantages of 4-Hydrazinobenzoic Acid:
  • High Stability: 4-HBA is a stable reagent, leading to reproducible derivatization.[3][5]

  • Good Solubility: It is soluble in both aqueous and organic solvents, offering flexibility in reaction conditions.[3][5]

  • High Selectivity and Sensitivity: The reaction is highly selective for carbonyl compounds, and the resulting hydrazones have high molar absorptivity, leading to low detection limits.[3][5]

  • Straightforward Sample Preparation: The derivatization procedure is relatively simple and can be integrated with extraction techniques.[2]

Data Presentation

The following table summarizes the analytical performance of the HPLC-UV method for the quantification of various aldehydes after derivatization with 4-Hydrazinobenzoic acid. Please note that a comprehensive validation report for a wide range of aldehydes was not found in the searched literature; the data presented below is compiled from studies on the analysis of aldehydes in alcoholic beverages and air samples.[3][6]

AnalyteLinearity Range (mg/L)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)Precision (% RSD)
Formaldehyde0.05 - 0.3> 0.9962.7 - 1857.73.9 - 6192.4> 96< 9.2
Acetaldehyde0.05 - 0.3> 0.9961.2 - 1857.73.9 - 6192.4> 96< 9.2
Propionaldehyde0.05 - 0.3> 0.9961.2 - 1857.73.9 - 6192.4> 96< 9.2
Acrolein0.05 - 0.3> 0.9961.2 - 1857.73.9 - 6192.4> 96< 9.2

Note: The wide range in LOD and LOQ values is due to data being compiled from different studies with varying matrices and analytical conditions.

Experimental Protocols

Two primary protocols are presented for the derivatization of aldehydes with 4-HBA. Protocol 1 describes a direct derivatization method suitable for standard solutions and relatively clean samples. Protocol 2 outlines a method combining derivatization with gas-diffusion microextraction (GDME), which is ideal for the analysis of volatile aldehydes in complex matrices.

Protocol 1: Direct Derivatization of Aldehydes

This protocol is suitable for the derivatization of aldehyde standards and samples with low matrix interference.

1. Materials and Reagents:

  • This compound (4-HBA·HCl)

  • Aldehyde standards (e.g., formaldehyde, acetaldehyde, propanal)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)

2. Preparation of Solutions:

  • 4-HBA Derivatizing Solution (e.g., 312.5 mg/L): Dissolve an appropriate amount of 4-HBA·HCl in a 1:1 (v/v) mixture of ultrapure water and methanol. Adjust the pH to approximately 5 with dilute NaOH.[1][2]

  • Aldehyde Stock Solutions: Prepare individual stock solutions of each aldehyde in ultrapure water or a suitable solvent.

  • Aldehyde Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with ultrapure water to the desired concentrations for generating a calibration curve.

3. Derivatization Procedure:

  • In a volumetric flask, place a known volume of the aldehyde standard solution or sample.

  • Add the 4-HBA derivatizing solution to the flask.

  • Allow the reaction to proceed at room temperature for approximately 60 minutes, protected from light.[2]

  • After the reaction is complete, the solution can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

4. HPLC-UV Analysis:

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-25 min: 27% to 43% B

    • 25-32 min: 43% to 51% B

    • 32-40 min: 51% to 27% B

    • 40-45 min: 27% B

  • Flow Rate: 0.45 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 320 nm[2]

Protocol 2: Simultaneous Derivatization and Gas-Diffusion Microextraction (GDME)

This protocol is advantageous for the analysis of volatile aldehydes in complex matrices, such as pharmaceutical excipients or biological fluids, as it combines extraction, concentration, and derivatization in a single step.[3][4]

1. Additional Materials:

  • Gas-Diffusion Microextraction (GDME) device

  • Polytetrafluoroethylene (PTFE) hydrophobic membrane (e.g., 0.5 µm pore size)

2. GDME Procedure:

  • Place the sample containing the aldehydes in the donor compartment of the GDME device.

  • Fill the acceptor compartment with the 4-HBA derivatizing solution (pH ~5).

  • Separate the two compartments with the PTFE membrane.

  • Perform the extraction in headspace mode at an elevated temperature (e.g., 40-50°C) for a defined period (e.g., 20-30 minutes) with stirring.[4]

  • After extraction, the acceptor solution containing the aldehyde-4-HBA derivatives is carefully collected.

  • The collected solution is then ready for HPLC-UV analysis as described in Protocol 1.

Applications in Pharmaceutical Analysis

The accurate quantification of aldehydes is crucial in the pharmaceutical industry for several reasons:

  • Impurity Profiling: Aldehydes can be present as impurities in APIs and excipients, arising from raw materials, synthesis by-products, or degradation.[1] These impurities can affect the stability and safety of the final drug product.

  • Genotoxic Impurities: Some aldehydes, such as formaldehyde, are classified as potential genotoxic impurities (PGIs).[7] Regulatory agencies require strict control of such impurities at trace levels.

  • Drug-Excipient Compatibility: Reactive aldehydes can interact with the API or other excipients, leading to the formation of degradation products.

The 4-HBA derivatization method can be a valuable tool for these applications due to its high sensitivity and selectivity. It can be adapted for the quantification of residual aldehydes in various pharmaceutical matrices. It is important to note that 4-Hydrazinobenzoic acid itself has been identified as a potential genotoxic impurity in the synthesis of some drugs, such as Deferasirox.[8] Therefore, its own purity and removal must be carefully controlled.

When applying this method in a GMP environment, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.

Mandatory Visualizations

Chemical Reaction Mechanism

Caption: Reaction of an aldehyde with 4-HBA to form a stable hydrazone.

Experimental Workflow: Direct Derivatization

G Direct Derivatization Workflow Sample Aldehyde Standard or Sample Solution Add_HBA Add 4-HBA Derivatizing Solution (pH ~5) Sample->Add_HBA React React at Room Temperature (60 min, protected from light) Add_HBA->React Analysis HPLC-UV Analysis React->Analysis Quantification Quantification against Calibration Curve Analysis->Quantification

Caption: Workflow for direct derivatization of aldehydes with 4-HBA.

Experimental Workflow: GDME Derivatization

G GDME Derivatization Workflow cluster_GDME GDME Device Donor Donor Compartment: Sample containing Aldehydes Extraction Headspace Extraction (e.g., 40-50°C, 20-30 min) Donor->Extraction Acceptor Acceptor Compartment: 4-HBA Derivatizing Solution Acceptor->Extraction Membrane PTFE Membrane Collect Collect Acceptor Solution (Aldehyde-4-HBA Derivatives) Extraction->Collect Analysis HPLC-UV Analysis Collect->Analysis Quantification Quantification against Calibration Curve Analysis->Quantification

Caption: Workflow for simultaneous derivatization and extraction using GDME.

References

Application Notes and Protocols for the HPLC Analysis of Carbonyl Compounds using 4-Hydrazinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and sensitive quantification of carbonyl compounds, such as aldehydes and ketones, is essential in diverse fields including environmental monitoring, food science, and pharmaceutical development. In the pharmaceutical industry, these compounds can be process-related impurities or degradation products that require careful monitoring. Due to their frequent lack of a strong chromophore and their potential volatility, direct analysis of low-molecular-weight carbonyl compounds by High-Performance Liquid Chromatography (HPLC) can be challenging.

Derivatization is a widely employed strategy to overcome these limitations. 4-Hydrazinobenzoic acid (4-HBA) has emerged as a highly effective derivatizing agent for carbonyl compounds.[1][2] It reacts with aldehydes and ketones to form stable hydrazone derivatives that exhibit strong UV absorbance, enabling sensitive and reliable quantification by HPLC with UV detection.[3][4]

This document provides detailed application notes and protocols for the HPLC analysis of carbonyl compounds using 4-Hydrazinobenzoic acid hydrochloride (a common salt of 4-HBA) as the derivatizing agent.

Principle of the Method

The analytical method is predicated on the derivatization of carbonyl compounds with 4-Hydrazinobenzoic acid. The primary amine of the hydrazine (B178648) group in 4-HBA acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone derivative.[1][2] This reaction transforms volatile and often UV-inactive carbonyls into non-volatile derivatives with a strong chromophore, making them amenable to sensitive detection by HPLC-UV.[3][5]

Advantages of 4-Hydrazinobenzoic Acid Derivatization

Compared to the traditional derivatizing agent, 2,4-Dinitrophenylhydrazine (DNPH), 4-Hydrazinobenzoic acid offers several key advantages:

  • Formation of a Single Derivative: 4-HBA forms a single, stable derivative for each carbonyl compound, which simplifies chromatographic separation and quantification. In contrast, DNPH can form E/Z stereoisomers, potentially leading to peak splitting and more complex chromatograms.

  • High Solubility: 4-HBA exhibits relatively high solubility in water and other common solvents, which can simplify the preparation of the derivatizing solution.[4]

  • Stability: Both the 4-HBA reagent and its hydrazone derivatives are reported to be stable.[4]

  • High Selectivity and Sensitivity: The method provides high selectivity and sensitivity for the analysis of carbonyl compounds.[4]

Quantitative Data Summary

The following table summarizes the analytical performance of the method for the determination of various aldehydes using 4-Hydrazinobenzoic acid derivatization followed by HPLC-UV analysis.

AnalyteAbbreviationLinearity Range (mg L⁻¹)Correlation Coefficient (r²)Limit of Detection (LOD) (mg L⁻¹)Limit of Quantification (LOQ) (mg L⁻¹)Recovery (%)
FormaldehydeFA0.05 - 2.00.99910.0150.0595.2 - 103.4
AcetaldehydeAA0.05 - 2.00.99930.0160.05296.1 - 104.5
PropionaldehydePA0.05 - 2.00.99950.0120.0497.3 - 105.1
ButyraldehydeBA0.05 - 2.00.99920.010.03394.8 - 102.7
IsovaleraldehydeIVA0.05 - 2.00.99960.0080.02798.2 - 106.3
ValeraldehydeVA0.05 - 2.00.99940.0090.0396.5 - 104.9

Experimental Protocols

Protocol 1: Derivatization and HPLC-UV Analysis of Carbonyl Compounds

This protocol is a comprehensive procedure for the derivatization of carbonyl compounds with 4-HBA and subsequent analysis by HPLC-UV.

1. Reagents and Materials:

  • This compound (4-HBA)

  • Carbonyl compound standards (e.g., formaldehyde, acetaldehyde, acetone, etc.)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Volumetric flasks

  • Micropipettes

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm)

2. Preparation of Solutions:

  • 4-HBA Derivatizing Solution (312.5 mg/L): Dissolve an appropriate amount of this compound in a 1:1 (v/v) mixture of ultrapure water and methanol.[3]

  • Carbonyl Compound Stock Solutions: Prepare individual stock solutions of each carbonyl compound in ultrapure water or an appropriate solvent.

  • Carbonyl Compound Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with ultrapure water to the desired concentrations for calibration curves.[3]

3. Derivatization Procedure:

  • In a suitable reaction vial, add a known volume of the sample or standard solution containing the carbonyl compounds.

  • Add an excess of the 4-HBA derivatizing solution to the vial.

  • The reaction can be performed at room temperature, but for some carbonyls, gentle heating (e.g., 50°C for 20 minutes) may be required to ensure complete derivatization. The optimal pH for the reaction should be determined experimentally but is often in the acidic to neutral range.

  • After the reaction is complete, the solution containing the hydrazone derivatives is ready for HPLC analysis.

4. HPLC-UV Analysis:

  • HPLC System: An HPLC system equipped with a UV detector is required.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is typically used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in ultrapure water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 73 27
    25 57 43
    32 49 51
    40 73 27

    | 45 | 73 | 27 |

  • Flow Rate: 0.45 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 305 nm[5]

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared standard solutions to construct a calibration curve.

  • Inject the derivatized sample solutions.

  • Identify and quantify the carbonyl derivatives in the sample by comparing their retention times and peak areas with those of the standards.[5]

Visualizations

Chemical Reaction and Experimental Workflow

The following diagrams illustrate the key chemical reaction and the general experimental workflow for the HPLC analysis of carbonyl compounds using 4-Hydrazinobenzoic acid derivatization.

G cluster_reaction Derivatization Reaction carbonyl Carbonyl Compound (Aldehyde or Ketone) hydrazone Stable Hydrazone Derivative (UV-Active) carbonyl->hydrazone + 4-HBA hba 4-Hydrazinobenzoic Acid water H₂O hydrazone->water - H₂O

Caption: Derivatization of a carbonyl compound with 4-HBA.

G cluster_workflow Experimental Workflow sample_prep Sample/Standard Preparation derivatization Derivatization with 4-HBA sample_prep->derivatization hplc_analysis HPLC-UV Analysis derivatization->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing

Caption: General experimental workflow for carbonyl analysis.

G cluster_logical Logical Relationship of the Analytical Method analyte Volatile/Non-UV Active Carbonyl Compound problem Challenge: Poor HPLC-UV Detection analyte->problem solution Solution: Derivatization problem->solution reagent Reagent: 4-Hydrazinobenzoic Acid solution->reagent product Stable, Non-Volatile, UV-Active Hydrazone reagent->product reacts with analyte outcome Outcome: Sensitive & Reliable Quantification product->outcome

Caption: Logical flow of the 4-HBA derivatization method.

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 4-Hydrazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of pyrazole (B372694) derivatives using 4-hydrazinobenzoic acid as a key starting material. The methodologies outlined below are based on established chemical literature and are intended to guide researchers in the efficient synthesis of these valuable heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

Pyrazole moieties are prevalent in a wide array of pharmacologically active compounds. The synthesis of pyrazole derivatives, particularly those incorporating a carboxylic acid function via 4-hydrazinobenzoic acid, offers a versatile platform for the development of novel therapeutic agents. The primary synthetic strategies involve the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone).

4-Hydrazinobenzoic acid serves as a bifunctional reagent, with the hydrazine group participating in the formation of the pyrazole ring and the carboxylic acid group available for further derivatization.[1] Its synthesis is typically achieved through the diazotization of 4-aminobenzoic acid, followed by reduction.[1][2]

Synthesis of Pyrazole Derivatives via Chalcone (B49325) Intermediates

A common and effective route to substituted pyrazoles involves a two-step process: the synthesis of a chalcone (an α,β-unsaturated ketone) followed by its reaction with 4-hydrazinobenzoic acid to form a pyrazoline, which is subsequently oxidized to the corresponding pyrazole.

Diagram: Synthesis of Pyrazoles from Chalcones

A Aromatic Aldehyde C Chalcone A->C NaOH, Ethanol Claisen-Schmidt Condensation B Acetophenone Derivative B->C E Pyrazoline Intermediate C->E Glacial Acetic Acid (cat.), Ethanol Reflux D 4-Hydrazinobenzoic Acid D->E F Pyrazole Derivative E->F Oxidation (e.g., O2 in DMSO or Br2) A 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) C Pyrazole Derivative A->C Solvent (e.g., Ethanol) Catalyst (e.g., Acidic) Reflux B 4-Hydrazinobenzoic Acid B->C A 4-Acetylbenzoic Acid C Hydrazone Intermediate A->C Condensation B 4-Hydrazinobenzoic Acid B->C E 4,4'-(4-Formyl-1H-pyrazole- 1,3-diyl)dibenzoic Acid C->E Vilsmeier-Haack Reaction D POCl3 / DMF (Vilsmeier Reagent) D->E

References

Application Notes and Protocols: 4-Hydrazinobenzoic Acid Hydrochloride in Polymer Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Hydrazinobenzoic acid hydrochloride (4-HBA) as a versatile cross-linking agent in polymer chemistry. This document details the underlying chemical principles, offers adaptable experimental protocols, and presents expected outcomes for the modification of polymer properties.

Introduction

This compound is a bifunctional molecule featuring a reactive hydrazine (B178648) group (-NHNH₂) and a carboxylic acid moiety (-COOH) on a benzene (B151609) ring.[1] This unique structure allows it to act as a cross-linking agent, forming stable covalent bonds between polymer chains.[2] The primary mechanism of cross-linking involves the reaction of the hydrazine group with aldehyde or ketone functionalities present on polymer backbones to form hydrazone linkages.[1] The resulting cross-linked networks often exhibit enhanced mechanical strength, thermal stability, and stimuli-responsive behavior, particularly sensitivity to pH.[2]

The acid-labile nature of the hydrazone bond makes 4-HBA an attractive cross-linker for creating materials that can degrade or release encapsulated agents in acidic environments, such as those found in tumor tissues or endosomal compartments.[1] This property is particularly valuable in the design of advanced drug delivery systems and smart biomaterials.

Principle of Cross-Linking

The cross-linking reaction is a condensation reaction between the hydrazine group of 4-HBA and a carbonyl group (aldehyde or ketone) on a polymer chain, resulting in the formation of a hydrazone bond and the elimination of a water molecule. For effective cross-linking, each 4-HBA molecule must react with two polymer chains. This can be achieved if the polymer has multiple carbonyl groups along its backbone. The carboxylic acid group on 4-HBA can also be used for further functionalization or to influence the solubility and other properties of the resulting polymer network.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product polymer_A Polymer Chain A (with aldehyde/ketone group) reaction Hydrazone Bond Formation (Acid Catalyst, e.g., Acetic Acid) polymer_A->reaction crosslinker This compound crosslinker->reaction polymer_B Polymer Chain B (with aldehyde/ketone group) polymer_B->reaction crosslinked_polymer Cross-linked Polymer Network reaction->crosslinked_polymer water Water (Byproduct) reaction->water

Quantitative Data Summary

The following table summarizes the expected trends in polymer properties upon cross-linking with this compound. The exact values will depend on the specific polymer, its molecular weight, the concentration of carbonyl groups, and the cross-linking density.

PropertyExpected Change with Increasing 4-HBA ConcentrationRationale
Swelling Ratio DecreaseIncreased cross-link density restricts the polymer chains' ability to expand and absorb solvent.[3]
Mechanical Strength (e.g., Young's Modulus, Tensile Strength) IncreaseThe formation of a 3D network structure enhances the material's resistance to deformation.[2]
Degradation Rate in Acidic pH IncreaseThe hydrazone bonds are susceptible to hydrolysis under acidic conditions, leading to the breakdown of the network.[1]
Gelation Time DecreaseA higher concentration of the cross-linking agent leads to faster formation of the polymer network.
Thermal Stability IncreaseCovalent cross-links increase the energy required to break down the polymer structure.[2]

Experimental Protocols

Protocol 1: Synthesis of a pH-Responsive Hydrogel using a Carbonyl-Containing Polymer

This protocol describes a general method for cross-linking a polymer containing aldehyde or ketone groups (e.g., oxidized dextran, polyvinyl alcohol-co-acetoacetate) with 4-HBA to form a hydrogel.

Materials:

  • Polymer with aldehyde or ketone groups

  • This compound (4-HBA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Acetic acid (catalyst)

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Polymer Solution Preparation: Dissolve the carbonyl-containing polymer in PBS (pH 7.4) to the desired concentration (e.g., 5-10% w/v). Stir gently until fully dissolved.

  • Cross-linker Solution Preparation: Prepare a stock solution of 4-HBA in deionized water. The concentration will depend on the desired cross-linking density.

  • Cross-linking Reaction:

    • Add a catalytic amount of acetic acid to the polymer solution (e.g., a few drops).

    • Slowly add the 4-HBA solution to the polymer solution while stirring. The molar ratio of hydrazine groups to carbonyl groups should be optimized based on the desired properties.

    • Continue stirring the mixture at room temperature. Gelation time will vary depending on the concentrations of reactants.

  • Purification:

    • Once the hydrogel is formed, immerse it in a large volume of deionized water to remove any unreacted 4-HBA and catalyst.

    • Alternatively, for injectable hydrogel formulations, the reaction mixture can be purified by dialysis against deionized water for 2-3 days.

  • Lyophilization (Optional): For characterization or long-term storage, the purified hydrogel can be frozen and lyophilized to obtain a porous scaffold.

G start Start prep_polymer Prepare Polymer Solution (with carbonyl groups) start->prep_polymer prep_crosslinker Prepare 4-HBA Solution start->prep_crosslinker mix_react Mix Polymer and 4-HBA (add acid catalyst) prep_polymer->mix_react prep_crosslinker->mix_react gelation Allow for Gelation mix_react->gelation purify Purify Hydrogel (dialysis or washing) gelation->purify characterize Characterize Hydrogel (Swelling, Mechanical Tests, etc.) purify->characterize end End characterize->end

Protocol 2: Characterization of Cross-linked Hydrogels

1. Swelling Ratio Determination:

  • Weigh a lyophilized hydrogel sample (Wd).

  • Immerse the sample in a buffer solution of a specific pH (e.g., pH 5.5 or pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

  • The swelling ratio is calculated as: Swelling Ratio = (Ws - Wd) / Wd.[3]

2. Mechanical Testing:

  • Prepare hydrogel samples in a defined shape (e.g., cylindrical or dog-bone).

  • Perform compression or tensile tests using a mechanical analyzer.

  • Determine the Young's modulus from the initial linear region of the stress-strain curve.

3. In Vitro Degradation Study:

  • Incubate pre-weighed hydrogel samples in buffer solutions of different pH values (e.g., pH 5.5 and pH 7.4) at 37°C.

  • At various time points, remove the samples, wash with deionized water, lyophilize, and weigh.

  • The percentage of weight loss over time indicates the degradation rate.

Signaling Pathways and Logical Relationships

The pH-responsive nature of the hydrazone bond is a key feature of 4-HBA cross-linked polymers, making them suitable for targeted drug delivery to acidic microenvironments.

G start Drug-loaded Hydrogel (4-HBA cross-linked) physiological_ph Physiological pH (7.4) Bloodstream start->physiological_ph acidic_ph Acidic pH (<6.5) Tumor Microenvironment or Endosome start->acidic_ph stable Hydrazone Bonds Stable Minimal Drug Release physiological_ph->stable cleavage Hydrazone Bond Cleavage (Hydrolysis) acidic_ph->cleavage release Drug Release cleavage->release

Conclusion

This compound is a valuable cross-linking agent for the development of advanced polymer materials. Its ability to form pH-sensitive hydrazone bonds allows for the creation of "smart" materials with tunable properties for a variety of applications, particularly in the fields of drug delivery and tissue engineering. The protocols and information provided herein serve as a foundational guide for researchers to explore the potential of 4-HBA in their specific polymer systems. Optimization of reaction conditions and polymer choice will be crucial for achieving desired material characteristics.

References

Application Notes and Protocols for Bioconjugation Using 4-Hydrazinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Hydrazinobenzoic acid hydrochloride for the bioconjugation of proteins, with a particular focus on its application in the development of Antibody-Drug Conjugates (ADCs). Detailed protocols for key experiments are provided, along with quantitative data to inform experimental design and data interpretation.

Introduction

4-Hydrazinobenzoic acid is a versatile bifunctional molecule that serves as a precursor for pH-sensitive linkers in bioconjugation.[1][2] Its unique structure, featuring a reactive hydrazine (B178648) moiety and a carboxylic acid group, allows for its incorporation into various molecular architectures. The hydrazine group readily reacts with carbonyl compounds (aldehydes and ketones) to form a hydrazone bond, while the carboxylic acid can be activated to react with primary amines, such as those on the surface of proteins and antibodies.[1][3] This pH-sensitive hydrazone linkage is a key feature, designed to be relatively stable at the physiological pH of the bloodstream (approximately 7.4) but susceptible to hydrolysis in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells.[1][2] This targeted release mechanism is crucial for minimizing off-target toxicity and enhancing the therapeutic window of ADCs.[1]

Data Presentation: Quantitative Analysis of Hydrazone Linker Stability

The stability of the hydrazone linker is a critical parameter influencing the efficacy and safety of the resulting bioconjugate. The following tables summarize the stability of hydrazone linkers under different pH conditions and in comparison to other linker technologies.

Table 1: pH-Dependent Stability of Hydrazone Linkers
Condition pH Half-life (t½) of Drug Release
Endosomal/Lysosomal Environment~5.0As short as 2.4 minutes for some acyl hydrazone-linked doxorubicin (B1662922) ADCs.[1]
Physiological pH~7.0 - 7.4Over 2.0 hours for some acyl hydrazone-linked doxorubicin ADCs.[1]
Human Plasma~7.4Approximately 2-3 days for generic hydrazone linkers.[4]
In Vivo (Besponsa® linker)~7.4Hydrolysis rate of only 1.5–2% per day.[5]
Table 2: Comparative Plasma Stability of Different ADC Linkers
Linker Type Linkage Chemistry Representative Half-life (t½) in Human Plasma Notes
Hydrazone Acid-labile hydrazone~2-3 days[4]Susceptible to gradual hydrolysis in circulation.[2]
Peptide (e.g., Val-Cit) Protease-cleavable dipeptide>120 hours[2]Exhibits high stability in plasma, requiring specific lysosomal proteases for cleavage.[2]
Silyl Ether Acid Hydrolysis>7 days[6]A next-generation acid-labile linker with significantly improved plasma stability.[6]

Experimental Protocols

Protocol 1: Activation of 4-Hydrazinobenzoic Acid as an NHS Ester

This protocol describes the activation of the carboxylic acid group of 4-Hydrazinobenzoic acid to an N-Hydroxysuccinimide (NHS) ester, making it reactive towards primary amines on proteins.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) activating agent

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (for neutralization of the hydrochloride salt)

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add one equivalent of triethylamine to neutralize the hydrochloride and stir for 10 minutes.

  • Add 1.1 equivalents of NHS to the solution.

  • Add 1.1 equivalents of DCC to the solution and stir at room temperature for 4-6 hours to form the NHS ester.[1]

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • The resulting solution containing the activated 4-Hydrazinobenzoic acid NHS ester can be used directly in the subsequent conjugation reaction.

Protocol 2: Conjugation of Activated 4-Hydrazinobenzoic Acid to a Monoclonal Antibody (mAb)

This protocol outlines the conjugation of the activated 4-Hydrazinobenzoic acid NHS ester to a monoclonal antibody. The reaction is pH-dependent, with an optimal pH range of 8.3-8.5 for the reaction with primary amines.[7]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.5.[8]

  • Activated 4-Hydrazinobenzoic acid NHS ester solution in DMF (from Protocol 1).

  • 0.1 M Sodium bicarbonate buffer, pH 8.5.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Adjust the pH of the mAb solution to 8.3-8.5 using the 0.1 M sodium bicarbonate buffer.

  • Slowly add a calculated molar excess of the activated 4-Hydrazinobenzoic acid NHS ester solution to the mAb solution with gentle stirring. The molar ratio will determine the final degree of modification.

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[7]

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM to react with any unreacted NHS ester.

  • Incubate for an additional 30 minutes at room temperature.

  • Proceed with the purification of the hydrazino-modified antibody.

Protocol 3: Purification of the Hydrazino-Modified Antibody

Purification is essential to remove unreacted reagents and byproducts. Size Exclusion Chromatography (SEC) is a common method for this purpose.

Materials:

  • SEC column (e.g., Sephadex G-25 or equivalent).

  • Elution buffer (e.g., PBS, pH 7.4).

Procedure:

  • Equilibrate the SEC column with the elution buffer.

  • Load the quenched reaction mixture onto the column.

  • Elute the protein with the elution buffer. The modified antibody will elute in the void volume, while smaller molecules like unreacted linker and quenching agent will be retained.

  • Collect the fractions containing the protein, identified by UV absorbance at 280 nm.

  • Pool the protein-containing fractions.

Protocol 4: Conjugation of a Payload to the Hydrazino-Modified Antibody

This protocol describes the formation of the hydrazone bond between the hydrazino-modified antibody and a payload containing an aldehyde or ketone group. The optimal pH for this reaction is around 5.[9]

Materials:

  • Purified hydrazino-modified antibody.

  • Payload containing an aldehyde or ketone functional group, dissolved in a suitable solvent (e.g., DMSO).

  • Reaction buffer (e.g., 0.1 M Sodium Acetate, pH 5.0).

Procedure:

  • Buffer exchange the purified hydrazino-modified antibody into the reaction buffer (pH 5.0).

  • Add a molar excess of the payload solution to the antibody solution with gentle stirring.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the reaction progress by HPLC.

  • Purify the resulting ADC to remove unconjugated payload.

Protocol 5: Characterization of the Antibody-Drug Conjugate (ADC)

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

The average number of drug molecules conjugated to each antibody can be determined using UV-Vis spectroscopy, provided the antibody and the drug have distinct absorbance maxima.[10][11]

  • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the absorbance maximum of the payload.

  • Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

2. Analysis of Heterogeneity by Hydrophobic Interaction Chromatography (HIC):

HIC separates ADC species based on the number of conjugated drug molecules, as each conjugated payload increases the overall hydrophobicity of the antibody.[12][13]

  • Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., ammonium (B1175870) sulfate) to elute the different ADC species.

  • Species with a higher DAR will be more hydrophobic and will elute later in the gradient.

3. Confirmation of Conjugation by Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the covalent attachment of the payload to the antibody and to determine the distribution of different drug-loaded species.[10]

Mandatory Visualizations

G cluster_activation Activation of 4-Hydrazinobenzoic Acid cluster_conjugation Conjugation to Antibody cluster_payload_conjugation Payload Conjugation 4-HBA 4-Hydrazinobenzoic Acid Hydrochloride NHS_Ester Activated NHS Ester 4-HBA->NHS_Ester NHS, DCC, TEA in DMF Hydrazino_mAb Hydrazino-Modified mAb NHS_Ester->Hydrazino_mAb pH 8.3-8.5 Antibody Monoclonal Antibody (mAb-NH2) Antibody->Hydrazino_mAb ADC Antibody-Drug Conjugate (ADC) Hydrazino_mAb->ADC pH ~5.0 Payload Payload with Carbonyl Group Payload->ADC

Caption: Experimental workflow for ADC synthesis.

G ADC_circulating ADC in Bloodstream (pH ~7.4) Stable Hydrazone Bond Internalization Receptor-Mediated Endocytosis ADC_circulating->Internalization Endosome Endosome (pH 5.0-6.5) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Drug_Release Hydrazone Cleavage & Payload Release Lysosome->Drug_Release Target Intracellular Target Drug_Release->Target

Caption: Mechanism of pH-mediated drug release.

G cluster_reaction Hydrazone Bond Formation Hydrazine R1-NH-NH2 (from 4-HBA) Intermediate Carbinolamine Intermediate Hydrazine->Intermediate + Carbonyl R2-C=O (on Payload) Carbonyl->Intermediate Hydrazone R1-N=C-R2 (Hydrazone Bond) Intermediate->Hydrazone - H2O (Acid Catalyzed)

References

Application Notes and Protocols for the Mass Spectrometric Analysis of 4-Hydrazinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinobenzoic acid hydrochloride is a chemical intermediate of significant interest in the pharmaceutical and chemical industries. It is often used in the synthesis of active pharmaceutical ingredients and can also be present as a potential genotoxic impurity.[1][2] Accurate and sensitive detection and quantification of this compound are crucial for quality control and safety assessment. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful analytical tool for this purpose, providing high selectivity and sensitivity.[1][2][3]

These application notes provide a detailed experimental setup and protocols for the analysis of this compound using electrospray ionization mass spectrometry (ESI-MS).

Physicochemical Properties

A summary of the key physicochemical properties of 4-Hydrazinobenzoic acid is presented below.

PropertyValue
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol [4]
AppearanceLight yellow to light brown crystalline powder[4]
SolubilitySlightly soluble in DMSO and Methanol (with heating)[4]

Quantitative Data Summary

The following table summarizes the quantitative performance metrics reported for the analysis of 4-Hydrazinobenzoic acid using LC-MS/MS.

ParameterValueReference
Limit of Quantification (LOQ)0.52 ppm[1][5]
Limit of Detection (LOD)0.17 ppm[1]
Linearity (Concentration Range)0.5 µg/mL to 1.5 µg/mL[2]
Correlation Coefficient (r²)0.999[2]

Experimental Protocols

Sample Preparation

A stock solution of this compound can be prepared in a suitable diluent. For analysis of the compound in a drug substance matrix, a specific extraction procedure may be required.

Protocol for Standard Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 100.0 µg/mL in a diluent consisting of a mixture of aqueous triethylamine (B128534), perchloric acid, and water.[2]

  • Prepare working standard solutions by serially diluting the stock solution to the desired concentration range (e.g., 0.5 µg/mL to 1.5 µg/mL) with the same diluent.[2]

Protocol for Sample Preparation from a Drug Matrix (Example: Deferasirox Tablets):

  • Crush a representative number of tablets to obtain a fine powder.

  • Weigh an amount of powder equivalent to the desired sample concentration into a volumetric flask.

  • Add a diluent (e.g., a mixture of triethylamine and water) and sonicate for approximately 15 minutes to dissolve the 4-Hydrazinobenzoic acid.

  • Add a second diluent (e.g., 70% perchloric acid) to precipitate the main drug substance, in which 4-Hydrazinobenzoic acid is soluble.

  • Sonicate again for 15 minutes and then cool the solution.

  • Add water to the mark and mix well.

  • Filter the sample solution through a 0.45 µm PTFE filter before injection into the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines the conditions for analyzing 4-Hydrazinobenzoic acid using a reverse-phase HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., Symmetry C18, 150 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Isocratic elution with a mixture of 0.01 M ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (45:55 v/v). For MS compatibility, formic acid can be used instead of non-volatile acids like phosphoric acid.
Flow Rate 1.0 mL/min (with a split to 0.2 mL/min into the MS source)[1]
Column Temperature 30 °C
Injection Volume 30 µL[1]

Mass Spectrometry Conditions (Positive ESI Mode):

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Monitored Ion (Precursor Ion) m/z 153 ([M+H]⁺)[1]
Ion Spray Voltage 4500 V[1]
Focusing Potential 33 V[1]
Declustering Potential 117 V[1]
Entrance Potential 10 V[1]
Curtain Gas Flow (N₂) ** 6.0 psi[1]
Nebulization Pressure (N₂) **4.0 psi[1]
Scan Mode Selected Ion Monitoring (SIM) for quantification[1] or full scan for qualitative analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis start Start: this compound Sample dissolve Dissolve in appropriate diluent start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject sample into LC system filter->inject separate Chromatographic separation on C18 column inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass analysis (m/z 153) ionize->detect process Process data (quantification and/or identification) detect->process

Caption: Workflow for the LC-MS analysis of this compound.

Predicted Fragmentation Pathway

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule of 4-Hydrazinobenzoic acid ([M+H]⁺, m/z 153) can be fragmented by collision-induced dissociation (CID) to yield characteristic product ions. Based on the structure, the following fragmentation pathway is proposed.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [C₇H₉N₂O₂]⁺ m/z 153 fragment1 [C₇H₇NO₂]⁺ m/z 136 (Loss of NH₃) precursor->fragment1 -NH₃ fragment2 [C₆H₆N]⁺ m/z 92 (Loss of COOH and NH₂) precursor->fragment2 -COOH, -NH₂ fragment3 [C₇H₅O]⁺ m/z 105 (Loss of N₂H₃) precursor->fragment3 -N₂H₃

Caption: Predicted fragmentation pathway of protonated 4-Hydrazinobenzoic acid.

References

Application Notes and Protocols: 4-Hydrazinobenzoic Acid Hydrochloride in Deferasirox Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 4-Hydrazinobenzoic acid hydrochloride as a critical intermediate in the synthesis of Deferasirox (B549329), an oral iron chelator. The synthesis is primarily a two-step process involving the formation of a benzoxazinone (B8607429) intermediate followed by its condensation with 4-Hydrazinobenzoic acid. This guide outlines the synthetic pathway, experimental procedures, quantitative data from various methodologies, and analytical considerations for quality control.

Introduction

Deferasirox, chemically known as 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid, is an essential therapeutic agent for managing chronic iron overload in patients undergoing long-term blood transfusions.[1] The synthesis of Deferasirox relies on key intermediates, with this compound playing a pivotal role in the formation of the final triazole ring structure.[2] Understanding the optimal conditions and procedural nuances for its use is critical for achieving high yield and purity of the active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The most common and industrially viable synthesis of Deferasirox is a two-step process.[3]

Step 1: Formation of 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one

The initial step involves the condensation of salicylic (B10762653) acid with salicylamide (B354443).[3] This is often achieved by first converting salicylic acid to salicyloyl chloride in situ using a chlorinating agent like thionyl chloride.[3] The subsequent reaction with salicylamide at elevated temperatures yields the benzoxazinone intermediate.[1]

Step 2: Synthesis of Deferasirox

The intermediate, 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one, is then reacted with 4-Hydrazinobenzoic acid in a suitable solvent, typically ethanol, under reflux conditions to yield Deferasirox.[4]

Deferasirox_Synthesis_Pathway cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Deferasirox Formation Salicylic_Acid Salicylic Acid Intermediate 2-(2-hydroxyphenyl)- 1,3(4H)-benzoxazin-4-one Salicylic_Acid->Intermediate Condensation Salicylamide Salicylamide Salicylamide->Intermediate Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Intermediate Deferasirox Deferasirox Intermediate->Deferasirox Condensation 4_HBA 4-Hydrazinobenzoic Acid Hydrochloride 4_HBA->Deferasirox

Overall synthetic pathway for Deferasirox.

Quantitative Data

The yield of each step in the Deferasirox synthesis can vary depending on the specific reagents, catalysts, and reaction conditions employed. The following tables summarize quantitative data reported in the literature.

Table 1: Synthesis of 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one

Starting MaterialsChlorinating AgentSolventTemperatureYieldReference
Salicylic Acid, SalicylamideThionyl ChlorideToluene110°CNot specified[5]
Salicylic Acid, SalicylamideThionyl ChlorideXylene/TolueneReflux55%[4]
Salicylic Acid, Salicylamidep-Toluenesulfonyl chlorideNot specifiedNot specifiedNot specified[6]

Table 2: Synthesis of Deferasirox

IntermediateReactantSolventCatalystTemperatureYieldReference
2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one4-Hydrazinobenzoic acidEthanolNoneReflux80%[4]
2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one4-Hydrazinobenzoic acidEthanol/WaterPotassium Hydrogen Sulphate70-75°CNot specified[7]
2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one4-Hydrazinobenzoic acidEthanolTrifluoroacetic acidRefluxNot specified[8]

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Protocol 1: Synthesis of 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one

This protocol is adapted from methodologies described in the literature.[5][7]

Materials:

Procedure:

  • In a suitable reaction vessel, suspend salicylic acid in toluene.

  • Slowly add thionyl chloride to the suspension at a controlled temperature (e.g., 10-15°C).[7]

  • After the addition is complete, heat the mixture (e.g., to 35-40°C) and stir for a designated period to ensure the formation of salicyloyl chloride.[7]

  • In a separate vessel, prepare a solution of salicylamide in the same solvent.

  • Add the salicylamide solution to the salicyloyl chloride mixture. A catalyst such as tetra butyl ammonium bromide can be added at this stage.[5]

  • Heat the reaction mixture to reflux (approximately 110°C in toluene) and maintain for several hours.[5]

  • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mass.

  • Add a solvent like isopropanol or methanol to precipitate the product.[5][7]

  • Isolate the precipitated solid by filtration, wash with the precipitation solvent, and dry under vacuum.

Protocol 2: Synthesis of Deferasirox

This protocol details the condensation of the benzoxazinone intermediate with 4-Hydrazinobenzoic acid.[7][8]

Materials:

  • 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one

  • This compound

  • Ethanol

  • Water (optional)

  • Potassium Hydrogen Sulphate (optional)

Procedure:

  • Charge a reaction flask with 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one and ethanol.[8]

  • Add 4-Hydrazinobenzoic acid to the mixture.[8]

  • If using a catalyst, add potassium hydrogen sulphate to the reaction mass.[7]

  • Heat the mixture to reflux (approximately 80-85°C) and stir for at least one hour.[8]

  • Monitor the reaction completion by HPLC.[8]

  • Once the reaction is complete, cool the mixture to room temperature.[8]

  • The Deferasirox product will precipitate out of the solution.

  • Filter the solid, wash with ethanol, and dry at 45-50°C under vacuum to obtain the final product.[8]

Analytical Considerations and Quality Control

4-Hydrazinobenzoic acid is considered a potential genotoxic impurity (PGI) in the final Deferasirox API.[3] Therefore, a sensitive and validated analytical method is crucial for its quantification.

High-Performance Liquid Chromatography (HPLC) is the recommended method for both monitoring the reaction progress and for final quality control of Deferasirox to ensure that the levels of unreacted 4-Hydrazinobenzoic acid are within acceptable limits.[3]

Table 3: HPLC Method Parameters for 4-Hydrazinobenzoic Acid Detection

ParameterSpecification
ColumnZorbax SB C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile PhaseGradient elution with a suitable buffer and organic solvent
DetectorUV Detector
Linearity Range0.5 µg/ml to 1.5 µg/ml
Correlation Coefficient (r²)>0.999

A validated HPLC method can achieve a limit of quantitation (LOQ) that is sufficiently low to meet regulatory requirements for PGIs.[3]

QC_Workflow Start Crude Deferasirox Sample Sample_Prep Sample Preparation (Dissolution & Filtration) Start->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Quantify Impurities) HPLC_Analysis->Data_Analysis Decision Impurity Levels Acceptable? Data_Analysis->Decision Release Release API Decision->Release Yes Reprocess Reprocess/Purify Decision->Reprocess No

Quality control workflow for Deferasirox.

Conclusion

The synthesis of Deferasirox using this compound as a key intermediate is a well-established and efficient process. By carefully controlling the reaction conditions and implementing robust analytical methods for quality control, researchers and drug development professionals can consistently produce high-purity Deferasirox. The protocols and data presented in these application notes serve as a comprehensive guide for the successful synthesis and analysis of this vital pharmaceutical agent.

References

Application Notes and Protocols: Gas-Diffusion Microextraction with 4-Hydrazinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Hydrazinobenzoic acid hydrochloride (HBA) in gas-diffusion microextraction (GDME). This technique is particularly effective for the analysis of low-molecular-weight aldehydes in various matrices, including food, beverages, and biological fluids.[1][2][3]

Introduction

The quantification of aldehydes is crucial in many scientific fields, from food science to pharmaceutical development, as they can be indicators of product quality, pollutants, or markers of oxidative stress.[2][4] However, their volatility and lack of a strong chromophore make direct analysis by High-Performance Liquid Chromatography (HPLC) challenging.[4] Derivatization with an appropriate agent can overcome these limitations. 4-Hydrazinobenzoic acid has emerged as an effective derivatizing agent that reacts with aldehydes to form stable hydrazones, which can be readily analyzed by HPLC with UV detection.[1][2][4]

The combination of derivatization with gas-diffusion microextraction (GDME) offers a simple, rapid, and efficient method for the simultaneous extraction and derivatization of volatile aldehydes.[1][2][5] This approach minimizes sample handling and solvent consumption, making it a green analytical technique.[6][7]

Principle of the Method

The core of this method is the nucleophilic addition of the hydrazine (B178648) group of HBA to the carbonyl carbon of an aldehyde. This is followed by the elimination of a water molecule to form a stable hydrazone derivative.[2][4] These derivatives exhibit strong UV absorbance, typically around 320 nm, allowing for sensitive detection.[4]

The GDME process facilitates the transfer of volatile aldehydes from the sample matrix, across a hydrophobic membrane, into an acceptor solution containing the HBA derivatizing agent.[5][7] This simultaneous extraction and derivatization process is highly efficient and reduces the potential for analyte loss.[1][2]

Derivatization_Reaction cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde (R-CHO) Reaction_Step1 Aldehyde->Reaction_Step1 + HBA 4-Hydrazinobenzoic Acid HBA->Reaction_Step1 Hydrazone Stable Hydrazone Derivative Water Water (H₂O) Reaction_Step1->Hydrazone Nucleophilic Addition & Dehydration Reaction_Step1->Water

Caption: Derivatization of an aldehyde with 4-Hydrazinobenzoic acid.

Quantitative Data Summary

The following tables summarize the quantitative data for the HPLC analysis of various aldehydes after derivatization with HBA, demonstrating the method's performance.

Table 1: HPLC Method Validation Parameters for Aldehyde Quantification using 4-Hydrazinobenzoic Acid (HBA) [5]

ParameterFurfural2-Methylpropanal2-Methylbutanal3-MethylbutanalAcetaldehyde
Linearity (r²) ≥ 0.995≥ 0.995≥ 0.995≥ 0.995≥ 0.995
LOD (µg/L) 1.83.51.21.31857.7
LOQ (µg/L) 5.911.83.94.36192.4
Recovery (%) > 96%> 96%> 96%> 96%> 96%
Intra-day Precision (%) < 3.4%< 3.4%< 3.4%< 3.4%< 3.4%
Inter-day Precision (%) < 9.2%< 9.2%< 9.2%< 9.2%< 9.2%

Table 2: General Performance Characteristics

FeatureDescriptionReference
Stability of Deriv. Agent High[1][2]
Solubility Good in aqueous and organic solvents[1][2]
Selectivity High for aldehydes[1][2]
Sensitivity High[1][2]
Sample Preparation Simple and straightforward[1][2][4]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments.

Protocol 1: Preparation of Reagents

  • 4-HBA Derivatizing Solution (312.5 mg/L): Dissolve an appropriate amount of this compound in a 1:1 (v/v) mixture of ultrapure water and methanol.[4]

  • Aldehyde Standard Stock Solutions: Prepare individual stock solutions of the target aldehydes (e.g., formaldehyde, acetaldehyde) in ultrapure water or a suitable organic solvent.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions to the desired concentrations.

Protocol 2: Gas-Diffusion Microextraction (GDME) and Derivatization

This protocol is based on the headspace GDME method.[5]

  • Sample Preparation: Place 50 mL of the liquid sample (e.g., beer, biological fluid) into a 100 mL glass flask. For solid samples, an appropriate extraction or suspension step may be necessary.

  • Internal Standard: Add 50 µL of a suitable internal standard solution (e.g., 12.5 mg/L 4-fluorobenzaldehyde) to the sample.

  • GDME Device Assembly: Tightly close the flask with a cap containing the GDME extraction device fitted with a PTFE hydrophobic membrane.

  • Acceptor Solution: Add 0.5 mL of the 4-HBA derivatizing solution into the GDME extraction device.

  • Extraction and Derivatization: Place the flask in a water bath with continuous agitation. The optimal extraction time and temperature should be determined experimentally, for example, 20 minutes at 40°C.[5]

  • Collection: After the extraction period, carefully remove the acceptor solution containing the aldehyde-HBA derivatives for HPLC analysis.

GDME_Workflow cluster_preparation Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis Sample Sample (50 mL) GDME_Setup Assemble GDME Device Sample->GDME_Setup IS Internal Standard (50 µL) IS->GDME_Setup HBA_Sol HBA Solution (0.5 mL) HBA_Sol->GDME_Setup Incubation Incubate in Water Bath (e.g., 40°C, 20 min) GDME_Setup->Incubation Collect Collect Acceptor Solution Incubation->Collect HPLC HPLC-UV Analysis Collect->HPLC Data Data Acquisition & Quantification HPLC->Data

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydrazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of 4-Hydrazinobenzoic acid synthesis. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Hydrazinobenzoic acid, which is commonly prepared via the diazotization of 4-aminobenzoic acid followed by reduction.

Issue 1: Low Yield of Diazonium Salt (Incomplete Diazotization)

  • Question: My starch-iodide test is negative or only faintly positive after adding sodium nitrite (B80452). What is the likely cause and how can I resolve it?

  • Answer: A negative or weak starch-iodide test suggests that the diazotization process is incomplete due to insufficient nitrous acid.[1]

    • Solution:

      • Ensure the reaction temperature is strictly maintained between 0-5°C, as higher temperatures can lead to the decomposition of nitrous acid.[1][2]

      • Slowly add a small amount of additional sodium nitrite solution until a persistent positive starch-iodide test is observed for at least 10-15 minutes.[1]

      • Confirm that the 4-aminobenzoic acid is completely dissolved in the acidic solution before the addition of sodium nitrite, as poor solubility can impede the reaction.[1]

Issue 2: Formation of a Reddish or Brown Precipitate During Diazotization

  • Question: During the diazotization step, a colored precipitate has formed in my reaction mixture. What is this precipitate and how can I prevent its formation?

  • Answer: The formation of a colored precipitate, typically red or brown, is likely due to the creation of an azo dye. This side reaction happens when the newly formed diazonium salt couples with unreacted 4-aminobenzoic acid.[1][3]

    • Solution:

      • Use a sufficient excess of hydrochloric acid to ensure the full protonation of the amino groups on the starting material, which prevents them from acting as coupling partners.[1][3]

      • Add the sodium nitrite solution slowly and below the surface of the reaction mixture to prevent localized high concentrations of the diazonium salt.[1][3]

      • Maintain vigorous stirring throughout the addition of sodium nitrite to ensure rapid and thorough mixing.[1]

Issue 3: Significantly Low Overall Yield of 4-Hydrazinobenzoic Acid

  • Question: My overall yield of 4-Hydrazinobenzoic acid is much lower than anticipated. What are the potential reasons for this?

  • Answer: A low overall yield can stem from several factors, including the decomposition of the diazonium salt, inefficient reduction, or side reactions.

    • Solution:

      • Decomposition of Diazonium Salt: The diazonium salt is unstable and can decompose if not kept cold. Ensure the diazonium salt solution is maintained at a low temperature and used immediately after preparation.[1]

      • Side Reaction to Phenol: If the diazonium salt solution warms up, it can react with water to form 4-hydroxybenzoic acid, a common byproduct that lowers the yield of the desired product.[1]

      • Inefficient Reduction: The reduction of the diazonium salt to hydrazine (B178648) is sensitive to pH. For reduction using sodium sulfite (B76179) or sodium metabisulfite (B1197395), maintaining the correct pH is crucial for an efficient reaction.[1][4]

Issue 4: Low Purity of the Final Product

  • Question: The purity of my final 4-Hydrazinobenzoic acid is low, even after recrystallization. What are the possible impurities and how can I enhance the purity?

  • Answer: Low purity can be a result of unreacted starting materials, byproducts from side reactions, or residual inorganic salts.[1]

    • Solution:

      • Recrystallization: Perform recrystallization from a suitable solvent. A common method involves dissolving the crude product in a minimal amount of hot ethyl acetate (B1210297), followed by the slow addition of hexane (B92381) until turbidity is observed.[1]

      • Activated Carbon Treatment: During recrystallization, the addition of a small amount of activated carbon to the hot solution can aid in the removal of colored impurities.[1][3][5]

      • Washing: Ensure the filtered crystals are washed with a small amount of cold solvent to remove soluble impurities.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of 4-aminobenzoic acid? A1: The optimal temperature for the diazotization of 4-aminobenzoic acid is between 0°C and 5°C.[1][2] This low temperature is crucial for the stability of the diazonium salt, which is susceptible to decomposition at higher temperatures.[1]

Q2: How can I monitor the completion of the diazotization reaction? A2: The completion of the diazotization reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. A positive test, indicated by the paper turning a blue-black color, signifies that there is an excess of nitrous acid and the reaction is complete.[2][3]

Q3: What are some common reducing agents for the conversion of the diazonium salt to 4-Hydrazinobenzoic acid? A3: Common and effective reducing agents for this synthesis include sodium sulfite, sodium metabisulfite, and sulfur dioxide.[1][2][4][6][7]

Q4: What is the significance of pH during the reduction step? A4: The pH of the reduction step is critical for achieving a high yield. When using sodium metabisulfite, the reaction is typically carried out under conditions where the temperature is between 10-35°C and the pH is maintained between 7 and 9.[4]

Q5: What are some common methods for the purification of 4-Hydrazinobenzoic acid? A5: Purification is commonly achieved through recrystallization.[3][6] The hydrochloride salt of 4-hydrazinobenzoic acid can also be prepared and recrystallized for purification.[3] The choice of solvent for recrystallization will depend on the nature of the impurities present.[3]

Data Presentation

Table 1: Key Reaction Parameters for 4-Hydrazinobenzoic Acid Synthesis

ParameterValueReference(s)
Diazotization
Starting Material4-Aminobenzoic Acid[2][6][8]
ReagentsSodium Nitrite, Hydrochloric Acid[2][3][6]
Temperature0-5 °C[2][9]
pH1-2[3][9]
Reduction
Reducing AgentsSodium Metabisulfite, Sodium Sulfite[2][4][6]
Temperature10-35 °C (with Sodium Metabisulfite)[2][4]
pH7-9 (with Sodium Metabisulfite)[2][4]
Hydrolysis
ReagentHydrochloric Acid[1][2]
Temperature90-100 °C[1][3]
Overall Yield ~82%[2]

Table 2: Physicochemical Properties of 4-Hydrazinobenzoic Acid

PropertyValueReference(s)
Molecular FormulaC₇H₈N₂O₂[9]
Molecular Weight152.15 g/mol [9]
AppearanceLight yellow to light brown crystalline powder[2][9]
Melting Point218 °C (decomposes)[2][9]
SolubilityVery soluble in water; Slightly soluble in DMSO and heated methanol[2][9]
StabilityStable under standard conditions; Incompatible with strong acids and strong oxidizing agents[2][10]
CAS Number619-67-0[9]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydrazinobenzoic Acid from 4-Aminobenzoic Acid

This protocol is adapted from established procedures for the synthesis of hydrazine derivatives from aromatic amines.[2][6][9]

Step 1: Diazotization of 4-Aminobenzoic Acid

  • Suspend 4-aminobenzoic acid in dilute hydrochloric acid in a beaker equipped with a mechanical stirrer.

  • Cool the suspension to 0-5 °C in an ice-salt bath.[2]

  • While maintaining the low temperature and stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite dropwise.[2]

  • Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.[2] A positive test indicates the completion of the diazotization.

  • Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the 4-carboxybenzenediazonium (B3187778) chloride solution.[1][6]

Step 2: Reduction of the Diazonium Salt

  • In a separate reaction vessel, prepare a solution of sodium metabisulfite in water and cool it to 10-15 °C.[2]

  • Adjust the pH of the sulfite solution to between 7 and 9 using a suitable base (e.g., sodium hydroxide).[2][4]

  • Slowly add the cold diazonium salt solution to the sodium metabisulfite solution with vigorous stirring, while maintaining the temperature between 10-35 °C and the pH in the 7-9 range.[2][4]

Step 3: Hydrolysis and Isolation

  • Acidify the reaction mixture with concentrated hydrochloric acid.[2]

  • Heat the mixture to reflux (90-100 °C) to hydrolyze the sulfonate groups.[1][3]

  • Upon cooling, 4-Hydrazinobenzoic acid hydrochloride will precipitate.[2]

  • Collect the solid by filtration and wash it with cold water.[2]

  • To obtain the free base, dissolve the hydrochloride salt in water and neutralize it with a base such as sodium acetate, which will precipitate the final product, 4-Hydrazinobenzoic acid.[1][2][7]

  • Filter the product, wash it with water, and dry it.[2]

Protocol 2: Purification by Recrystallization

  • Dissolution: In a fume hood, suspend the crude 4-Hydrazinobenzoic acid in a minimal amount of a suitable hot solvent, such as ethyl acetate or water.[1][5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[1][3][5]

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.[1][5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1][5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold deionized water or the recrystallization solvent.[5]

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.[5]

Visualizations

experimental_workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_hydrolysis Step 3: Hydrolysis & Isolation start 4-Aminobenzoic Acid diazotization Diazotization (NaNO₂, aq. HCl, 0-5°C) start->diazotization diazonium_salt 4-Carboxybenzenediazonium Chloride diazotization->diazonium_salt reduction Reduction (Sodium Metabisulfite, pH 7-9, 10-35°C) diazonium_salt->reduction intermediate Hydrazine Sulfonate Intermediate reduction->intermediate hydrolysis Hydrolysis (Acid or Base) intermediate->hydrolysis product 4-Hydrazinobenzoic Acid hydrolysis->product

Caption: Experimental workflow for the synthesis of 4-Hydrazinobenzoic acid.

troubleshooting_logic cluster_synthesis 4-Hydrazinobenzoic Acid Synthesis cluster_problem Problem Identification cluster_solutions_yield Yield Troubleshooting cluster_solutions_purity Purity Troubleshooting cluster_outcome Desired Outcome start Start Synthesis low_yield Low Yield? start->low_yield low_purity Low Purity? low_yield->low_purity No check_temp Check Diazotization Temperature (0-5°C) low_yield->check_temp Yes recrystallize Recrystallize Product low_purity->recrystallize Yes success High Yield & Purity low_purity->success No check_nitrite Ensure Excess Sodium Nitrite check_temp->check_nitrite immediate_use Use Diazonium Salt Immediately check_nitrite->immediate_use check_reduction_ph Verify Reduction pH (7-9) immediate_use->check_reduction_ph check_reduction_ph->low_purity activated_carbon Use Activated Carbon recrystallize->activated_carbon proper_wash Wash Crystals with Cold Solvent activated_carbon->proper_wash proper_wash->success

Caption: Troubleshooting logic for 4-Hydrazinobenzoic acid synthesis.

References

Overcoming solubility issues of 4-Hydrazinobenzoic acid in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-Hydrazinobenzoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is 4-Hydrazinobenzoic acid and why is its aqueous solubility a concern?

A1: 4-Hydrazinobenzoic acid (4-HBA) is a bifunctional molecule used as a chemical intermediate in the synthesis of various pharmaceuticals, including the iron-chelating drug Deferasirox and as a component in pH-sensitive linkers for antibody-drug conjugates (ADCs).[1][2][3][4] Its solubility in aqueous solutions can be challenging, which can impact reaction kinetics, purification processes, and formulation development.[1]

Q2: What are the key physicochemical properties of 4-Hydrazinobenzoic acid that influence its solubility?

A2: The solubility of 4-HBA is primarily governed by its pKa, crystalline structure, and polarity.[1] The molecule contains both a polar carboxylic acid group and a hydrazine (B178648) group, which can form hydrogen bonds with water. However, the presence of the nonpolar benzene (B151609) ring limits its solubility in water. The pKa of the carboxylic acid group is approximately 4.14.[1] At a pH below its pKa, 4-HBA exists predominantly in its less soluble, neutral form. Above this pKa, it deprotonates to form the more soluble carboxylate salt.[1]

Physicochemical Properties of 4-Hydrazinobenzoic Acid
PropertyValueSource
Molecular FormulaC₇H₈N₂O₂[1][2]
Molecular Weight152.15 g/mol [1][2]
pKa~4.14[1][5]
Melting Point218-245 °C (decomposes)[1]
AppearanceLight tan/yellow to orange crystalline powder[1]
Quantitative Solubility Data
SolventSolubilityTemperatureMethodSource
Water19.7 g/L25 °CECHA[2][6]
Water< 10 g/L20 °C-[2][7]
Dimethyl Sulfoxide (DMSO)100 mg/mLNot SpecifiedRequires sonication[2][8]
MethanolSlightly SolubleRequires heating-[2]

Q3: My 4-Hydrazinobenzoic acid solution has turned yellow/brown. What is the cause and is it still usable?

A3: A yellow to brown discoloration of your 4-HBA solution is a common sign of degradation, likely due to oxidation of the hydrazine moiety.[9][10] This can be triggered by exposure to atmospheric oxygen, trace metal ions, or light.[10] For sensitive and quantitative experiments, it is highly recommended to prepare a fresh solution from solid 4-HBA. For applications where 4-HBA is in large excess, a slight discoloration may not significantly impact the outcome, but this should be evaluated on a case-by-case basis.[10]

Troubleshooting Guide: Overcoming Solubility Issues

Issue: My 4-Hydrazinobenzoic acid is not dissolving or is precipitating from my aqueous solution.

This guide provides a systematic approach to troubleshoot and resolve this common issue.

Logical Workflow for Troubleshooting Solubility

G start Start: Undissolved 4-Hydrazinobenzoic Acid ph_allowed Is pH adjustment permissible for your experiment? start->ph_allowed ph_protocol Use pH Adjustment Protocol: Increase pH > 6.0 with base ph_allowed->ph_protocol Yes cosolvent_compatible Is a co-solvent (e.g., DMSO, Ethanol) compatible with your experiment? ph_allowed->cosolvent_compatible No success Success: Compound Dissolved ph_protocol->success cosolvent_protocol Use Co-solvent Protocol: Dissolve in co-solvent first, then add to aqueous phase cosolvent_compatible->cosolvent_protocol Yes advanced_methods Consider Advanced Methods: - Hydrotropy - Cyclodextrin Complexation - Use Hydrochloride Salt cosolvent_compatible->advanced_methods No cosolvent_protocol->success advanced_methods->success

Caption: A logical workflow for troubleshooting solubility issues.

Solution 1: pH Adjustment

The most effective method to increase the aqueous solubility of 4-HBA is by adjusting the pH of the solution.[1] By increasing the pH to a value at least two units above its pKa of ~4.14, the carboxylic acid group deprotonates to form the much more soluble carboxylate anion.[1]

Caption: pH-dependent equilibrium of 4-Hydrazinobenzoic acid.

  • Weigh the desired amount of 4-Hydrazinobenzoic acid.

  • Add the solid to the desired volume of deionized water or buffer with continuous stirring. A suspension will likely form.[1]

  • Slowly add a suitable base (e.g., 1M NaOH or saturated NaHCO₃) dropwise while monitoring the pH of the solution.[1]

  • Continue adding the base until the solid completely dissolves and the pH is stable above 6.0.[1]

  • If your experiment requires a lower pH, you can carefully back-titrate with a dilute acid. Be aware that the compound may precipitate if the pH drops below its solubility limit.[1]

Solution 2: Use of Co-solvents

If modifying the pH is not suitable for your experimental setup, using a water-miscible organic co-solvent is an effective alternative.[1] Co-solvents decrease the overall polarity of the aqueous medium, which can help dissolve less polar compounds.[1]

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol10-30%Generally well-tolerated in many biological assays.[1]
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but can affect cell-based assays at higher concentrations.[1]
Methanol10-30%Effective, but can be more toxic than ethanol.[1]
Propylene Glycol10-40%A common excipient in pharmaceutical formulations.[1]
  • First, dissolve the 4-Hydrazinobenzoic acid in a small volume of the pure co-solvent (e.g., DMSO, Ethanol).[1]

  • Once fully dissolved, slowly add this concentrated stock solution to your aqueous buffer or medium with vigorous stirring.[1]

  • Ensure the final concentration of the co-solvent does not interfere with your downstream applications (e.g., typically <1% DMSO for cell culture assays).[1]

  • If precipitation occurs upon addition to the aqueous phase, consider increasing the proportion of the co-solvent in the final solution or gently warming the solution.[1]

Solution 3: Advanced Methods

If the methods above are not sufficient or are incompatible with your experiment, consider the following advanced approaches:

  • Hydrotropy: This involves adding a high concentration of a hydrotropic agent, such as sodium benzoate (B1203000) or urea, which can enhance the solubility of poorly soluble compounds.[1]

  • Complexation: Cyclodextrins can form inclusion complexes with the nonpolar part of the 4-HBA molecule, effectively encapsulating it and increasing its apparent solubility in water.[1]

  • Salt Formation: Instead of forming the salt in situ through pH adjustment, you can use a pre-formed salt of 4-HBA, such as 4-Hydrazinobenzoic acid hydrochloride, which is reported to be more soluble in water.[1]

Experimental Workflow: Shake-Flask Method for Solubility Determination

For researchers needing to precisely determine the solubility of 4-Hydrazinobenzoic acid under their specific experimental conditions, the shake-flask method is a standard approach.[2]

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis cluster_calc Calculation prep Add excess 4-HBA to solvent in a sealed flask equil Agitate at constant temperature for 24-48 hours prep->equil sep Allow to settle, then centrifuge to separate solid equil->sep anal Collect supernatant, dilute, and quantify concentration via HPLC-UV or UV-Vis sep->anal calc Calculate solubility based on concentration and dilution factor anal->calc

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol: Shake-Flask Method
  • Sample Preparation: Add an excess amount of 4-Hydrazinobenzoic acid to a flask containing a known volume of the solvent of interest (e.g., water, buffer).[2]

  • Equilibration: Seal the flask and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To ensure complete separation of the solid and liquid phases, centrifuge an aliquot of the suspension.[2]

  • Analysis: Carefully withdraw a sample of the clear supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the solvent as needed to be within the calibrated range of your analytical method. Quantify the concentration of 4-HBA in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.[2]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor used.[2]

References

Technical Support Center: Optimizing Hydrazone Formation with 4-Hydroxybenzaldehyde (4-HBA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for hydrazone formation with 4-hydroxybenzaldehyde (B117250) (4-HBA).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of hydrazones from 4-HBA.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield, or no hydrazone product at all. What are the likely causes and how can I fix this?

  • Answer: Low or no yield in hydrazone formation is a common issue that can typically be traced back to several key factors:

    • Suboptimal pH: The reaction is highly pH-dependent.[1] The rate is often slow at neutral or high pH.[2] At very low pH (e.g., < 4), the hydrazine (B178648) can become protonated, which reduces its nucleophilicity and slows the initial addition step.[2][3]

      • Solution: Adjust the reaction pH to a mildly acidic range of 4-6, which is generally optimal for the acid-catalyzed dehydration of the intermediate.[2][3] This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid.

    • Low Reactant Reactivity: The electronic properties of the hydrazine derivative can significantly impact the reaction rate. Electron-donating groups on the hydrazine increase its nucleophilicity, accelerating the reaction.[3]

      • Solution: If possible, select a hydrazine derivative with electron-donating groups. Alternatively, you may need to increase the reaction temperature or prolong the reaction time to drive the reaction to completion.[2]

    • Impure Starting Materials: Impurities in the 4-HBA or the hydrazine derivative can interfere with the reaction.

      • Solution: Ensure the purity of your starting materials.[2] If necessary, purify the 4-HBA and hydrazine before use.

Issue 2: Formation of Significant Side Products

  • Question: My reaction mixture shows multiple spots on the TLC, and I am struggling to isolate the desired hydrazone. What side reactions could be occurring?

  • Answer: The formation of side products can complicate purification and reduce the yield of the desired hydrazone.

    • Azine Formation: This is a common side reaction, particularly when using unsubstituted hydrazine. The initial hydrazone product can react with a second molecule of 4-HBA to form an azine.[2]

      • Solution: Use a strict 1:1 molar ratio of 4-HBA to your hydrazine derivative.[2] Consider adding the 4-HBA solution dropwise to the hydrazine solution to prevent localized excesses of the aldehyde.[2]

    • Formation of E/Z Isomers: The C=N double bond in the hydrazone can result in the formation of geometric isomers.[2][4]

      • Solution: The ratio of isomers can be influenced by reaction conditions such as pH and temperature.[2] While often difficult to control completely, you may need to optimize for the formation of a single isomer or develop a suitable chromatographic method to separate them.

Issue 3: Product Instability or Decomposition

  • Question: I successfully isolated my hydrazone product, but it seems to be degrading over time. How can I improve its stability?

  • Answer: Hydrazones can be susceptible to hydrolysis, which cleaves the C=N bond to regenerate the starting 4-HBA and hydrazine.[2][5] This process is often catalyzed by acid.[2]

    • Solution: Store the purified hydrazone in a dry, neutral environment. Proper storage in a desiccator and protection from light is crucial for maintaining long-term stability.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone formation and why is it so important?

A1: The formation of hydrazones is a pH-sensitive, acid-catalyzed reaction.[2] The optimal pH is generally in a mildly acidic range, typically between 4 and 6.[3] This is because the reaction mechanism involves a delicate balance. There must be enough acid to protonate the carbonyl oxygen of the 4-HBA, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the hydrazine.[2] However, if the medium is too acidic (pH < 4), the hydrazine nucleophile itself becomes excessively protonated, rendering it unreactive and slowing down the initial addition step.[2][3] Conversely, at neutral or basic pH (pH > 6), the final dehydration step is slow due to a lack of protons to catalyze the removal of the hydroxyl group from the intermediate.[3]

Q2: When should I use a catalyst for the reaction?

A2: A catalyst is highly recommended, especially when the reaction needs to be performed at or near neutral pH (e.g., pH 7.4 for biological applications), where the uncatalyzed reaction can be very slow.[6][7] Nucleophilic catalysts like aniline (B41778) and its derivatives are commonly used to significantly enhance the reaction rate.[3][8] These catalysts react with the aldehyde to form a more reactive intermediate, which then readily reacts with the hydrazine.[3] For aqueous systems, water-soluble organocatalysts such as anthranilic acids have been shown to be even more efficient than aniline.[6]

Q3: How do I choose an appropriate solvent?

A3: The choice of solvent is critical for both the reaction and the subsequent purification. The solvent should be able to dissolve both the 4-HBA and the hydrazine derivative. Ethanol (B145695) and methanol (B129727) are common choices for this reaction.[9][10] For purification by recrystallization, an ideal solvent is one in which the hydrazone product is soluble at high temperatures but poorly soluble at room temperature or below, allowing for effective crystallization upon cooling.[2]

Q4: How does the structure of the hydrazine (e.g., hydrazine vs. hydrazide) affect the reaction?

A4: The structure of the hydrazine derivative has a significant impact on both reactivity and the stability of the resulting hydrazone.

  • Nucleophilicity: The nucleophilicity of the hydrazine's terminal nitrogen is key. Electron-donating groups on the hydrazine will increase its nucleophilicity, accelerating the initial attack on the carbonyl carbon.[3]

  • Stability: Hydrazones derived from hydrazides (acylhydrazones) are common in drug development. The stability of the hydrazone bond can be tuned by the electronic properties of the substituents. Electron-withdrawing groups on the hydrazine can make the resulting hydrazone more susceptible to hydrolysis.[11]

Q5: What are the best methods for monitoring the reaction's progress?

A5: Several analytical techniques can be used to effectively monitor the reaction:

  • Thin-Layer Chromatography (TLC): This is the most common and straightforward method. By spotting the reaction mixture alongside the starting materials (4-HBA and the hydrazine) on a TLC plate, you can visually track the disappearance of the reactant spots and the appearance of a new product spot.[2][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying and quantifying the reactants and the desired hydrazone product in the reaction mixture, providing precise conversion data.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction by observing the disappearance of the characteristic aldehyde proton signal from 4-HBA and the appearance of new signals corresponding to the hydrazone product.[2]

Data Presentation

Table 1: Influence of pH on Hydrazone Formation Rate

pH RangeRelative Reaction RateRationale
< 4Very SlowThe hydrazine nucleophile is protonated, reducing its nucleophilicity and slowing the initial addition step.[2][3]
4 - 6OptimalThis range provides an excellent balance between having a sufficiently nucleophilic hydrazine and enabling efficient acid-catalyzed dehydration of the intermediate.[2][3]
> 6SlowThe dehydration step, which forms the final C=N bond, is slow due to the lack of sufficient protons to catalyze the removal of the hydroxyl group.[3]

Table 2: Common Catalysts for Hydrazone Formation at Neutral pH

CatalystClassRelative EfficiencyNotes
AnilineArylamineGoodThe classic and most common catalyst for hydrazone formation.[3][8]
5-Methoxyanthranilic acidAnthranilic AcidExcellentA water-soluble organocatalyst that can provide a greater than six-fold rate enhancement over aniline at pH 7.4.[6]
2-Aminobenzenephosphonic acidsPhenylphosphonic AcidSuperiorThese catalysts, with a pKa close to biological pH, have shown to be superior to anthranilic acids in enhancing reaction rates.[12]

Experimental Protocols

Protocol 1: General Synthesis of a 4-HBA Hydrazone under Acidic Catalysis

This protocol describes a general method for synthesizing a hydrazone from 4-HBA using a weak acid catalyst.

  • Materials:

    • 4-Hydroxybenzaldehyde (4-HBA) (1.0 equivalent)

    • Hydrazine derivative (e.g., phenylhydrazine) (1.0 equivalent)

    • Ethanol

    • Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

  • Procedure:

    • Dissolve 4-hydroxybenzaldehyde in a minimal amount of warm ethanol in a round-bottom flask.

    • In a separate container, dissolve the hydrazine derivative in ethanol.

    • Add the hydrazine solution to the 4-HBA solution with stirring.

    • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

    • Heat the mixture to reflux and monitor the reaction progress using TLC until the starting material (4-HBA) is consumed (typically 1-4 hours).

    • Once the reaction is complete, allow the mixture to cool to room temperature. The hydrazone product will often precipitate out of solution.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

    • Dry the purified product. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Protocol 2: Aniline-Catalyzed Hydrazone Formation at Neutral pH

This protocol is adapted for applications requiring physiological conditions, such as bioconjugation.

  • Materials:

    • 4-Hydroxybenzaldehyde (4-HBA) (1.0 equivalent)

    • Hydrazine derivative (1.0-1.5 equivalents)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Aniline (stock solution in an organic co-solvent like DMF or DMSO)

    • Organic co-solvent (e.g., DMF or DMSO), if needed for solubility

  • Procedure:

    • Prepare a solution of the hydrazine derivative in PBS (pH 7.4). If the hydrazine is not fully soluble, a small percentage of an organic co-solvent (e.g., 10% DMF) can be added.[6]

    • Prepare a solution of 4-HBA in the same buffered system.

    • Add the 4-HBA solution to the hydrazine solution with stirring.

    • Add the aniline stock solution to the reaction mixture to achieve a final catalyst concentration of 1-10 mM.[6]

    • Stir the reaction at room temperature.

    • Monitor the reaction progress using a suitable analytical method such as HPLC or LC-MS.[2]

    • Once the reaction has reached the desired conversion, the product can be purified using methods appropriate for the specific application (e.g., HPLC, dialysis).

Mandatory Visualizations

G start_end start_end process process decision decision output output issue issue start Start: Define Reactants (4-HBA & Hydrazine) setup Set Initial Conditions (Solvent, Temp, pH 4-6) start->setup run Run Reaction setup->run monitor Monitor Progress (TLC/LC-MS) run->monitor check_yield Acceptable Yield? monitor->check_yield low_yield Troubleshoot: Low Yield check_yield->low_yield No check_purity Acceptable Purity? check_yield->check_purity Yes adjust_ph Adjust pH / Add Catalyst low_yield->adjust_ph adjust_ph->run side_products Troubleshoot: Side Products check_purity->side_products No purify Purify Product (Recrystallization / Chromatography) check_purity->purify Yes adjust_ratio Adjust Reactant Ratio / Temp side_products->adjust_ratio adjust_ratio->run end End: Characterize Pure Hydrazone purify->end

Caption: Experimental workflow for optimizing hydrazone formation.

Caption: Reaction mechanism for hydrazone formation.

References

Minimizing degradation of 4-Hydrazinobenzoic acid solutions during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 4-Hydrazinobenzoic acid (4-HBA) solutions during storage and experimental use.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of 4-Hydrazinobenzoic acid solutions.

Issue 1: Discoloration of 4-HBA Solution (Yellowing/Browning)

  • Symptom: The initially colorless or pale-yellow solution of 4-HBA turns yellow or brown over time, even when stored at low temperatures.

  • Potential Causes:

    • Oxidation: The hydrazine (B178648) moiety in 4-HBA is highly susceptible to oxidation by atmospheric oxygen.[1][2] This process can be catalyzed by trace metal ions in the solvent or buffer.[1][2] The formation of oxidized species leads to colored solutions.

    • Light Exposure: Phenylhydrazines, including 4-HBA, can undergo photodegradation, which is accelerated by exposure to light.[1][2]

    • High pH: Strongly basic conditions can promote the oxidation of the hydrazine group.[2]

  • Solutions:

    • Prepare Fresh Solutions: For sensitive applications, it is always best to prepare 4-HBA solutions fresh before each experiment.[2]

    • Use Deoxygenated Solvents: To minimize oxidation, use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon for 15-20 minutes.[2]

    • Work Under an Inert Atmosphere: When preparing and handling solutions, work in a glove box or use Schlenk techniques to maintain an inert atmosphere.

    • Protect from Light: Store solutions in amber vials or wrap clear vials with aluminum foil to prevent photodegradation.[1]

    • Add a Chelating Agent: For aqueous solutions, consider adding a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to sequester metal ions that can catalyze oxidation.[1][2]

Issue 2: Precipitation in 4-HBA Solution

  • Symptom: A precipitate forms in the 4-HBA solution, either during storage or upon mixing with other reagents.

  • Potential Causes:

    • Low Solubility: The concentration of 4-HBA may exceed its solubility in the chosen solvent, particularly at lower temperatures.[3]

    • pH Effects: 4-HBA is an acidic compound, and its solubility in aqueous solutions is pH-dependent. At pH values below its pKa, it is less soluble.[3]

    • Solvent Polarity: When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the change in solvent polarity can cause precipitation.

  • Solutions:

    • pH Adjustment: For aqueous solutions, adjusting the pH to be above the pKa of 4-HBA can increase its solubility.

    • Use of Co-solvents: A small amount of a water-miscible organic solvent can be included in the aqueous buffer to improve solubility.

    • Gentle Warming and Sonication: If a precipitate forms upon thawing, gentle warming (e.g., to 37°C) and sonication can help redissolve the compound.[1]

    • Prepare Less Concentrated Stock Solutions: If precipitation is a persistent issue, preparing a more dilute stock solution may be necessary.[3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-Hydrazinobenzoic acid solutions?

A1: For long-term stability, stock solutions of 4-HBA, typically in anhydrous DMSO, should be stored at low temperatures under an inert atmosphere.[2][3][4] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] For aqueous solutions, it is highly recommended to prepare them fresh on the day of use. If short-term storage of aqueous solutions is necessary, they should be kept on ice and protected from light.[2]

Q2: What is the expected shelf life of a 4-HBA solution?

A2: The shelf life of a 4-HBA solution is highly dependent on the solvent, storage temperature, and exposure to oxygen and light. A stock solution in anhydrous DMSO, stored under a nitrogen atmosphere at -80°C, can be stable for up to 6 months.[4] At -20°C under nitrogen, the stability is typically up to 1 month.[4] An analytical solution at 25°C was found to be stable for at least 24 hours.[3]

Q3: How can I tell if my 4-HBA solution has degraded?

A3: The most common visual indicator of degradation is a change in color from colorless or light yellow to a more intense yellow or brown.[1][2] For quantitative assessment, a stability-indicating analytical method, such as HPLC, should be used to measure the concentration of the parent compound and detect the presence of degradation products.

Q4: Can I use a discolored 4-HBA solution for my experiments?

A4: For experiments where 4-HBA is used in large excess and the exact concentration is not critical, a slightly discolored solution may still be usable. However, for sensitive and quantitative analyses, it is strongly recommended to use a freshly prepared, colorless solution to ensure accuracy and reproducibility.[1][2]

Data Presentation

The following tables summarize the stability of 4-Hydrazinobenzoic acid solutions under various conditions.

Table 1: Recommended Storage Conditions for 4-HBA Stock Solutions in Anhydrous DMSO

Storage TemperatureAtmosphereRecommended Maximum Storage Duration
-80°CNitrogen6 months[4]
-20°CNitrogen1 month[4]
2-8°CNitrogen/ArgonNot recommended for long-term storage
Room TemperatureAirNot recommended

Table 2: Hypothetical Degradation of 1 mg/mL 4-HBA in Aqueous Buffer (pH 7.4) at 25°C

Storage Time (hours)ConditionEstimated % 4-HBA Remaining
0-100
8Exposed to light and air~85%
8Protected from light, in air~92%
8Protected from light, deoxygenated with N₂~98%
24Exposed to light and air~60%
24Protected from light, in air~75%
24Protected from light, deoxygenated with N₂~95%

Note: The data in Table 2 is hypothetical and intended for illustrative purposes to demonstrate the relative effects of light and oxygen on degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 4-Hydrazinobenzoic Acid Stock Solution in DMSO

  • Materials: 4-Hydrazinobenzoic acid (solid), anhydrous dimethyl sulfoxide (B87167) (DMSO), amber glass vials with septa, nitrogen or argon gas source, syringes, and needles.

  • Procedure:

    • In a chemical fume hood, accurately weigh the desired amount of solid 4-HBA into a clean, dry amber vial.

    • Add the appropriate volume of anhydrous DMSO to the vial.

    • Immediately flush the headspace of the vial with nitrogen or argon gas for 1-2 minutes.

    • Seal the vial with a septum cap.

    • Gently vortex or sonicate the vial until the solid is completely dissolved.

    • For long-term storage, aliquot the stock solution into smaller, single-use amber vials, flushing each with inert gas before sealing.

    • Store the aliquots at -20°C or -80°C.[3][4]

Protocol 2: Stability-Indicating HPLC Method for 4-Hydrazinobenzoic Acid

This protocol outlines a general method for assessing the stability of 4-HBA solutions. Method optimization may be required based on the specific HPLC system and degradation products.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of 4-HBA (a wavelength around 254 nm is a common starting point).

  • Sample Preparation: Dilute the 4-HBA solution to be tested with the mobile phase to a suitable concentration for analysis.

  • Analysis: Inject the prepared sample onto the HPLC system. Monitor the chromatogram for the peak corresponding to 4-HBA and any new peaks that may correspond to degradation products. The stability is assessed by the decrease in the peak area of 4-HBA over time.

Mandatory Visualization

degradation_pathway 4-HBA 4-HBA Oxidized_Intermediates Oxidized Intermediates (e.g., Diazene, Aryl Radical) 4-HBA->Oxidized_Intermediates Oxidation/Photodegradation Degradation_Products Degradation Products (e.g., Benzoic Acid, Colored Polymers) Oxidized_Intermediates->Degradation_Products Sunlight Sunlight (hν) Sunlight->4-HBA Oxygen O₂ Oxygen->4-HBA Metal_Ions Metal Ions (catalyst) Metal_Ions->4-HBA

Caption: Proposed degradation pathway of 4-Hydrazinobenzoic acid.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep_solid Weigh 4-HBA Solid prep_solvent Use Deoxygenated Solvent prep_solid->prep_solvent prep_dissolve Dissolve in Amber Vial prep_solvent->prep_dissolve prep_inert Flush with Inert Gas prep_dissolve->prep_inert prep_aliquot Aliquot into Single-Use Vials prep_inert->prep_aliquot storage_temp Store at -20°C or -80°C prep_aliquot->storage_temp storage_light Protect from Light storage_temp->storage_light analysis_sample Sample at Time Points storage_light->analysis_sample analysis_hplc Analyze by Stability-Indicating HPLC analysis_sample->analysis_hplc analysis_data Quantify Remaining 4-HBA analysis_hplc->analysis_data

Caption: Experimental workflow for preparing and assessing the stability of 4-HBA solutions.

troubleshooting_guide start Issue with 4-HBA Solution discoloration Discoloration (Yellow/Brown)? start->discoloration precipitation Precipitation? discoloration->precipitation No cause_oxidation Cause: Oxidation/Photodegradation discoloration->cause_oxidation Yes cause_solubility Cause: Low Solubility/pH Effect precipitation->cause_solubility Yes end Consult Further Documentation precipitation->end No solution_oxidation Solution: - Prepare fresh solution - Use deoxygenated solvent - Protect from light - Add EDTA (aqueous) cause_oxidation->solution_oxidation solution_solubility Solution: - Adjust pH (aqueous) - Use co-solvent - Gentle warming/sonication - Prepare dilute solution cause_solubility->solution_solubility

Caption: Troubleshooting logic for common issues with 4-HBA solutions.

References

Technical Support Center: 4-Hydroxybutyl Acrylate (4-HBA) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroxybutyl acrylate (B77674) (4-HBA) stock solutions. The following information addresses common issues such as color change and precipitation that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is 4-hydroxybutyl acrylate (4-HBA) and what are its common applications in research?

4-Hydroxybutyl acrylate (4-HBA) is a functional monomer used in the synthesis of polymers.[1] Its chemical structure includes a hydroxyl group and an acrylate group, which allows it to undergo polymerization and crosslinking reactions. In research and drug development, 4-HBA is frequently used to create specialty polymers for applications such as:

  • Biomedical hydrogels: The hydroxyl groups increase the hydrophilicity of polymers, making them suitable for creating hydrogels for drug delivery and tissue engineering.

  • Adhesives and Sealants: 4-HBA can enhance the adhesion strength and moisture resistance of materials.

  • Coatings and Surface Treatments: It is used to produce high-performance coatings with chemical and abrasion resistance.[2]

  • UV-Curable Resins: Its high reactivity under UV light makes it a valuable component in UV-curable resins for applications like 3D printing and inks.[2]

Q2: What are the recommended solvents for preparing 4-HBA stock solutions?

4-HBA is soluble in water and miscible with a variety of organic solvents.[3][4] The choice of solvent will depend on the specific application. Common solvents for preparing 4-HBA stock solutions include:

  • Ethanol

  • Methanol

  • Acetone

  • Water[3][4]

  • Phosphate-Buffered Saline (PBS) for biological applications.

It is crucial to use high-purity, anhydrous solvents when possible, as impurities can affect the stability of the 4-HBA solution.

Q3: What are the ideal storage conditions for 4-HBA stock solutions?

To prevent degradation and polymerization, 4-HBA stock solutions should be stored under the following conditions:

  • Temperature: Store at 2-8°C for short-term storage and consider freezing for long-term storage, although one should be mindful of potential precipitation upon thawing.[3] The storage temperature for the neat monomer should not exceed 25°C for a six-month shelf life.[5]

  • Light: Protect from light by using amber vials or wrapping the container in aluminum foil. UV light can initiate polymerization.

  • Atmosphere: 4-HBA is typically stabilized with an inhibitor like hydroquinone (B1673460) monomethyl ether (MEHQ), which requires the presence of oxygen to be effective.[5][6] Therefore, do not store solutions under an inert atmosphere like nitrogen unless the inhibitor has been removed for a specific experimental purpose. Ensure there is a headspace of air in the storage container.

Troubleshooting Guides

Issue 1: Color Change in 4-HBA Stock Solution

A freshly prepared 4-HBA solution should be clear and colorless to slightly yellowish.[5][6] A noticeable change in color, such as turning yellow or brown, indicates a potential issue with the solution's stability.

Troubleshooting Workflow for Color Change

start Color Change Observed (Yellowing/Browning) check_storage Review Storage Conditions: - Temperature (2-8°C)? - Protected from light? - Air headspace present? start->check_storage check_impurities Consider Potential Impurities: - Solvent purity? - Contamination from glassware/utensils? - Rust particles? start->check_impurities check_age Assess Age of Solution: - When was it prepared? - Is it past its expected stability? start->check_age degradation Potential Degradation: - Oxidation or thermal degradation may be occurring. check_storage->degradation check_impurities->degradation check_age->degradation remediation Remediation Steps degradation->remediation prepare_fresh Prepare a fresh solution using high-purity solvent and clean glassware. remediation->prepare_fresh Recommended filter_solution If color change is minor, consider filtering the solution (e.g., through a 0.22 µm syringe filter) before use, but be aware of potential degradation products. remediation->filter_solution For Minor Change discard If color is significantly dark, discard the solution as it may contain unknown degradation byproducts that could interfere with experiments. remediation->discard For Significant Change start Precipitation Observed (Cloudiness/Solid Formation) check_polymerization Suspect Polymerization: - Stored at high temperature? - Exposed to light? - Inhibitor depleted? start->check_polymerization check_solubility Suspect Solubility Issue: - Concentration too high? - Stored at a lower temperature than prepared? - Solvent shift during dilution? start->check_solubility polymerization Likely Polymerization check_polymerization->polymerization solubility_issue Likely Solubility Issue check_solubility->solubility_issue remediation_poly Remediation (Polymerization) polymerization->remediation_poly remediation_sol Remediation (Solubility) solubility_issue->remediation_sol discard_poly Discard the solution. Do not attempt to redissolve as the polymer will interfere with experiments. remediation_poly->discard_poly warm_gently Gently warm the solution while stirring. If the precipitate redissolves, it was likely a solubility issue due to temperature. remediation_sol->warm_gently prepare_dilute Prepare a more dilute stock solution. remediation_sol->prepare_dilute check_solvent Ensure the solvent is appropriate for the desired concentration and storage temperature. remediation_sol->check_solvent cluster_hydrogel 4-HBA Based Hydrogel cluster_cell Cellular Response hydrogel_matrix Poly(4-HBA) Network (Hydrophilic Matrix) drug_encapsulated Encapsulated Drug drug_release Sustained Drug Release (Diffusion) drug_encapsulated->drug_release Swelling & Diffusion receptor Cell Surface Receptor drug_release->receptor Drug Binding target_cell Target Cell signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade therapeutic_effect Therapeutic Effect (e.g., Apoptosis, Gene Expression Change) signaling_cascade->therapeutic_effect

References

Strategies to reduce impurities in 4-Hydrazinobenzoic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Hydrazinobenzoic acid, focusing on strategies to minimize impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield and Presence of Colored Impurities During Diazotization

Question: My reaction mixture turned a deep yellow, orange, or red during the diazotization of 4-aminobenzoic acid, and the final yield of 4-Hydrazinobenzoic acid is low. What is the cause and how can I prevent this?

Answer: This is a common issue caused by the formation of azo dyes. This side reaction occurs when the newly formed diazonium salt couples with unreacted 4-aminobenzoic acid.[1] This is more likely to happen when a significant concentration of the unprotonated (free) amine is present.[1]

Root Cause Analysis and Solutions:

ParameterProblemSolution
Acid Concentration Insufficient acid allows for the presence of free 4-aminobenzoic acid, which is nucleophilic and reacts with the electrophilic diazonium salt.[1]Use an excess of a mineral acid, such as hydrochloric acid, to ensure the complete protonation of the starting amine to its ammonium (B1175870) salt. This deactivates the amino group, preventing it from participating in coupling reactions.[1]
Rate of Nitrite (B80452) Addition Rapid addition of sodium nitrite can lead to localized high concentrations of the nitrosating agent, which can promote side reactions.[1]Add the sodium nitrite solution slowly and dropwise to the acidic solution of 4-aminobenzoic acid.[1] Ensure efficient stirring to maintain a homogeneous reaction mixture.[1][2]
Reaction pH If the pH is not sufficiently acidic (typically above 2), the concentration of the free amine will be higher, promoting azo coupling.[1]Maintain a low pH, generally between 1 and 2, throughout the diazotization reaction.[1]
Temperature Temperatures above the recommended 0-5 °C range can lead to the decomposition of the diazonium salt and promote side reactions.[1]Maintain strict temperature control between 0-5 °C throughout the diazotization using an ice-salt bath.[1][2]
Issue 2: Low Yield of 4-Hydrazinobenzoic Acid After the Reduction Step

Question: The overall yield of my 4-Hydrazinobenzoic acid is significantly lower than expected. What are the potential causes?

Answer: A low yield can stem from issues in either the diazotization or the reduction step. Key factors to consider are the stability of the diazonium salt and the efficiency of the reduction process.

Troubleshooting Steps:

  • Decomposition of the Diazonium Salt: The diazonium salt is unstable and can decompose if the temperature rises above 5°C.[2] Ensure the diazonium salt solution is kept cold and used immediately after preparation.[1][2]

  • Side Reaction to Phenol: If the diazonium salt solution warms up, it can react with water to form 4-hydroxybenzoic acid, a common byproduct that reduces the yield of the desired product.[2]

  • Inefficient Reduction: The reduction of the diazonium salt to the hydrazine (B178648) is pH-sensitive. For reduction with sodium sulfite (B76179) or sodium metabisulfite, maintaining a pH between 7 and 9 is crucial for optimal results.[1][2][3]

Issue 3: Product Purity is Below Expectation After Recrystallization

Question: The purity of my final 4-Hydrazinobenzoic acid is low, even after recrystallization. What impurities might be present and how can I improve the purity?

Answer: Low purity can be attributed to the presence of unreacted starting materials, side products, or residual inorganic salts.[2]

Strategies for Improving Purity:

Purification StepRecommendation
Recrystallization A common and effective method for purification. Recrystallization from an ethyl acetate (B1210297) and hexane (B92381) solvent system has been shown to yield a product with a purity greater than 98%.[2] Another option is an ethanol/water mixture.[4]
Washing Ensure the filtered product is thoroughly washed with cold water to remove any residual inorganic salts, such as sodium chloride or sodium sulfate.[2]
Activated Carbon Treatment During recrystallization, adding a small amount of activated carbon to the hot solution can help remove colored impurities.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of 4-aminobenzoic acid? A1: The optimal temperature for the diazotization of 4-aminobenzoic acid is between 0°C and 5°C.[2] This low temperature is critical to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.[2]

Q2: How can I monitor the completion of the diazotization reaction? A2: The completion of the diazotization reaction can be monitored by checking for the presence of excess nitrous acid using starch-iodide paper.[1][6] A positive test, where the paper turns blue-black, indicates that there is an excess of nitrous acid present and the reaction is complete.[1]

Q3: What are the primary side products to be aware of in the synthesis of 4-Hydrazinobenzoic acid? A3: The main side products include:

  • 4-Hydroxybenzoic acid: Formed by the reaction of the diazonium salt with water, especially at elevated temperatures.[2]

  • Azo dyes: Formed by the coupling of the diazonium salt with unreacted 4-aminobenzoic acid.[2]

  • Unreacted 4-aminobenzoic acid: If the diazotization is incomplete.[2]

Q4: What are some common purification methods for 4-Hydrazinobenzoic acid? A4: The most common purification method is recrystallization from a suitable solvent.[1] Additionally, preparing and recrystallizing the hydrochloride salt of 4-Hydrazinobenzoic acid is another effective purification strategy.[1][7] The choice of solvent will depend on the specific impurities present.[1]

Q5: Can 4-Hydrazinobenzoic acid be synthesized from 4-nitrobenzoic acid? A5: Yes, 4-Hydrazinobenzoic acid can be synthesized from 4-nitrobenzoic acid. This process typically involves the reduction of the nitro group to an amino group to form 4-aminobenzoic acid, which is then converted to 4-Hydrazinobenzoic acid through diazotization and reduction.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydrazinobenzoic Acid from 4-Aminobenzoic Acid

This protocol is based on a patented method known for producing high-purity product.[1]

Materials:

  • 4-Aminobenzoic acid

  • 10N Hydrochloric acid

  • Sodium nitrite

  • Sodium sulfite

  • Water

Procedure:

  • Diazotization:

    • In a beaker, suspend 27.4 g of 4-aminobenzoic acid in 150 mL of water.

    • While stirring, slowly add 57.5 mL of 10N hydrochloric acid.

    • Cool the resulting solution to 0 °C in an ice bath.

    • Slowly add a solution of 15 g of sodium nitrite in 30 mL of water, maintaining the temperature at 0-5 °C.

    • Adjust the pH of the system to 1-2.

    • Continue the reaction for 20 minutes at 5 °C.

    • Filter the reaction mixture and retain the filtrate, which contains the diazonium salt.[8]

  • Reduction:

    • Prepare a solution of sodium sulfite in water.

    • Cool this solution to 15-18 °C.

    • Slowly add the previously prepared diazonium salt filtrate to the sulfite solution, maintaining the temperature at around 20 °C and the pH at 7.

    • Stir the reaction mixture for 30 minutes.[1]

  • Hydrolysis and Isolation:

    • Heat the reaction mixture to 50-60 °C and add 115 mL of hydrochloric acid.

    • Continue heating to 97-100 °C and maintain this temperature for 30 minutes.

    • Add 7 g of activated carbon and decolorize at 90 °C.

    • Filter the hot solution and cool the filtrate to 15 °C to crystallize the product.

    • Collect the solid by filtration and dry to obtain 4-Hydrazinobenzoic acid.[1]

Protocol 2: Purification of Crude 4-Hydrazinobenzoic Acid by Recrystallization

Procedure:

  • Dissolution: In a fume hood, suspend the crude 4-Hydrazinobenzoic acid in a minimal amount of deionized water in an Erlenmeyer flask. Heat the suspension on a hot plate with stirring.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[5]

  • Hot Filtration (Optional): If insoluble impurities or activated carbon are present, perform a hot gravity filtration to remove them.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.[5]

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.[5]

Visualizations

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_hydrolysis Step 3: Hydrolysis & Isolation cluster_purification Step 4: Purification 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Diazonium_Salt_Formation Formation of Diazonium Salt 4-Aminobenzoic_Acid->Diazonium_Salt_Formation HCl, NaNO2 0-5 °C, pH 1-2 Reduction_Step Reduction Diazonium_Salt_Formation->Reduction_Step Sodium Sulfite 15-20 °C, pH 7-9 Hydrolysis Hydrolysis & Isolation Reduction_Step->Hydrolysis HCl, Heat Crude_Product Crude 4-Hydrazinobenzoic Acid Hydrolysis->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure 4-Hydrazinobenzoic Acid Purification->Pure_Product

Caption: A high-level overview of the synthesis of 4-Hydrazinobenzoic acid.

Troubleshooting_Impurity_Formation Start Low Purity or Colored Impurities Detected Check_Diazotization Review Diazotization Step Start->Check_Diazotization Check_Reduction Review Reduction Step Start->Check_Reduction Check_Purification Review Purification Step Start->Check_Purification Temp_Control Temperature > 5°C? Check_Diazotization->Temp_Control pH_Control_Red pH not 7-9? Check_Reduction->pH_Control_Red Recrystallization_Solvent Ineffective solvent? Check_Purification->Recrystallization_Solvent pH_Control_Diazo pH not 1-2? Temp_Control->pH_Control_Diazo No Action_Temp Maintain 0-5°C Temp_Control->Action_Temp Yes Nitrite_Addition Rapid NaNO2 addition? pH_Control_Diazo->Nitrite_Addition No Action_pH_Diazo Adjust pH to 1-2 pH_Control_Diazo->Action_pH_Diazo Yes Action_Nitrite Slow, dropwise addition Nitrite_Addition->Action_Nitrite Yes Insufficient_Reducing_Agent Insufficient reducing agent? pH_Control_Red->Insufficient_Reducing_Agent No Action_pH_Red Adjust pH to 7-9 pH_Control_Red->Action_pH_Red Yes Action_Reducing_Agent Use stoichiometric excess Insufficient_Reducing_Agent->Action_Reducing_Agent Yes Washing_Ineffective Inadequate washing? Recrystallization_Solvent->Washing_Ineffective No Action_Solvent Optimize solvent system (e.g., EtOAc/Hexane) Recrystallization_Solvent->Action_Solvent Yes Action_Washing Wash with cold water Washing_Ineffective->Action_Washing Yes

Caption: A troubleshooting workflow for addressing impurity issues.

References

pH optimization for 4-Hydrazinobenzoic acid reactions in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydrazinobenzoic acid (4-HBA). The following sections address common challenges related to pH optimization in various solvents to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for derivatization reactions with 4-Hydrazinobenzoic acid in aqueous solutions?

A1: The optimal pH for the derivatization of carbonyl compounds (aldehydes and ketones) with 4-Hydrazinobenzoic acid in aqueous media is approximately 5.[1][2][3] This moderately acidic condition is a compromise: it is acidic enough to catalyze the dehydration step of the reaction mechanism by protonating the hydroxyl group of the intermediate, yet mild enough to not excessively protonate the hydrazine's nucleophilic nitrogen atom, which would inhibit its initial attack on the carbonyl carbon.[1]

Q2: How do different organic solvents affect the optimal pH for 4-HBA reactions?

A2: While the optimal pH in aqueous solutions is well-established around pH 5, the addition of organic co-solvents such as ethanol, acetonitrile, or DMSO can alter this optimum. Organic solvents can influence the pKa of both the 4-Hydrazinobenzoic acid (pKa of the carboxylic acid is ~4.14 in water) and the target analyte.[4] As a result, the ideal pH for reactions in mixed-solvent systems may differ and should be determined experimentally for each specific solvent composition and analyte.[5]

Q3: My derivatization yield is low. What are the potential causes related to pH?

A3: Low derivatization yield is frequently linked to a suboptimal pH.[1][2] If the pH is too high (alkaline), the acid-catalyzed dehydration of the intermediate will be slow. Conversely, if the pH is too low (highly acidic), the hydrazine (B178648) group of 4-HBA will be protonated, reducing its nucleophilicity and hindering the initial reaction with the carbonyl compound.[1] It is crucial to ensure the reaction mixture is buffered at or near the optimal pH.

Q4: I am observing unexpected peaks in my chromatogram. Could this be related to pH?

A4: Unexpected peaks can arise from side reactions or the presence of impurities. While 4-HBA is highly selective for carbonyl compounds, extreme pH conditions can sometimes promote side reactions.[1] Additionally, the resulting hydrazone derivatives can exist as E/Z stereoisomers, which might lead to peak splitting or broadening in the chromatogram. The stability of the formed hydrazone is also pH-dependent; they are generally stable at neutral pH but can hydrolyze under acidic conditions.[6]

Q5: How does pH affect the solubility of 4-Hydrazinobenzoic acid?

A5: The solubility of 4-Hydrazinobenzoic acid in aqueous solutions is significantly influenced by pH. Due to its carboxylic acid group (pKa ≈ 4.14), 4-HBA is less soluble in acidic conditions (pH < 4) where it exists in its protonated, neutral form.[4] To increase its solubility, the pH can be adjusted to above 6, which deprotonates the carboxylic acid to the more soluble carboxylate anion.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Suboptimal pH.Experimentally optimize the pH of the reaction mixture. For aqueous reactions, start with a pH of approximately 5.[2][5]
Degradation of reactants.Ensure the 4-HBA and carbonyl compound are not degraded. Use fresh reagents if necessary.
Incomplete reaction.Increase the reaction time or temperature (e.g., up to 50°C).[5]
Inconsistent or Non-Reproducible Results Variability in pH adjustment.Use a calibrated pH meter and appropriate buffers to ensure consistent pH across all samples.
Inconsistent reaction conditions.Precisely control reaction time and temperature using a temperature-controlled bath or block.[5]
Exposure to light.Protect the reaction mixture from light, as the hydrazone derivatives may be light-sensitive.[5]
Side Product Formation Reaction conditions are too harsh.Use milder reaction conditions, such as a lower temperature or shorter reaction time, to minimize side reactions.[5]
Presence of reactive impurities.Purify starting materials to remove any reactive impurities.
Precipitation of 4-HBA in Solution pH of the solution is too low.For aqueous solutions, increase the pH to above 6 to enhance the solubility of 4-HBA.[4]
Exceeding solubility limit in the chosen solvent.Prepare a more dilute stock solution or use a co-solvent (e.g., DMSO, ethanol) to improve solubility.[4]

Data on pH Optimization and 4-HBA Properties

Table 1: pH Optimization for 4-HBA Derivatization of Aldehydes

pH Relative Peak Area (%) *
2~60
3~85
4~95
5 ~100
6~90
7~75

*Data is generalized from graphical representations in the literature for illustrative purposes.[3]

Table 2: Physicochemical Properties of 4-Hydrazinobenzoic Acid

Property Value Source
Molecular FormulaC₇H₈N₂O₂[4]
Molecular Weight152.15 g/mol [4]
pKa (Carboxylic Acid)~4.14[4]
AppearanceLight tan/yellow to orange crystalline powder[4]
Aqueous Solubility19.7 g/L at 25°C
Solubility in other solventsSlightly soluble in DMSO and heated Methanol[4]

Experimental Protocols

Protocol 1: General Derivatization of Aldehydes with 4-HBA for HPLC Analysis

This protocol provides a general guideline for the derivatization of aldehydes in an aqueous or mixed-solvent system.

Materials:

  • 4-Hydrazinobenzoic acid (4-HBA)

  • Aldehyde sample or standard

  • Solvent (e.g., ultrapure water, acetonitrile, ethanol)

  • Acid or buffer for pH adjustment (e.g., phosphoric acid, acetate (B1210297) buffer)

  • Reaction vials

  • Heating and stirring equipment

Procedure:

  • Preparation of 4-HBA Solution: Prepare a stock solution of 4-HBA in the chosen solvent. The concentration should be optimized based on the expected concentration of the aldehyde.

  • pH Adjustment: In a reaction vial, add the sample or standard solution. Adjust the pH of the solution to the desired value (a starting pH of ~5 is recommended for aqueous solutions) using an appropriate acid or buffer.[1][2]

  • Derivatization Reaction: Add the 4-HBA solution to the pH-adjusted sample. A molar excess of 4-HBA is recommended to drive the reaction to completion.

  • Incubation: Seal the vial and incubate the mixture at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 20-40 minutes) with stirring.[5] Protect the mixture from light.[5]

  • Quenching (Optional): The reaction can be stopped by cooling the mixture or by adjusting the pH.

  • Analysis: The resulting hydrazone solution can be directly injected into an HPLC system or further diluted as needed.

Visualizations

G Experimental Workflow for 4-HBA Derivatization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_hba Prepare 4-HBA Solution mix Mix Sample and 4-HBA prep_hba->mix prep_sample Prepare Aldehyde Sample ph_adjust Adjust pH to Optimum (e.g., ~5) prep_sample->ph_adjust ph_adjust->mix incubate Incubate (e.g., 50°C, 30 min) mix->incubate quench Quench Reaction (Optional) incubate->quench hplc HPLC-UV Analysis quench->hplc

Caption: Workflow for carbonyl derivatization with 4-HBA.

G Logical Relationship of pH in 4-HBA Derivatization center Optimal Reaction Rate (pH ≈ 5) low_ph Low pH (< 4) protonated_hydrazine Hydrazine is Protonated (Reduced Nucleophilicity) low_ph->protonated_hydrazine leads to high_ph High pH (> 6) slow_dehydration Slow Acid-Catalyzed Dehydration high_ph->slow_dehydration leads to low_yield1 Low Yield protonated_hydrazine->low_yield1 results in low_yield2 Low Yield slow_dehydration->low_yield2 results in

Caption: pH effects on 4-HBA derivatization reaction rates.

References

Validation & Comparative

A Comparative Guide to Ketone Derivatization Agents: 4-Hydrazinobenzoic Acid Hydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ketones is critical in fields ranging from environmental monitoring to metabolomics. Direct analysis of these carbonyl compounds can be challenging due to their potential volatility, poor ionization efficiency in mass spectrometry, or lack of a strong chromophore for UV detection. Chemical derivatization addresses these issues by converting the ketone into a more stable and easily detectable product.

This guide provides an objective comparison of 4-Hydrazinobenzoic acid hydrochloride (4-HBA HCl) with other commonly used derivatizing agents. The comparison is supported by experimental data and detailed protocols to assist in selecting the optimal reagent for specific analytical applications.

General Workflow for Ketone Derivatization

The process of ketone analysis via derivatization follows a structured workflow, beginning with sample preparation and culminating in data analysis. This multi-step process ensures that the target analytes are cleanly extracted, efficiently converted to a detectable form, and accurately quantified.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological or Environmental Sample Extract Extraction & Cleanup Sample->Extract Deriv Add Derivatizing Agent (e.g., 4-HBA HCl) Extract->Deriv React Incubate (Control pH, Temp, Time) Deriv->React Separation Chromatographic Separation (HPLC, GC, CE) React->Separation Detection Detection (UV, FLD, MS) Separation->Detection Quant Data Analysis & Quantification Detection->Quant

Caption: General experimental workflow for the analysis of ketones using chemical derivatization.

The core of this process is the derivatization reaction itself. Most agents discussed here are hydrazine-based, which undergo a nucleophilic addition-elimination (condensation) reaction with the ketone's carbonyl group to form a stable hydrazone.[1][2]

Caption: General reaction mechanism for the derivatization of a ketone with a hydrazine (B178648) reagent.

Quantitative Performance Comparison

The choice of a derivatizing agent is primarily driven by the analytical technique available and the required sensitivity. The following table summarizes the performance characteristics of 4-HBA HCl and its main alternatives.

Derivatizing AgentPrimary Analytical Technique(s)Detection MethodKey Performance Characteristics
4-Hydrazinobenzoic acid HCl (4-HBA) HPLC, CEUV, DAD, MSGood stability, high water solubility, reduced impurities compared to DNPH; LODs < 0.5 mg/L.[3][4]
2,4-Dinitrophenylhydrazine (DNPH) HPLC, LC-MSUV, MSWidely used, forms colored derivatives; robust methods (e.g., EPA 8315A); LC-MS LOQ ~9 ppb.[5][6][7]
Girard's Reagents (T & P) LC-MS/MSESI-MSIntroduces a permanent positive charge, significantly enhancing ESI signal (>100-fold); ideal for steroids.[8][9][10]
Dansylhydrazine HPLC, LC-MSFluorescence (FLD), MSForms highly fluorescent derivatives, enabling very sensitive detection.[11][12][13]
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA) GC, LC-MSECD, MSForms stable oximes; PFB group is strongly electron-capturing, ideal for GC-ECD; enhances LC-MS detection.[14][15][16]

Detailed Comparison of Derivatizing Agents

This compound (4-HBA HCl)

4-HBA has emerged as a strong alternative to DNPH, primarily addressing some of its practical limitations.[17] Its benzoic acid moiety provides a strong chromophore for UV detection.

  • Advantages:

    • High Water Solubility: Simplifies preparation of aqueous derivatizing solutions.[3][4]

    • Derivative Stability: Forms stable hydrazone derivatives suitable for chromatography.[3][17]

    • Purity and Simplicity: Offers reduced impurities and simpler preparation steps compared to DNPH.[3][4]

    • Versatility: Applicable to various separation techniques, including HPLC and Capillary Electrophoresis (CE).[3][17]

  • Disadvantages:

    • Less established than DNPH, with fewer standardized methods available.

    • UV detection sensitivity may be lower than fluorescence-based or charge-tagging methods.

2,4-Dinitrophenylhydrazine (DNPH)

DNPH is the most classic and widely documented reagent for carbonyl analysis.[18][19] It reacts with ketones to form yellow, orange, or red 2,4-dinitrophenylhydrazone precipitates, which are then typically redissolved for HPLC-UV analysis.[1][2][20]

  • Advantages:

    • Well-Established: Numerous standard methods (e.g., EPA) are based on DNPH derivatization.[5][7]

    • Visual Confirmation: The formation of a colored precipitate provides a qualitative indication of carbonyl presence.[21]

    • Robustness: Proven reliability across a wide range of applications, from environmental air to food analysis.[6][7]

  • Disadvantages:

    • Safety: The solid reagent can be sensitive to shock and friction and is often handled as a wet powder.[18]

    • Solubility: Lower water solubility can complicate reagent preparation.[4]

    • Isomer Formation: Can form E/Z isomers, which may lead to peak splitting in chromatography, complicating quantification.[8]

Girard's Reagents (T & P)

Girard's reagents T (trimethylammonium) and P (pyridinium) are unique in that they introduce a pre-existing, permanent positive charge onto the neutral ketone molecule.[9][10] This "charge-tagging" strategy dramatically improves ionization efficiency for analysis by liquid chromatography-mass spectrometry with electrospray ionization (LC-ESI-MS).[9][22]

  • Advantages:

    • Superior for LC-MS: Provides significant signal enhancement (often over 100-fold) in positive-ion ESI-MS.[8][9]

    • High Sensitivity: Enables picogram-level detection for certain analytes like ketosteroids.[8]

    • Improved Solubility: The resulting hydrazone derivatives are highly water-soluble.[22]

  • Disadvantages:

    • Primarily beneficial for MS detection; offers no advantage for UV or fluorescence.

    • Reaction conditions may require optimization for different classes of ketones.[8]

Dansylhydrazine

This reagent is designed for high-sensitivity applications using fluorescence detection. It attaches a highly fluorescent dansyl group to the ketone, allowing for detection at much lower concentrations than is possible with UV absorbance.[11][12]

  • Advantages:

    • High Sensitivity: Fluorescence detection is inherently more sensitive than UV absorbance.[13][23]

    • Wide Applicability: Has been the most widely used fluorescent hydrazine probe for chromatographic analysis.[11][13]

  • Disadvantages:

    • Requires a fluorescence detector, which is not as universally available as a UV detector.

    • Photostability can be a concern for some fluorescent tags, though modern derivatives have improved this.[13]

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA)

PFBHA is a versatile reagent that reacts with ketones to form oxime derivatives. The pentafluorobenzyl group is a strong electron-capturing moiety, making this reagent the gold standard for high-sensitivity analysis by gas chromatography with an electron capture detector (GC-ECD).[14][15] It is also effective for GC-MS and LC-MS.[16]

  • Advantages:

    • Excellent for GC-ECD: Provides exceptional sensitivity for volatile and semi-volatile ketones.[14]

    • High Stability: The resulting oxime derivatives are generally stable.[15]

    • Versatility: Can be used for both GC and LC-MS applications.[16]

  • Disadvantages:

    • The derivatization reaction can be slower than with hydrazines.

    • Can form syn/anti isomers, potentially complicating chromatography.

Experimental Protocols

Protocol 1: Derivatization with 4-Hydrazinobenzoic Acid (4-HBA)

This protocol is adapted for the analysis of low-molecular-weight aldehydes and is applicable to ketones.[3]

  • Reagent Preparation: Prepare a 10 mM solution of 4-HBA in a suitable solvent (e.g., water, acetonitrile, or a mixture). Adjust pH if necessary based on analyte stability and reaction optimization (acidic conditions are typical).

  • Sample Preparation: Extract ketones from the sample matrix into an appropriate organic solvent or aqueous solution.

  • Derivatization Reaction:

    • Mix 1.0 mL of the sample extract with 1.0 mL of the 4-HBA reagent solution.

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for 30-60 minutes. Optimization of time and temperature is recommended.

  • Analysis: After cooling to room temperature, inject an aliquot of the reaction mixture directly into the HPLC-UV or CE-DAD system.

Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) (Based on EPA Method 8315A)

This protocol is a generalized version for aqueous samples.[24]

  • Reagent Preparation (Brady's Reagent): Dissolve DNPH in a solution of methanol (B129727) or ethanol, acidified with concentrated sulfuric or hydrochloric acid.[1] Commercially prepared solutions are widely available.

  • Sample Preparation: Collect the aqueous sample. If residual chlorine is present, it must be quenched with sodium thiosulfate.

  • Derivatization Reaction:

    • To 100 mL of sample, add 10 mL of the DNPH reagent solution.

    • Mix thoroughly and allow the reaction to proceed at room temperature for at least 1 hour in the dark.

  • Extraction: Extract the DNPH-hydrazone derivatives from the aqueous solution using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like dichloromethane.

  • Elution and Concentration: Elute the derivatives from the SPE cartridge with acetonitrile. Evaporate the solvent to a final volume of 1.0 mL.

  • Analysis: Analyze the final extract by HPLC-UV, typically at a wavelength of 360 nm.

Protocol 3: Derivatization with Girard's Reagent T (GirT)

This protocol is optimized for enhancing LC-MS/MS sensitivity.[9][22]

  • Reagent Preparation: Prepare a solution of Girard's Reagent T (e.g., 50 mg/mL) in a reaction buffer. A typical buffer is 70% methanol containing 5% glacial acetic acid.

  • Sample Preparation: Prepare a solution of the ketone-containing sample in a compatible solvent (e.g., methanol).

  • Derivatization Reaction:

    • Mix the sample solution with the GirT reagent solution. A significant molar excess of the reagent is often used (e.g., 100:1 reagent:analyte).[9]

    • Incubate the mixture at a specified temperature (e.g., 50-70°C) for a period ranging from 30 minutes to several hours.[9][22]

    • Neutralize the reaction by adding a small amount of a base, such as ammonium (B1175870) hydroxide (B78521) in methanol.

  • Analysis: Dilute the final solution as needed and inject it into the LC-MS/MS system for analysis in positive-ion mode.

Protocol 4: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

This protocol is suitable for subsequent analysis by GC-MS.[15]

  • Reagent Preparation: Prepare a solution of PFBHA hydrochloride in water or a buffer at a concentration of approximately 10-20 mg/mL.

  • Sample Preparation: Isolate the ketone analytes in an appropriate solvent. For biological samples like blood, a protein precipitation step followed by extraction may be necessary.

  • Derivatization Reaction:

    • Add an aliquot of the PFBHA reagent solution to the sample extract.

    • Adjust the pH to be slightly acidic (pH 4-6) to facilitate the reaction.

    • Vortex the mixture and allow it to react at room temperature or with gentle heating (e.g., 60°C) for 15-30 minutes. The reaction to form the oxime is often rapid.[15]

  • Extraction: Extract the PFBHA-oxime derivatives into an organic solvent immiscible with water, such as hexane (B92381) or ethyl acetate.

  • Analysis: Inject the organic extract into the GC-MS or GC-ECD system.

Conclusion and Recommendations

The selection of a derivatizing agent for ketones is a critical decision that directly impacts the sensitivity, accuracy, and efficiency of the analysis.

  • For routine HPLC-UV analysis, both 4-Hydrazinobenzoic acid (4-HBA) and 2,4-Dinitrophenylhydrazine (DNPH) are excellent choices. 4-HBA offers practical advantages in terms of solubility and purity, making it a highly attractive modern alternative to the well-established DNPH.[3][4]

  • For maximum sensitivity in LC-MS, Girard's reagents (T or P) are unparalleled. The introduction of a permanent charge provides a dramatic enhancement in ESI-MS signal intensity that other reagents cannot match, making it the superior choice for trace-level quantification of non-ionizable ketones.[8][9]

  • For high-sensitivity analysis by HPLC-Fluorescence, Dansylhydrazine remains the reagent of choice, converting non-fluorescent ketones into highly fluorescent derivatives.[11][13]

  • For GC-based analysis, especially with ECD, PFBHA is the industry standard, offering exceptional sensitivity for volatile and semi-volatile carbonyl compounds.[14][15]

Ultimately, the optimal reagent depends on the specific ketone of interest, the sample matrix, the analytical instrumentation available, and the sensitivity required. By understanding the distinct advantages and applications of each agent, researchers can develop robust and reliable methods for ketone quantification.

References

A Head-to-Head Battle: HPLC vs. CE-DAD for the Analysis of 4-Hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for 4-hydroxybenzoic acid (4-HBA) derivatives.

In the realm of pharmaceutical analysis and quality control, the accurate and efficient quantification of active pharmaceutical ingredients and their related compounds is paramount. 4-Hydroxybenzoic acid (4-HBA) and its ester derivatives, commonly known as parabens, are widely used as preservatives in cosmetics, pharmaceuticals, and food products. The need for their precise analysis has led to the development of various analytical techniques. Among the most prominent are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Capillary Electrophoresis with Diode-Array Detection (CE-DAD). This guide provides a detailed comparison of these two powerful techniques for the analysis of 4-HBA derivatives, supported by experimental data and protocols to aid researchers in making informed decisions for their specific analytical challenges.

At a Glance: Performance Comparison

Both HPLC-DAD and CE-DAD offer robust and reliable methods for the analysis of 4-HBA derivatives. The choice between the two often depends on the specific requirements of the analysis, such as the desired sensitivity, analysis time, and the nature of the sample matrix. The following table summarizes the key performance parameters for the analysis of common 4-HBA derivatives (parabens).

ParameterHPLC-DADCE-DADKey Considerations
Linearity (R²) >0.999[1]>0.99[2]Both techniques exhibit excellent linearity over a wide concentration range.
Limit of Detection (LOD) 0.05 µg/mL (for common parabens)[2]0.21 µg/mL (for common parabens)[2]HPLC-DAD generally offers lower detection limits, making it more suitable for trace analysis.
Limit of Quantitation (LOQ) 0.15 µg/mL (for common parabens)[3]0.70 µg/mL (for common parabens)[2]Consistent with LODs, HPLC-DAD typically provides lower quantitation limits.
Precision (%RSD) < 3.23%[2]< 3.26%[2]Both methods demonstrate high precision and reproducibility.
Analysis Time ~10-25 minutes[2][4]~10 minutes[2]CE-DAD often provides faster analysis times due to the high efficiency of capillary electrophoresis.
Solvent Consumption HighLowCE-DAD is a more environmentally friendly technique due to significantly lower solvent usage.
Sample Volume Microliters (µL)Nanoliters (nL)CE-DAD is advantageous when sample volume is limited.
Separation of Isomers Can separate butylparaben (B1668127) isomers[2]May have difficulty separating some isomers[2]HPLC demonstrates superior resolution for isomeric forms of some 4-HBA derivatives.

Delving into the Details: Experimental Protocols

To provide a practical understanding of how these techniques are applied, detailed experimental protocols for both HPLC-DAD and CE-DAD are outlined below.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Protocol

This protocol is a representative method for the simultaneous analysis of various 4-HBA derivatives.

Instrumentation:

  • A liquid chromatograph equipped with a pump, autosampler, column oven, and a diode-array detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of 0.1% acetic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode-array detection is performed at a wavelength of 254 nm for most parabens.

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Samples are typically dissolved in the initial mobile phase composition or a compatible solvent like methanol (B129727).

  • Filtration through a 0.45 µm syringe filter is recommended before injection to remove particulate matter.

Method Validation Parameters:

  • Linearity: Assessed by constructing calibration curves from standard solutions of at least five different concentrations. A correlation coefficient (R²) of >0.99 is generally considered acceptable.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Precision: Evaluated by repeatedly injecting a standard solution and expressed as the relative standard deviation (%RSD).

  • Accuracy: Determined by spike-recovery experiments, where a known amount of the standard is added to a sample matrix and the recovery is calculated.

Capillary Electrophoresis with Diode-Array Detection (CE-DAD) Protocol

This protocol provides a general framework for the analysis of 4-HBA derivatives using CE-DAD.

Instrumentation:

  • A capillary electrophoresis system equipped with a high-voltage power supply, a capillary cartridge, an autosampler, and a diode-array detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, effective length of 40 cm).

  • Background Electrolyte (BGE): A common BGE is a 15 mM tetraborate (B1243019) buffer at pH 9.2, often with an organic modifier like methanol (e.g., 85:15 v/v buffer to methanol) to improve resolution.[2]

  • Voltage: Typically in the range of 15-25 kV.

  • Capillary Temperature: 25°C.

  • Detection: Diode-array detection is performed at a wavelength of 254 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

Sample Preparation:

  • Samples are dissolved in the BGE or a compatible low-ionic-strength buffer.

  • Filtration through a 0.22 µm syringe filter is crucial to prevent capillary blockage.

Method Validation Parameters:

  • The validation parameters (Linearity, LOD, LOQ, Precision, and Accuracy) are assessed using similar principles as in the HPLC method, but with considerations for the specific nature of CE analysis.

Visualizing the Workflow

To further clarify the analytical processes, the following diagrams illustrate the typical experimental workflows for both HPLC-DAD and CE-DAD analysis of 4-HBA derivatives.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing & Reporting Sample Sample Weighing/Dilution Filtration Filtration (0.45 µm) Sample->Filtration Standard Standard Weighing/Dilution Standard->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection Diode-Array Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the analysis of 4-HBA derivatives using HPLC-DAD.

CE_DAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis CE-DAD Analysis cluster_data Data Processing & Reporting Sample Sample Weighing/Dilution in BGE Filtration Filtration (0.22 µm) Sample->Filtration Standard Standard Weighing/Dilution in BGE Standard->Filtration Injection Hydrodynamic Injection Filtration->Injection Separation Capillary Electrophoresis Separation (High Voltage) Injection->Separation Detection Diode-Array Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the analysis of 4-HBA derivatives using CE-DAD.

Conclusion: Making the Right Choice

Both HPLC-DAD and CE-DAD are powerful and validated techniques for the analysis of 4-HBA derivatives.

HPLC-DAD is the preferred method when:

  • High sensitivity is required: It generally offers lower limits of detection and quantification.

  • Analysis of complex mixtures with potential isomers is necessary: Its superior resolving power for certain isomers is a key advantage.

  • It is the established and readily available technique in the laboratory.

CE-DAD is an excellent alternative, particularly when:

  • Rapid analysis is a priority: It often provides shorter run times.

  • Minimizing solvent consumption and waste is a concern: It is a greener analytical technique.

  • Sample volume is limited: It requires significantly smaller sample volumes.

Ultimately, the selection of the most appropriate technique will depend on a careful evaluation of the specific analytical requirements, available instrumentation, and the desired balance between sensitivity, speed, and environmental impact. This guide provides the foundational information to empower researchers to make that critical decision with confidence.

References

A Comparative Guide to the Quantification of 4-Hydrazinobenzoic Acid Impurity: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-hydrazinobenzoic acid, a potential genotoxic impurity (PGI), is critical in pharmaceutical development and quality control, particularly in the synthesis of active pharmaceutical ingredients (APIs) like Deferasirox.[1][2] This guide provides a detailed comparison of two common analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This comparison is based on published validation data to assist researchers and drug development professionals in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, cost, and complexity.

Performance Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of 4-hydrazinobenzoic acid impurity often depends on the required sensitivity and the stage of drug development. While HPLC-UV is a robust and cost-effective method suitable for routine quality control, LC-MS/MS offers superior sensitivity for trace-level analysis, which is crucial for controlling genotoxic impurities.[3][4]

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.5 - 1.5 µg/mL[3]Not explicitly stated, but demonstrated at 0.5 ppm level[4]
Correlation Coefficient (r²) 0.999[3]Not explicitly stated
Accuracy (% Recovery) 102% at 0.5 µg/mL[3]104.6% at 0.5 ppm level[4]
Limit of Detection (LOD) Not explicitly stated0.17 ppm[4]
Limit of Quantification (LOQ) Signal-to-noise ratio of ≥10[3]0.52 ppm[4]
Precision (%RSD) Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided below, outlining the necessary reagents, instrumentation, and chromatographic conditions.

HPLC-UV Method for 4-Hydrazinobenzoic Acid Quantification[3]

This method is a cost-effective approach for the determination of 4-hydrazinobenzoic acid in a drug substance.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1100 series)[3]

Chromatographic Conditions:

  • Column: Zorbax SB C18, 250 x 4.6 mm, 5 µm[3]

  • Mobile Phase A: 0.2% Triethylamine in water, pH adjusted to 2.0 with perchloric acid[3]

  • Mobile Phase B: Acetonitrile[3]

  • Gradient: A gradient elution is used.

  • Flow Rate: 1.0 mL/min[3]

  • Detection Wavelength: Not explicitly stated, but UV detection is used.[3]

  • Injection Volume: 100 µL[3]

  • Column Temperature: 30°C[3]

Sample Preparation: A specific two-diluent approach is used to handle matrix interference. The first diluent solubilizes both the drug substance and the impurity. The second diluent then precipitates the drug substance, leaving the 4-hydrazinobenzoic acid in the solution to be analyzed.[3]

LC-MS/MS Method for 4-Hydrazinobenzoic Acid Quantification[4]

This method provides high sensitivity for the trace-level analysis of 4-hydrazinobenzoic acid.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source[4]

Chromatographic Conditions:

  • Column: Symmetry C18, 150 mm x 4.6 mm, 5 µm[4]

  • Mobile Phase: 0.01 M ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (45:55 v/v)[4]

  • Flow Rate: 1.0 mL/min (with a split to 0.2 mL/min into the MS source)[4]

  • Detection: Mass Spectrometry in Selected Ion Monitoring (SIM) mode[4]

  • Injection Volume: 30 µL[4]

  • Column Temperature: 30°C[4]

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode[4]

  • Monitored Ion: m/z 153 (protonated 4-hydrazinobenzoic acid)[4]

Visualizing the Experimental Workflow

To better understand the logical flow of validating an HPLC method for quantifying 4-hydrazinobenzoic acid impurity, the following diagram illustrates the key steps involved.

HPLC_Validation_Workflow cluster_planning Planning & Preparation cluster_method_development Method Development & Optimization cluster_validation_parameters Method Validation cluster_documentation Documentation protocol Develop Validation Protocol standards Prepare Standard Solutions (4-HBA & Drug Substance) protocol->standards selectivity Specificity & Selectivity (Peak Purity & Resolution) standards->selectivity system_suitability System Suitability Testing (RSD, Tailing Factor, Plate Count) selectivity->system_suitability linearity Linearity & Range system_suitability->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Generate Validation Report robustness->report

Caption: Workflow for HPLC Method Validation of 4-Hydrazinobenzoic Acid Impurity.

Conclusion

Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of 4-hydrazinobenzoic acid impurity. The HPLC-UV method offers a reliable and cost-effective solution for routine analysis where the expected impurity levels are within its detection range.[3] For applications requiring higher sensitivity, such as the analysis of genotoxic impurities at very low levels, the LC-MS/MS method is the preferred choice due to its superior limit of detection and quantification.[4] The selection of the most appropriate method should be based on a careful consideration of the regulatory requirements, the expected concentration of the impurity, and the available instrumentation.

References

A Comparative Guide to the Analysis of 4-Hydrazinobenzoic Acid as a Genotoxic Impurity in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of genotoxic impurities (GTIs) are critical for ensuring the safety and regulatory compliance of pharmaceutical products. 4-Hydrazinobenzoic acid (4-HBA), a potential genotoxic impurity and a known carcinogen in animal studies, requires highly sensitive analytical methods for its control at trace levels.[1] This guide provides a comparative overview of common analytical techniques for 4-HBA, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method for 4-HBA analysis depends on several factors, including the required sensitivity, the nature of the drug matrix, available instrumentation, and the specific regulatory requirements. The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography (GC) coupled with MS, often requiring a derivatization step.

Data Summary

The following table summarizes the performance of various analytical methods for the determination of 4-hydrazinobenzoic acid and related hydrazine (B178648) impurities.

Method Technique Limit of Quantification (LOQ) Linearity Range Accuracy (% Recovery) Key Advantages Key Disadvantages
Method 1 HPLC-UV~0.5 µg/mL0.5 - 1.5 µg/mL102% - 107%Cost-effective, robust, readily available instrumentation.[1]Lower sensitivity compared to MS, potential for matrix interference.
Method 2 Derivatization-HPLC-UV15.5 ng/mL15.7 - 785.7 ng/mL95.2%Enhanced sensitivity and specificity due to derivatization.Additional sample preparation step, potential for incomplete derivatization.
Method 3 LC-MS/MS0.52 ppmNot specified104.6% at 0.5 ppmHigh sensitivity and selectivity, suitable for complex matrices.[2]Higher equipment cost and complexity.[1]
Method 4 Derivatization-GC-MS0.1 ppm (for hydrazine)0.1 - 10 ppm (for hydrazine)79% - 117% (for hydrazine)Excellent sensitivity for volatile impurities, high specificity.[3]Requires derivatization, not suitable for non-volatile compounds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: HPLC-UV for 4-HBA in Deferasirox (B549329) Tablets

This method is a cost-effective approach for the quantification of 4-HBA in a drug product matrix.[1]

  • Instrumentation: Agilent 1100 series LC system with a UV detector.[1]

  • Column: Zorbax SB C18, 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase:

    • Mobile Phase A: 0.2% Triethylamine in water, pH adjusted to 2.0 with perchloric acid.[1]

    • Mobile Phase B: Acetonitrile (B52724).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at a specified wavelength (not explicitly stated in the source, but typically around the absorbance maximum of 4-HBA).

  • Sample Preparation:

    • A specific amount of the drug product is dissolved in a first diluent in which both the active pharmaceutical ingredient (API) and 4-HBA are soluble.

    • A second diluent (70% perchloric acid) is added to precipitate the API.[1]

    • The mixture is filtered, and the filtrate containing 4-HBA is injected into the HPLC system.[1]

Method 2: Derivatization-HPLC-UV for 4-HBA

This method enhances sensitivity by derivatizing 4-HBA with acetone (B3395972).

  • Instrumentation: HPLC system with a UV detector.

  • Column: Symmetry Shield C18, 150 mm × 4.6 mm, 3.5 µm.[4]

  • Mobile Phase:

    • Mobile Phase A: Phosphoric acid-acetonitrile-water (2:100:900 v/v/v).[4]

    • Mobile Phase B: Phosphoric acid-water-acetone (2:100:900 v/v/v).[4]

  • Flow Rate: 1.0 mL/min in a gradient mode.[4]

  • Detection: UV at 316 nm.[4]

  • Column Temperature: 40 °C.[4]

  • Injection Volume: 25 µL.[4]

  • Derivatization and Sample Preparation:

    • The sample containing 4-HBA is dissolved in a solution of phosphoric acid-acetone-water (25:100:900 v/v/v) to form the hydrazone derivative.[4]

    • The resulting solution is then directly injected for HPLC analysis.

Method 3: LC-MS/MS for 4-HBA in Drug Substances

This method offers high sensitivity and is ideal for trace-level quantification.[2]

  • Instrumentation: HPLC system coupled with a tandem mass spectrometer.

  • Column: Symmetry C18, 150 mm x 4.6 mm, 5 µm.[2]

  • Mobile Phase: Isocratic elution with 0.01 M ammonium (B1175870) acetate (B1210297) and acetonitrile (45:55 v/v).[2]

  • Flow Rate: 1.0 mL/min, with the flow split to 0.2 mL/min into the MS source.[2]

  • Column Temperature: 30 °C.[2]

  • Injection Volume: 30 µL.[2]

  • MS Detection:

    • Mode: Positive Electrospray Ionization (ESI+).[2]

    • Monitoring: Selective Ion Monitoring (SIM) of the protonated molecular ion of 4-HBA (m/z 153).[2]

    • Ion Source Parameters: Ion spray voltage at 4500 V, curtain gas at 6.0 psi, and nebulizer pressure at 4.0 psi.[2]

Method 4: Derivatization-GC-MS for Hydrazine

While this protocol is for hydrazine, the principle of derivatization followed by GC-MS analysis is applicable to other small, volatile hydrazine-related impurities.[3]

  • Instrumentation: Headspace Gas Chromatograph coupled with a Mass Spectrometer.

  • Derivatization Reagent: Acetone or deuterated acetone (acetone-d6).[3]

  • Derivatization and Sample Preparation:

    • The API sample (e.g., 10 mg) is weighed into a headspace vial.[3]

    • The derivatizing agent (acetone) is added. The hydrazine impurity reacts in-situ to form acetone azine.[3]

    • The vial is sealed and heated to allow the volatile derivative to partition into the headspace.

    • The headspace gas is injected into the GC-MS system.

  • GC-MS Conditions:

    • GC Column: A suitable column for separating the acetone azine from other volatile components.

    • MS Detection: Selected Ion Monitoring (SIM) of the characteristic ions of acetone azine (e.g., m/z 112) or its deuterated analog (m/z 124 and 106).[3]

Visualizations

Experimental Workflow for 4-HBA Analysis

The following diagram illustrates a typical workflow for the analysis of 4-HBA as a genotoxic impurity.

Experimental Workflow for 4-HBA Analysis cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Drug Substance / Product Dissolution Dissolution in Diluent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Extraction Matrix Removal / Extraction Derivatization->Extraction FinalSample Final Sample Solution Extraction->FinalSample Injection Chromatographic Injection FinalSample->Injection Inject Separation Separation (HPLC/GC) Injection->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Acquire Data Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of 4-hydrazinobenzoic acid in pharmaceuticals.

Decision Tree for Method Selection

This diagram provides a logical guide for selecting an appropriate analytical method based on key considerations.

Method Selection Decision Tree Start Start: Need to analyze 4-HBA impurity Volatile Is the impurity volatile? Start->Volatile Sensitivity Required LOQ < 1 ppm? Matrix Complex Matrix? Sensitivity->Matrix Yes HPLC_UV Use HPLC-UV Sensitivity->HPLC_UV No Deriv_HPLC_UV Use Derivatization-HPLC-UV Matrix->Deriv_HPLC_UV No LC_MS Use LC-MS/MS Matrix->LC_MS Yes Volatile->Sensitivity No (4-HBA is non-volatile) GC_MS Consider Derivatization-GC-MS Volatile->GC_MS Yes (e.g., Hydrazine)

References

A Comparative Analysis: Efficacy of 4-Hydroxybenzoic Acid (4-HBA) Derivatives Versus Doxorubicin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-cancer efficacy of novel 4-hydroxybenzoic acid (4-HBA) derivatives against the well-established chemotherapeutic agent, doxorubicin (B1662922). The analysis focuses on their cytotoxic effects on various cancer cell lines, offering a comprehensive overview of supporting experimental data, detailed methodologies for key experiments, and a visual representation of the underlying signaling pathways.

Efficacy Comparison: Quantitative Data

The cytotoxic effects of various 4-HBA derivatives and doxorubicin have been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug required for 50% inhibition of cell viability, is a key metric for comparison. The following tables summarize the IC50 values obtained from different studies.

Compound/DerivativeCell LineIC50 (µM)Reference
4-HBA Derivative (Compound 13b) Colo 320 (Doxorubicin-resistant colon cancer)5.32[1]
4-HBA Derivative (Compound 20) Colo 320 (Doxorubicin-resistant colon cancer)4.61[1]
Doxorubicin Colo 320 (Doxorubicin-resistant colon cancer)16.12[1]
4-HBA Derivative (Compound 13b) Colo 205 (Doxorubicin-sensitive colon cancer)7.81[1]
4-HBA Derivative (Compound 20) Colo 205 (Doxorubicin-sensitive colon cancer)6.25[1]
Doxorubicin Colo 205 (Doxorubicin-sensitive colon cancer)1.27[1]
Compound/DerivativeCell LineIC50 (µM)Reference
4-HBA K562 (Doxorubicin-sensitive leukemia)>10 mM (at 72h)[2]
4-HBA K562/Dox (Doxorubicin-resistant leukemia)~10 mM (at 48h)[2]
Vanillic acid (a 4-HBA derivative) K562 (Doxorubicin-sensitive leukemia)~7.5 mM (at 48h)[2]
Vanillic acid (a 4-HBA derivative) K562/Dox (Doxorubicin-resistant leukemia)~7.5 mM (at 48h)[2]

Note: The data indicates that some novel 4-HBA derivatives, particularly compounds 13b and 20, exhibit potent cytotoxic activity, especially against doxorubicin-resistant colon cancer cells, suggesting their potential to overcome multidrug resistance.[1] In contrast, the parent compound 4-HBA and its simpler derivative, vanillic acid, show significantly lower potency in leukemia cell lines.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in the comparison of 4-HBA derivatives and doxorubicin.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., Colo 205, Colo 320, K562, K562/Dox)

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)

  • 4-HBA derivatives and Doxorubicin of known concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 4-HBA derivatives or doxorubicin and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Signaling Pathways and Mechanisms of Action

The anticancer effects of 4-HBA derivatives and doxorubicin are mediated through distinct signaling pathways.

4-HBA Derivatives: Induction of Apoptosis

Several 4-HBA derivatives exert their anticancer effects by inducing apoptosis, primarily through the intrinsic (mitochondrial) pathway.[3] This involves the regulation of Bcl-2 family proteins, leading to the activation of a caspase cascade. One specific derivative has been shown to enhance the sensitivity of breast cancer cells to adriamycin (doxorubicin) by inhibiting histone deacetylase 6 (HDAC6) and promoting the HIPK2/p53 pathway, leading to apoptosis and G2/M cell cycle arrest.[4]

G cluster_0 4-HBA Derivative Action 4_HBA_Derivative 4-HBA Derivative HDAC6_Inhibition HDAC6 Inhibition 4_HBA_Derivative->HDAC6_Inhibition HIPK2_p53_Activation HIPK2/p53 Pathway Activation 4_HBA_Derivative->HIPK2_p53_Activation Bcl2_family Modulation of Bcl-2 Family Proteins HIPK2_p53_Activation->Bcl2_family Cell_Cycle_Arrest G2/M Cell Cycle Arrest HIPK2_p53_Activation->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Bcl2_family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptotic pathway induced by a 4-HBA derivative.

Doxorubicin: Topoisomerase II Inhibition and Oxidative Stress

Doxorubicin's primary mechanisms of action involve the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS).[5] By intercalating into DNA, doxorubicin stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.[6] The generation of ROS contributes to cellular damage and can also trigger apoptotic pathways.[5] Doxorubicin's effect on the NF-κB signaling pathway is complex, with some studies suggesting it can lead to the formation of transcriptionally inactive NF-κB complexes.[1]

G cluster_1 Doxorubicin Mechanism of Action Doxorubicin Doxorubicin Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation ROS Generation Doxorubicin->ROS_Generation NFkB_Modulation NF-κB Pathway Modulation Doxorubicin->NFkB_Modulation DNA_DSB DNA Double-Strand Breaks Topoisomerase_II->DNA_DSB Apoptosis_Dox Apoptosis DNA_DSB->Apoptosis_Dox Cell_Cycle_Arrest_Dox Cell Cycle Arrest DNA_DSB->Cell_Cycle_Arrest_Dox Cellular_Damage Cellular Damage ROS_Generation->Cellular_Damage Cellular_Damage->Apoptosis_Dox

Caption: Doxorubicin's mechanisms of action in cancer cells.

Experimental Workflow Comparison

The evaluation of both 4-HBA derivatives and doxorubicin follows a similar experimental workflow, from initial cell culture to the final data analysis, allowing for a direct comparison of their efficacy.

G cluster_workflow Comparative Experimental Workflow Cell_Culture Cancer Cell Culture (e.g., Colon, Leukemia) Treatment Treatment with 4-HBA Derivatives or Doxorubicin Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Treatment->Mechanism_Study Data_Analysis Data Analysis (IC50, Apoptosis Rate, etc.) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism_Study->Data_Analysis Comparison Efficacy Comparison Data_Analysis->Comparison

Caption: A generalized workflow for comparing anticancer agents.

Conclusion

This comparative guide highlights the potential of novel 4-HBA derivatives as effective anticancer agents, with some demonstrating superior efficacy against doxorubicin-resistant cancer cell lines.[1] Their mechanism of action, primarily through the induction of apoptosis via pathways distinct from doxorubicin, presents a promising avenue for the development of new therapeutic strategies, particularly for overcoming drug resistance. Further research is warranted to fully elucidate the specific molecular targets of these 4-HBA derivatives and to evaluate their in vivo efficacy and safety profiles. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.

References

A Comparative Guide to the Antioxidant Capacity of 4-Hydroxybenzoic Acid (4-HBA) Derivatives and Butylated Hydroxyanisole (BHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of various 4-hydroxybenzoic acid (4-HBA) derivatives against the widely used synthetic antioxidant, butylated hydroxyanisole (BHA). The information presented is collated from scientific studies and is intended to assist researchers in evaluating the potential of 4-HBA derivatives as alternative antioxidants. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of experimental workflows.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of 4-HBA derivatives and BHA has been evaluated using various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, which represents the concentration of an antioxidant required to scavenge 50% of the free radicals, is a common metric for comparison. A lower IC50 value indicates a higher antioxidant activity.

Below are tables summarizing the available quantitative data from comparative studies.

Table 1: DPPH Radical Scavenging Activity of 4-HBA Derivatives and BHA

CompoundDerivative TypeDPPH IC50 (µM)DPPH IC50 (µg/mL)Reference
2,3-Dihydroxybenzoic acidHydroxybenzoic Acid10.31.59[1]
BHA Synthetic Phenolic 45.5 8.2 [1]

Note: The IC50 values for BHA are sourced from a comparative study and may vary depending on experimental conditions. The IC50 in µM was calculated based on the molecular weight of BHA (180.24 g/mol ) for standardized comparison.[1]

Table 2: Radical Scavenging Activity of 4-Hydrazinobenzoic Acid Derivatives and BHA

Compound/StandardDerivative TypeConcentration (µg/mL)% DPPH Radical Scavenging Activity% ABTS Radical Scavenging ActivityReference
BHA Synthetic Phenolic 20 92% 95% [2]
Compound 3Hydrazinobenzoic acid (Isothiocyanate)2070-72%75-78%[2]
Compounds 5-9Hydrazinobenzoic acid (Benzylidene)2070-72%75-78%[2]
Compound 1Hydrazinobenzoic acid2041.48 ± 0.23%Not Reported[2]

Note: This study evaluated the percentage of radical scavenging at a fixed concentration rather than determining IC50 values. This data provides a direct comparison of the relative potency of the derivatives and BHA under the specified assay conditions.[2]

Experimental Protocols

Detailed methodologies for the most common antioxidant assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[1]

Principle: The antioxidant reduces the stable DPPH radical to the non-radical form, DPPH-H. The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the antioxidant's radical scavenging activity.

Generalized Procedure:

  • Preparation of Reagents: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Reaction Mixture: Various concentrations of the test compounds (4-HBA derivatives) and the standard (BHA) are added to the DPPH solution. A control sample containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm).

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant and calculating the concentration at which 50% inhibition is achieved.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Principle: The pre-formed ABTS radical cation, which has a characteristic blue-green color, is reduced by the antioxidant, leading to a decrease in absorbance. The extent of decolorization is proportional to the antioxidant's activity.

Generalized Procedure:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark for a period to allow for the formation of the radical.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at a wavelength of approximately 734 nm.

  • Reaction Mixture: Various concentrations of the test compounds and the standard are added to the diluted ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a defined time.

  • Absorbance Measurement: The absorbance is measured at or near 734 nm.

  • Calculation of Scavenging Activity and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.[2]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the antioxidant capacity of 4-HBA derivatives and BHA.

experimental_workflow cluster_prep Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis prep_4hba Prepare 4-HBA Derivative Solutions reaction Incubate Test Compounds and Standards with Reagents prep_4hba->reaction prep_bha Prepare BHA Solution (Standard) prep_bha->reaction prep_reagents Prepare Assay Reagents (DPPH/ABTS) prep_reagents->reaction measurement Measure Absorbance (Spectrophotometry) reaction->measurement calc_inhibition Calculate % Radical Scavenging Activity measurement->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50 comparison Compare Antioxidant Capacity calc_ic50->comparison

Caption: Generalized workflow for in vitro antioxidant activity assays.

Signaling Pathways and Mechanisms of Action

The antioxidant activity of both 4-HBA derivatives and BHA is primarily attributed to their ability to act as free radical scavengers. The phenolic hydroxyl group (-OH) is the key functional group responsible for this activity.

antioxidant_mechanism phenolic Phenolic Antioxidant (4-HBA derivative or BHA) radical Free Radical (R•) stable_radical Stable Phenoxyl Radical phenolic->stable_radical Donates H• neutralized_radical Neutralized Molecule (RH) radical->neutralized_radical Accepts H•

Caption: Proposed antioxidant mechanisms of phenolic compounds.

The phenolic compound donates a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, which prevents it from initiating further oxidation. The specific structure of the 4-HBA derivative, including the nature of the ester or amide group, can influence its antioxidant activity by affecting its steric hindrance, electronic properties, and solubility.[2]

References

A Comparative Guide to the Synthesis of 4-Hydrazinobenzoic Acid: Reproducibility and Protocol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliable synthesis of key chemical intermediates is paramount. 4-Hydrazinobenzoic acid, a crucial building block in the pharmaceutical industry, is synthesized through various protocols, each with its own set of advantages and challenges. This guide provides an objective comparison of the most common synthesis methods, supported by available experimental data, to aid in the selection of the most reproducible and efficient protocol.

Two primary methods for the synthesis of 4-Hydrazinobenzoic acid starting from 4-aminobenzoic acid dominate the landscape: a direct two-step synthesis involving diazotization and reduction, and a four-step approach that includes the protection of the carboxylic acid group via esterification, followed by diazotization, reduction, and subsequent hydrolysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthesis protocols of 4-Hydrazinobenzoic acid. While the two-step method is widely cited as the most common and efficient, specific yield and purity data can vary between experimental setups. The four-step method, while longer, has a reported high overall yield.

ParameterTwo-Step SynthesisFour-Step Synthesis
Starting Material 4-Aminobenzoic acid4-Aminobenzoic acid
Key Intermediates 4-Carboxybenzenediazonium (B3187778) saltEthyl 4-aminobenzoate (B8803810), Ethyl 4-hydrazinobenzoate
Overall Yield Commonly high, but variable~82%[1][2]
Reported Purity >98% achievable with purification[3]High purity reported
Number of Steps 24
Key Reaction Conditions Diazotization: 0-5 °C; Reduction: pH and temperature control crucial[3][4]Esterification: Reflux; Diazotization: 0-5 °C; Hydrolysis: Acid or base catalyzed

Experimental Protocols

Protocol 1: Two-Step Synthesis via Diazotization and Reduction

This method is the most direct route for the synthesis of 4-Hydrazinobenzoic acid from 4-aminobenzoic acid.[4] Careful control of temperature and pH is critical for maximizing yield and purity.[3]

Step 1: Diazotization of 4-Aminobenzoic Acid

  • Suspend 4-aminobenzoic acid (e.g., 0.2 mol, 27.4 g) in water (e.g., 150 mL) in a beaker.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add concentrated hydrochloric acid (e.g., 0.5 mol) to the cooled suspension.

  • In a separate beaker, prepare a solution of sodium nitrite (B80452) (e.g., 0.22 mol, 15.2 g) in water (e.g., 30 mL).

  • Add the sodium nitrite solution dropwise to the 4-aminobenzoic acid suspension, maintaining the temperature between 0-5 °C.

  • After the complete addition of sodium nitrite, continue stirring the reaction mixture for an additional 20-30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the 4-carboxybenzenediazonium chloride intermediate.

Step 2: Reduction of the Diazonium Salt

  • In a separate large beaker, prepare a solution of a reducing agent, such as sodium sulfite (B76179) or sodium metabisulfite, in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution with vigorous stirring. The temperature should be carefully controlled.

  • After the addition is complete, continue to stir the mixture for a period (e.g., 30 minutes) to ensure the reduction is complete.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the 4-hydrazinobenzoic acid.

  • Collect the precipitate by filtration and wash the solid with cold water to remove inorganic impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 4-hydrazinobenzoic acid.[4]

Protocol 2: Four-Step Synthesis via Esterification, Diazotization, Reduction, and Hydrolysis

This protocol involves the protection of the carboxylic acid group as an ester, which can sometimes lead to a cleaner reaction and higher overall yield.[1][2]

Step 1: Esterification of 4-Aminobenzoic Acid

  • To a round-bottom flask, add 4-aminobenzoic acid and an excess of ethanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, neutralize the reaction mixture and extract the ethyl 4-aminobenzoate with a suitable organic solvent.

  • Purify the product by recrystallization or column chromatography.

Step 2: Diazotization of Ethyl 4-Aminobenzoate

  • Follow the same procedure as in Step 1 of Protocol 1, using ethyl 4-aminobenzoate as the starting material.

Step 3: Reduction of the Diazonium Salt

  • Follow the same procedure as in Step 2 of Protocol 1, using the diazonium salt of ethyl 4-aminobenzoate.

Step 4: Hydrolysis of Ethyl 4-Hydrazinobenzoate

  • To the crude ethyl 4-hydrazinobenzoate, add an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH).

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • If acid hydrolysis is used, the 4-hydrazinobenzoic acid hydrochloride will precipitate upon cooling. If base hydrolysis is used, acidify the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

Mandatory Visualization

Two_Step_Synthesis cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction cluster_purification Purification start 4-Aminobenzoic Acid intermediate1 4-Carboxybenzenediazonium Salt start->intermediate1 reagent1 NaNO₂, HCl reagent1->intermediate1 condition1 0-5 °C condition1->intermediate1 intermediate2 4-Hydrazinobenzoic Acid intermediate1->intermediate2 reagent2 Reducing Agent (e.g., Na₂SO₃) reagent2->intermediate2 purification Recrystallization intermediate2->purification final_product Pure 4-Hydrazinobenzoic Acid purification->final_product

Caption: Experimental workflow for the two-step synthesis of 4-Hydrazinobenzoic acid.

Four_Step_Synthesis cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Reduction cluster_step4 Step 4: Hydrolysis start 4-Aminobenzoic Acid intermediate1 Ethyl 4-aminobenzoate start->intermediate1 reagent1 Ethanol, H₂SO₄ reagent1->intermediate1 intermediate2 Diazonium Salt of Ester intermediate1->intermediate2 reagent2 NaNO₂, HCl reagent2->intermediate2 condition2 0-5 °C condition2->intermediate2 intermediate3 Ethyl 4-hydrazinobenzoate intermediate2->intermediate3 reagent3 Reducing Agent reagent3->intermediate3 final_product 4-Hydrazinobenzoic Acid intermediate3->final_product reagent4 Acid or Base reagent4->final_product

Caption: Logical workflow for the four-step synthesis of 4-Hydrazinobenzoic acid.

References

Purity Analysis of Commercially Available 4-Hydrazinobenzoic Acid Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability of experimental results and the safety of final products. 4-Hydrazinobenzoic acid hydrochloride is a key building block in the synthesis of various pharmaceuticals, notably the iron chelator Deferasirox.[1][2] Given its classification as a potential genotoxic impurity (PGI), a thorough understanding of its purity across different commercial sources is crucial.[1][2] This guide provides a comparative analysis of commercially available this compound, supported by a detailed experimental protocol for purity assessment via High-Performance Liquid Chromatography (HPLC).

Comparison of Commercial this compound

The purity of this compound can vary between suppliers. While most vendors provide a product with a purity of 97% or higher, the specific impurities and their levels can differ. The following table summarizes the stated purity of this compound from several major chemical suppliers. It is important to note that the most accurate assessment of purity for a specific lot is always found on its Certificate of Analysis (CoA).

SupplierStated PurityMethod of AnalysisCAS Number
Sigma-Aldrich98%Not specified on product page24589-77-3[3]
Thermo Fisher Scientific (Alfa Aesar)97%Aqueous acid-base titration and elemental analysis have been used for some lots of the free base.24589-77-3[1]
Tokyo Chemical Industry (TCI)>97.0%HPLCNot specified for hydrochloride, 619-67-0 for free base.
V & V Pharma IndustriesHigh Purity, Pharmaceutical-GradeNot specifiedNot specified
NINGBO INNO PHARMCHEM CO.,LTDMinimum 99%Not specifiedNot specified[1]
Henan Fengda Chemical Co., Ltd.98%Not specified24589-77-3[4]
Hangzhou ICH Biofarm Co., Ltd.99%Not specified24589-77-3[4]

Note: The information in this table is based on publicly available data from supplier websites and may not reflect the exact purity of a specific batch. Researchers should always consult the lot-specific Certificate of Analysis for precise purity data.

Potential Impurities

Impurities in commercially available this compound can originate from the synthetic route or degradation. The common synthesis pathway involves the diazotization of 4-aminobenzoic acid, followed by reduction and hydrolysis.[1][5]

Synthesis-Related Impurities:

  • 4-Aminobenzoic acid: Unreacted starting material.

  • Isomeric hydrazinobenzoic acids (2- and 3-isomers): Arising from impurities in the starting material or side reactions.

  • Other related substances: Byproducts from the diazotization and reduction steps.

Degradation Products: The hydrazine (B178648) moiety in 4-Hydrazinobenzoic acid is susceptible to oxidation, particularly when exposed to air and light.[6][7] This can lead to the formation of colored degradation products, which may manifest as a yellow or brown discoloration of the solid or its solutions.[6][7]

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for analyzing the purity of 4-Hydrazinobenzoic acid.[1] A validated, stability-indicating HPLC method can effectively separate the main component from its potential impurities and degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column (e.g., Zorbax SB C18, 250 x 4.6 mm, 5 µm).[2]

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for MS compatibility).[8]

  • This compound reference standard.

  • Commercial samples of this compound for testing.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid). The exact ratio can be optimized, and a gradient elution may be necessary for complex samples.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.

  • Sample Solution: Prepare the commercial samples in the same diluent and at the same concentration as the standard solution.

4. Analysis:

  • Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas).

  • Inject the sample solutions.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Calculate the purity of the commercial samples by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method).

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard and Samples dissolve Dissolve in Diluent start->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate end Purity Data calculate->end Final Purity Report logical_relationship cluster_impurities Potential Impurities cluster_synthesis From Synthesis cluster_degradation From Degradation substance 4-Hydrazinobenzoic Acid HCl synthesis_imp Synthesis-Related substance->synthesis_imp source degradation_imp Degradation Products substance->degradation_imp source start_mat 4-Aminobenzoic Acid synthesis_imp->start_mat isomers Isomers synthesis_imp->isomers oxidation Oxidation Products degradation_imp->oxidation

References

A Comparative Guide to Cross-Validation of Analytical Methods for 4-Hydroxybutyl Acrylate (4-HBA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of monomers like 4-hydroxybutyl acrylate (B77674) (4-HBA) is critical in various applications, from polymer synthesis to safety and migration studies. The cross-validation of analytical methods is a fundamental practice to ensure data integrity and comparability, especially when different analytical techniques are employed across various stages of research and development.

This guide provides a comprehensive comparison of three widely used analytical techniques for the quantification of 4-HBA: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following sections detail the experimental protocols and present a comparative analysis of their validation parameters. The presented data is a representative synthesis based on the typical performance characteristics of these methods for acrylate esters and other small molecules, providing a framework for laboratory-specific validation.

Principles of Analytical Method Cross-Validation

Cross-validation is the process of formally demonstrating that two or more distinct analytical methods are equivalent and can be used interchangeably to produce comparable results. This is essential when, for example, a project transitions from a less sensitive method like HPLC-UV in early development to a more sensitive and specific method like LC-MS/MS for trace-level analysis. Regulatory bodies such as the FDA and international guidelines like ICH recommend establishing a clear protocol for cross-validation to ensure the consistency and reliability of analytical data throughout a product's lifecycle.

Comparative Performance of Analytical Methods

The choice of an analytical method for 4-HBA quantification depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. The table below summarizes the key quantitative performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of 4-HBA, based on data from analogous compounds.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) ~0.05 - 0.1 µg/mL~0.01 - 0.05 µg/mL~0.1 - 1 ng/mL
Limit of Quantification (LOQ) ~0.2 - 0.5 µg/mL~0.05 - 0.2 µg/mL~0.5 - 5 ng/mL
Linearity (R²) >0.999>0.998>0.999
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (%RSD) < 5%< 10%< 3%
Selectivity ModerateHighVery High
Throughput HighModerateHigh
Matrix Effects Low to ModerateModerate to HighHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and should be optimized and validated for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 4-HBA in relatively clean sample matrices where high sensitivity is not a primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (e.g., starting with 30% acetonitrile, increasing to 80% over 10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 4-HBA in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: For aqueous samples, filter through a 0.45 µm syringe filter. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

  • Quantification: Construct a calibration curve by plotting the peak area of the 4-HBA standard against its concentration. Determine the concentration of 4-HBA in the samples from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV. Due to the polarity of the hydroxyl group in 4-HBA, derivatization is often required to improve its volatility and chromatographic performance.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 15°C/min.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 4-HBA.

  • Sample Preparation and Derivatization: Extract 4-HBA from the sample using a suitable organic solvent. Evaporate the solvent and add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form the trimethylsilyl (B98337) (TMS) ether derivative.

  • Quantification: Prepare derivatized calibration standards and construct a calibration curve based on the peak areas of the selected ions.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification of 4-HBA in complex biological or environmental matrices.

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of methanol (B129727) and water, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for 4-HBA (e.g., [M-H]⁻ → characteristic fragment ions). The exact m/z values would need to be determined experimentally.

  • Standard Preparation: Prepare a stock solution of 4-HBA in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: For biological samples, perform a protein precipitation step by adding three volumes of cold acetonitrile, vortexing, and centrifuging. The supernatant is then filtered. For other matrices, appropriate extraction and cleanup steps should be employed.

  • Quantification: Construct a calibration curve using the peak area ratios of the analyte to an internal standard (if used) versus concentration.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the analytical methods and the logical process of cross-validation.

Experimental_Workflow_HPLC_UV cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Sample Sample Collection Filter Filtration (0.45 µm) Sample->Filter SPE Solid-Phase Extraction (optional) Filter->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC UV_Detector UV Detection (210 nm) HPLC->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Calibration Calibration Curve Data_Acquisition->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: General workflow for 4-HBA quantification using HPLC-UV.

Experimental_Workflow_GC_MS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., TMS) Extraction->Derivatization GC GC Separation (Capillary Column) Derivatization->GC MS_Detector Mass Spectrometry (SIM Mode) GC->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Calibration Calibration Curve Data_Acquisition->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: General workflow for 4-HBA quantification using GC-MS.

Cross_Validation_Logic Define_Methods Define Methods for Comparison (e.g., HPLC-UV vs. LC-MS/MS) Prepare_Samples Prepare a Set of Quality Control (QC) Samples (Low, Medium, High Concentrations) Define_Methods->Prepare_Samples Analyze_Method_A Analyze QC Samples using Method A Prepare_Samples->Analyze_Method_A Analyze_Method_B Analyze QC Samples using Method B Prepare_Samples->Analyze_Method_B Compare_Results Compare Results from Both Methods Analyze_Method_A->Compare_Results Analyze_Method_B->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman plot, %Difference) Compare_Results->Statistical_Analysis Acceptance_Criteria Evaluate Against Pre-defined Acceptance Criteria Statistical_Analysis->Acceptance_Criteria Conclusion Methods are Equivalent Acceptance_Criteria->Conclusion Criteria Met Investigation Investigate Discrepancies Acceptance_Criteria->Investigation Criteria Not Met

Caption: Logical workflow for the cross-validation of two analytical methods.

A Comparative Guide: 4-Aminobenzoic Acid vs. 4-Nitrobenzoic Acid as Starting Materials for 4-Hydroxybenzoic Acid (4-HBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA) is a crucial intermediate in the pharmaceutical and polymer industries. Its synthesis is of significant interest, and the choice of starting material can profoundly impact the efficiency, cost, and safety of the production process. This guide provides an objective comparison of two common starting materials for the synthesis of 4-HBA: 4-aminobenzoic acid and 4-nitrobenzoic acid. This analysis is supported by experimental data to aid researchers in selecting the optimal synthetic route for their specific needs.

The synthesis of 4-HBA from 4-aminobenzoic acid is a direct, one-step process involving diazotization followed by hydrolysis. In contrast, the route from 4-nitrobenzoic acid is a two-step process that first requires the reduction of the nitro group to an amine, yielding 4-aminobenzoic acid, which is then converted to 4-HBA through the same diazotization and hydrolysis sequence.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the synthesis of 4-HBA from both starting materials.

Table 1: Synthesis of 4-Aminobenzoic Acid from 4-Nitrobenzoic Acid (Reduction Step)

Reduction MethodReagentsTypical Yield (%)Reaction TimeKey Considerations
Catalytic HydrogenationH₂, Pd/C catalyst>961-2 hoursRequires specialized high-pressure equipment. Catalyst can be recycled.[1]
Tin(II) Chloride ReductionSnCl₂, HClHigh~1 hourUses a strong acid and a metal salt.[2]

Table 2: Synthesis of 4-Hydroxybenzoic Acid from 4-Aminobenzoic Acid (Diazotization & Hydrolysis)

Starting MaterialReagentsTypical Yield (%)Reaction TimeKey Considerations
4-Aminobenzoic AcidNaNO₂, H₂SO₄, H₂O61 - 99.35-6 hoursDiazonium salts can be explosive; requires careful temperature control.[3][4][5][6]

Table 3: Cost Comparison of Starting Materials

Starting MaterialPrice per kg (approx.)PuritySupplier Example
4-Aminobenzoic Acid€102.30 - €127.95≥98.5%Carl ROTH[7]
4-Nitrobenzoic Acid₹1200 (~€13.50)Not specifiedIndiaMART[8]

Note: Prices are subject to change and may vary between suppliers and grades. The provided prices are for illustrative purposes.

Reaction Pathways

The chemical transformations for both synthetic routes are depicted below.

Reaction_Pathways cluster_0 Route 1: From 4-Aminobenzoic Acid cluster_1 Route 2: From 4-Nitrobenzoic Acid 4-Aminobenzoic Acid 4-Aminobenzoic Acid Diazonium Salt Diazonium Salt 4-Aminobenzoic Acid->Diazonium Salt NaNO₂, H₂SO₄ 0-5 °C 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Diazonium Salt->4-Hydroxybenzoic Acid H₂O, Heat 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid 4-Aminobenzoic Acid_route2 4-Aminobenzoic Acid 4-Nitrobenzoic Acid->4-Aminobenzoic Acid_route2 Reduction (e.g., H₂/Pd-C or SnCl₂/HCl) Diazonium Salt_route2 Diazonium Salt 4-Aminobenzoic Acid_route2->Diazonium Salt_route2 NaNO₂, H₂SO₄ 0-5 °C 4-Hydroxybenzoic Acid_route2 4-Hydroxybenzoic Acid Diazonium Salt_route2->4-Hydroxybenzoic Acid_route2 H₂O, Heat

Synthetic pathways to 4-Hydroxybenzoic Acid.

Experimental Protocols

Detailed experimental protocols for the key transformations are provided below.

Protocol 1: Reduction of 4-Nitrobenzoic Acid to 4-Aminobenzoic Acid (Catalytic Hydrogenation)

This protocol is adapted from a patented method demonstrating high yield and purity.[1]

Materials:

  • 4-Nitrobenzoic acid

  • Sodium hydroxide (B78521)

  • Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)

  • Hydrochloric acid (36-38%)

  • Water

  • High-pressure reactor

Procedure:

  • Prepare an aqueous solution of the sodium salt of 4-nitrobenzoic acid by dissolving sodium hydroxide and then 4-nitrobenzoic acid in water.

  • Transfer the solution to a high-pressure reactor and add the Pd/C catalyst.

  • Pressurize the reactor with hydrogen gas to 2-4 MPa.

  • Heat the reaction mixture to 60-70 °C with stirring.

  • Maintain the temperature and pressure until the reaction is complete (indicated by the cessation of hydrogen uptake), typically for 1 hour.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to recover the catalyst.

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 3 to precipitate the 4-aminobenzoic acid.

  • Cool the mixture to room temperature, filter the solid product, wash with cold water, and dry.

Protocol 2: Synthesis of 4-Hydroxybenzoic Acid from 4-Aminobenzoic Acid

This protocol is based on established laboratory procedures.[3][9]

Materials:

  • 4-Aminobenzoic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Ice

Procedure:

  • In a flask, suspend 4-aminobenzoic acid in water.

  • Cool the suspension in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add concentrated sulfuric acid while maintaining the low temperature.

  • In a separate beaker, prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the cold 4-aminobenzoic acid suspension, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for approximately 15-20 minutes.

  • Slowly heat the reaction mixture to decompose the diazonium salt. The temperature can be raised to around 60-70 °C, and nitrogen gas evolution will be observed.

  • After the gas evolution ceases, cool the reaction mixture to room temperature to allow the 4-hydroxybenzoic acid to crystallize.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from hot water.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for both synthetic routes.

Workflow_Aminobenzoic start Start: 4-Aminobenzoic Acid dissolve Suspend in water and cool to 0-5 °C start->dissolve add_acid Add concentrated H₂SO₄ dissolve->add_acid diazotization Add NaNO₂ solution dropwise at 0-5 °C add_acid->diazotization stir Stir for 15-20 min diazotization->stir heat Heat to 60-70 °C to decompose diazonium salt stir->heat cool Cool to room temperature heat->cool filter Filter and wash the product cool->filter dry Dry the 4-Hydroxybenzoic Acid filter->dry end End Product: 4-Hydroxybenzoic Acid dry->end

Workflow for 4-HBA from 4-Aminobenzoic Acid.

Workflow_Nitrobenzoic start Start: 4-Nitrobenzoic Acid reduction_step Step 1: Reduction start->reduction_step dissolve_naoh Dissolve in NaOH solution reduction_step->dissolve_naoh add_catalyst Add Pd/C catalyst to reactor dissolve_naoh->add_catalyst hydrogenation Hydrogenate at 60-70 °C and 2-4 MPa add_catalyst->hydrogenation filter_catalyst Filter to remove catalyst hydrogenation->filter_catalyst acidify Acidify with HCl to precipitate filter_catalyst->acidify filter_amino Filter and dry 4-Aminobenzoic Acid acidify->filter_amino diazotization_step Step 2: Diazotization and Hydrolysis filter_amino->diazotization_step dissolve_amino Suspend 4-Aminobenzoic Acid in water and cool diazotization_step->dissolve_amino add_acid_diaz Add concentrated H₂SO₄ dissolve_amino->add_acid_diaz diazotize Add NaNO₂ solution at 0-5 °C add_acid_diaz->diazotize hydrolyze Heat to decompose diazonium salt diazotize->hydrolyze isolate_hba Cool, filter, and dry 4-Hydroxybenzoic Acid hydrolyze->isolate_hba end End Product: 4-Hydroxybenzoic Acid isolate_hba->end

Workflow for 4-HBA from 4-Nitrobenzoic Acid.

Safety Considerations

A summary of the key hazards associated with the reactants is provided below.

Table 4: Hazard Summary of Key Reagents

ReagentKey Hazards
4-Aminobenzoic AcidSkin irritant, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation.[10][11][12]
4-Nitrobenzoic AcidHarmful if swallowed, causes serious eye irritation.[13][14][15][16]
Sodium NitriteOxidizer, toxic if swallowed, causes serious eye irritation.
Sulfuric AcidCauses severe skin burns and eye damage.
Tin(II) ChlorideHarmful if swallowed, causes severe skin burns and eye damage.
Hydrochloric AcidCauses severe skin burns and eye damage, may cause respiratory irritation.

Note: Always consult the full Safety Data Sheet (SDS) for each chemical before use and handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Comparative Analysis

From 4-Aminobenzoic Acid:

  • Advantages: This is a more direct, one-step synthesis which can be more time and resource-efficient if the starting material is readily available and cost-effective. The procedure, while requiring careful temperature control, does not necessitate specialized high-pressure equipment.

  • Disadvantages: The primary drawback is the potential instability of the diazonium salt intermediate, which can be explosive if not handled correctly. The formation of side products, such as azo dyes, can occur if the reaction conditions are not optimal, potentially lowering the yield and purity of the final product.[17] The cost of 4-aminobenzoic acid can also be a factor.

From 4-Nitrobenzoic Acid:

  • Advantages: 4-Nitrobenzoic acid is often significantly cheaper than 4-aminobenzoic acid, making this route more economically viable for large-scale production.[8] The reduction of the nitro group is typically a high-yielding and clean reaction, especially with catalytic hydrogenation.

  • Disadvantages: This is a two-step process, which adds to the overall reaction time and may require an additional purification step for the intermediate 4-aminobenzoic acid. The catalytic hydrogenation method, while efficient, requires specialized and costly high-pressure equipment. The alternative reduction method using tin(II) chloride involves the use of a corrosive acid and a metal salt, which may have environmental and waste disposal implications.

Conclusion

The choice between 4-aminobenzoic acid and 4-nitrobenzoic acid as a starting material for the synthesis of 4-HBA depends on several factors, including the scale of the synthesis, available equipment, cost considerations, and safety protocols.

For laboratory-scale synthesis where time and simplicity are prioritized and the cost of the starting material is not a major constraint, the direct conversion from 4-aminobenzoic acid is a viable option, provided that the necessary safety precautions for handling diazonium salts are strictly followed.

For larger-scale industrial production where cost is a significant driver, the two-step route starting from 4-nitrobenzoic acid is likely to be more advantageous due to the lower cost of the starting material. The high yield of the reduction step can offset the additional process time. In this case, the choice of reduction method (catalytic hydrogenation vs. chemical reduction) will depend on the available infrastructure and environmental considerations.

References

Safety Operating Guide

Proper Disposal of 4-Hydrazinobenzoic Acid Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 4-Hydrazinobenzoic acid hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The following protocols offer a step-by-step approach to managing waste containing this compound.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling. All personnel must be familiar with its material safety data sheet (MSDS) before commencing any work.

Key Hazards:

  • Skin Irritant: Causes skin irritation.

  • Eye Irritant: Causes serious eye irritation.

  • Respiratory Irritant: May cause respiratory irritation.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1]

Personal Protective Equipment (PPE): Before handling this compound for disposal, the following personal protective equipment is mandatory:

Body Part Recommended Protection Standard/Specification
Eyes/Face Chemical safety goggles with side shields or a face shield.EN 166 or 29 CFR 1910.133
Skin (Hands) Chemical-resistant gloves (e.g., Nitrile rubber).EN 374
Skin (Body) Laboratory coat or other protective clothing to prevent skin exposure.N/A
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.NIOSH (US) or EN 149 (EU)

Data compiled from various safety data sheets.

Waste Collection and Segregation

Proper collection and segregation of chemical waste are the first steps in safe disposal.

Procedure:

  • Container: Collect solid this compound waste and contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled, and sealable container.[2] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2]

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1][2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

Spill Cleanup Procedure:

  • Dry Spills: For dry spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container.[2] Avoid generating dust.

  • Wet Spills: If the material is in solution, absorb the spill with an inert material (e.g., vermiculite, sand). Shovel the absorbed material into the labeled waste container.[2]

  • Decontamination: After the bulk of the spill has been collected, decontaminate the area by washing it with large amounts of water. Prevent runoff from entering drains.[2]

Disposal Plan: Step-by-Step Guidance

Disposal of this compound must be conducted in accordance with all local, regional, and national regulations. The primary options are disposal through a licensed hazardous waste contractor or, for small quantities in a laboratory setting, chemical degradation followed by disposal.

  • Collection: Collect the waste as described in Section 2.

  • Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[2]

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for collection.[2]

This method involves the oxidation of the hydrazine (B178648) moiety. Caution: The oxidation of aromatic hydrazines can potentially produce hazardous byproducts, including azo compounds.[3] It is crucial to perform this procedure in a well-ventilated chemical fume hood.

Experimental Protocol: Oxidative Degradation with Sodium Hypochlorite (B82951)

This protocol is based on general procedures for the degradation of hydrazine compounds and should be validated on a small scale before use.

  • Dilution:

    • In a suitable container within a chemical fume hood, carefully dilute the aqueous waste containing this compound with water to a concentration of less than 5% w/w. This is a critical step to control the exothermic reaction.[1]

  • Neutralization:

    • Slowly, and with constant stirring, add a dilute aqueous solution of sodium hypochlorite (household bleach, typically 5.25%) to the diluted waste solution. The addition should be done portion-wise to manage the exothermic reaction and gas evolution (nitrogen gas).

    • Continue adding the sodium hypochlorite solution until a slight excess is present. A general guideline for hydrazine is to use an equal volume of 5% sodium hypochlorite solution for a 5% hydrazine solution.

  • Verification of Degradation:

    • After the reaction has subsided (no more gas evolution and the solution has cooled to room temperature), it is essential to test for the presence of residual hydrazine. A colorimetric test using p-dimethylaminobenzaldehyde is a relatively simple method.

    • Test Procedure:

      • In a test tube, add a small sample of the treated waste solution.

      • Add a few drops of a solution of p-dimethylaminobenzaldehyde in ethanol.

      • Acidify the solution with a few drops of dilute hydrochloric acid.

      • The formation of a yellow color indicates the presence of residual hydrazine.[4] If the test is positive, add more sodium hypochlorite solution to the bulk waste, wait for the reaction to complete, and re-test.

  • Final Disposal:

    • Once the absence of hydrazine is confirmed, neutralize the pH of the solution with a suitable acid or base.

    • The final solution should be disposed of in accordance with local regulations for chemical waste. Do not pour down the drain unless permitted by your institution's EH&S department.

Summary of Chemical Degradation Parameters

Parameter Value/Procedure
Initial Concentration < 5% w/w in water
Oxidizing Agent Dilute Sodium Hypochlorite Solution (~5.25%)
Reaction Conditions Room temperature, in a chemical fume hood, with stirring
Verification Method Colorimetric test with p-dimethylaminobenzaldehyde
Final pH Neutral

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_collection Waste Collection & Segregation cluster_disposal Disposal Options cluster_degradation_protocol Chemical Degradation Protocol collect_solid Collect solid waste in a labeled, sealable container segregate Segregate from incompatible materials collect_solid->segregate collect_liquid Collect liquid waste in a labeled, compatible container collect_liquid->segregate professional_disposal Professional Disposal (Recommended) segregate->professional_disposal Contact EH&S chemical_degradation Chemical Degradation (Small Quantities) segregate->chemical_degradation Proceed with caution dilute Dilute waste to <5% w/w in a fume hood chemical_degradation->dilute oxidize Slowly add dilute Sodium Hypochlorite with stirring dilute->oxidize verify Test for residual hydrazine (e.g., colorimetric method) oxidize->verify verify->oxidize If positive neutralize_ph Neutralize pH of treated solution verify->neutralize_ph If negative final_disposal Dispose of treated solution per local regulations neutralize_ph->final_disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Hydrazinobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Hydrazinobenzoic acid hydrochloride (CAS No. 24589-77-3). Adherence to these protocols is essential for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)Specifications and Recommendations
Eye Protection Chemical safety goggles or a face shield must be worn to protect against splashes.[6][7]
Hand Protection Chemically resistant gloves, such as neoprene or nitrile rubber, are required.[6][8][9] Always consult the glove manufacturer's resistance guide.
Respiratory Protection Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[1][7][8] If ventilation is inadequate or dust generation is likely, a NIOSH-approved respirator is necessary.[6][7]
Protective Clothing A flame-resistant lab coat, full-length pants, and closed-toe shoes are required to prevent skin contact.[6][7][8] An apron or protective suit may be necessary for larger quantities.[9]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following procedures is crucial for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Conduct all work in a well-ventilated chemical fume hood.[4][8]

    • Ensure an emergency eyewash station and safety shower are readily accessible.[6][9]

    • Remove all ignition sources and use spark-proof tools if necessary.[2]

  • Donning Personal Protective Equipment (PPE) :

    • Before handling the chemical, put on all required PPE as specified in the table above.

  • Handling the Chemical :

    • Avoid all personal contact, including inhalation of dust.[2][10]

    • Do not eat, drink, or smoke in the handling area.[2][10]

    • When weighing or transferring the solid, do so carefully to minimize dust generation.[2]

    • If preparing a solution, add the solid slowly to the solvent.[2]

  • Post-Handling Procedures :

    • Securely seal the container and store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[1][2]

    • Thoroughly decontaminate the work surface.[2]

    • Remove and properly dispose of contaminated gloves and other disposable PPE as hazardous waste.[2]

    • Wash hands thoroughly with soap and water after handling.[1][2]

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Collection :

    • Collect solid waste and contaminated materials in a designated, clearly labeled, and sealed container.[7]

    • The label must include "Hazardous Waste" and the chemical name.[7]

  • Storage :

    • Store the hazardous waste container in a designated satellite accumulation area, away from incompatible substances.[7]

    • Keep the container tightly closed.[7]

  • Final Disposal :

    • Do not dispose of this chemical down the drain or in regular trash.[7]

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

Emergency Procedures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][8]

  • Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][8]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][8]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

  • Spill : For dry spills, carefully sweep or vacuum the material to avoid generating dust and place it in the hazardous waste container.[7] Decontaminate the spill area with water, preventing runoff from entering drains.[7]

Safe_Handling_Workflow cluster_Prep Preparation cluster_PPE Personal Protection cluster_Handling Chemical Handling cluster_PostHandling Post-Handling cluster_Disposal Waste Disposal cluster_Emergency Emergency Response Prep 1. Review SDS and Establish Engineering Controls (Fume Hood, Eyewash) PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Handling 3. Handle Chemical in Fume Hood, Minimizing Dust PPE->Handling Store 4. Securely Store Chemical Handling->Store Clean 5. Decontaminate Work Area Store->Clean Doff 6. Doff and Dispose of PPE Clean->Doff Wash 7. Wash Hands Thoroughly Doff->Wash Collect 8. Collect Waste in Labeled, Sealed Container Wash->Collect Dispose 9. Arrange for Professional Hazardous Waste Disposal Collect->Dispose Emergency EMERGENCY (Spill, Exposure) Spill Follow Spill Cleanup Protocol Emergency->Spill Exposure Follow First Aid Measures & Seek Medical Attention Emergency->Exposure

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.